molecular formula C8H14BrNO2 B1525343 Tert-butyl 3-bromoazetidine-1-carboxylate CAS No. 1064194-10-0

Tert-butyl 3-bromoazetidine-1-carboxylate

Cat. No.: B1525343
CAS No.: 1064194-10-0
M. Wt: 236.11 g/mol
InChI Key: RUTPPPNQDPSSBM-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromoazetidine-1-carboxylate is a useful research compound. Its molecular formula is C8H14BrNO2 and its molecular weight is 236.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-bromoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTPPPNQDPSSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697026
Record name tert-Butyl 3-bromoazetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064194-10-0
Record name tert-Butyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromoazetidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-butyl 3-bromoazetidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 3-bromoazetidine-1-carboxylate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical building block in modern medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a robust understanding of this versatile reagent.

Introduction: The Strategic Importance of a Strained Ring

This compound (N-Boc-3-bromoazetidine) is a synthetically valuable heterocyclic compound. Its structure is characterized by two key features that render it highly useful: a strained four-membered azetidine ring and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. The inherent ring strain of the azetidine core provides a driving force for ring-opening reactions, while the bromine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution. The Boc group ensures stability and modulates reactivity, allowing for controlled synthetic transformations.

This combination makes it a preferred scaffold for introducing the azetidine motif into larger, more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its application spans from research and development to pilot and industrial-scale chemical synthesis.[1]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₄BrNO₂[1][3][4]
Molecular Weight 236.11 g/mol [3][4][5]
CAS Number 1064194-10-0[1][3][6]
Appearance Colorless to light yellow liquid[5][6][7]
Boiling Point 258 °C[6]
Density 1.443 g/cm³[6]
Flash Point 110 °C[6]
Storage Conditions 2-8 °C, Sealed in a dry environment[6][8]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. The following are representative ¹H and ¹³C NMR data as reported in the literature.[6][7]

  • ¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).

The singlet at 1.44 ppm corresponds to the nine equivalent protons of the tert-butyl group. The multiplets in the 4.14-4.55 ppm range are characteristic of the azetidine ring protons. In the ¹³C NMR spectrum, the peak at 155.8 ppm is from the carbonyl carbon of the Boc group, while the peak at 80.2 ppm corresponds to the quaternary carbon of the tert-butyl group. The signals for the azetidine ring carbons appear around 60.3 ppm and 33.0 ppm (the carbon bearing the bromine).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established literature procedures.[6][7]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A 1-Amino-2,3-dibromopropane hydrobromide B In situ formation of 1-Azabicyclo[1.1.0]butane intermediate A->B  PhLi, THF, -78°C (3 equivalents) C Ring opening and Boc protection B->C  Boc₂O, LiBr, MeCN (2 equivalents) D This compound C->D  Warm to RT E Purification D->E  Aqueous workup & Extraction F Final Product E->F  Flash Chromatography G cluster_0 Key Transformations A tert-butyl 3-bromoazetidine-1-carboxylate B Nucleophilic Substitution (e.g., R-NH₂) A->B C Deprotection (e.g., TFA) A->C D tert-butyl 3-(alkylamino)azetidine-1-carboxylate B->D E 3-bromoazetidine (hydrochloride or TFA salt) C->E

Sources

A Comprehensive Technical Guide to the Structural Elucidation of tert-Butyl 3-Bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, methodology-driven framework for the structural elucidation of tert-butyl 3-bromoazetidine-1-carboxylate, a key heterocyclic building block in pharmaceutical synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document emphasizes the synergistic use of modern analytical techniques. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is built on a foundation of self-validating protocols and authoritative data to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its constrained, three-dimensional structure offers a unique conformational rigidity that can improve binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates. This compound is a versatile and highly valuable intermediate, providing a robust scaffold for introducing the azetidine ring into complex molecular architectures.[1] Given its role as a foundational starting material, unambiguous confirmation of its structure and purity is a critical first step in any synthetic campaign.

The Analytical Triad: A Multi-Pronged Approach to Elucidation

The definitive structural confirmation of this compound is not achieved by a single technique, but by the convergence of evidence from three core analytical methods: NMR, MS, and IR. Each provides a unique piece of the structural puzzle, and together they form a self-validating system that leaves no room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the carbon-hydrogen framework.[2] For this molecule, both ¹H and ¹³C NMR are indispensable.

Causality of the Experiment: ¹H NMR provides a detailed map of the proton environments within the molecule. The chemical shift (δ) indicates the electronic environment of each proton; electronegative atoms like bromine and the carbamate's oxygen and nitrogen deshield nearby protons, shifting their signals downfield. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting (multiplicity), which directly reveals the connectivity of the proton network.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
4.55 - 4.46m (multiplet)3HCH-Br and CH₂[3][4]
4.22 - 4.14m (multiplet)2HCH₂[3][4]
1.44s (singlet)9HC(CH₃)₃[3][4]

Expert Interpretation:

  • The signal at 1.44 ppm is a sharp singlet integrating to nine protons, the unmistakable signature of the magnetically equivalent protons of the tert-butyl (Boc) protecting group.[3][4]

  • The complex multiplets in the 4.14-4.55 ppm region correspond to the five protons on the azetidine ring. The proton on the carbon bearing the bromine (CH-Br) is the most deshielded and resides in this downfield region. The two sets of methylene protons (CH₂) are diastereotopic and couple with each other and the CH-Br proton, leading to the observed complex multiplet pattern.[3][4] The integration of these two regions correctly sums to the five ring protons.

Causality of the Experiment: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon environments. The chemical shift of each carbon is highly indicative of its hybridization and the nature of its attached atoms and functional groups.

Expected ¹³C NMR Spectral Data (126 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignmentSource
155.8C =O (Carbamate)[3][4]
80.2C (CH₃)₃ (Quaternary)[3][4]
60.3C H₂ (Ring)[3][4]
33.0C H-Br[3][4]
28.4C(C H₃)₃ (Methyls)[3][4]

Expert Interpretation:

  • The 155.8 ppm signal is characteristic of a carbamate carbonyl carbon.

  • The signals at 80.2 ppm and 28.4 ppm are classic for the quaternary and three equivalent methyl carbons of the tert-butyl group, respectively.[3][4]

  • The upfield signal at 33.0 ppm is assigned to the carbon directly attached to the electronegative bromine atom.[3][4]

  • The signal at 60.3 ppm represents the two equivalent methylene carbons of the azetidine ring.[3][4]

Experimental Workflow: NMR Analysis Protocol

Caption: A standardized workflow for NMR analysis from sample preparation to final data interpretation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Formula

Causality of the Experiment: Mass spectrometry measures the mass-to-charge ratio (m/z) of an ionized molecule, providing direct confirmation of its molecular weight.[5] For halogenated compounds, MS is particularly powerful due to the characteristic natural isotopic distribution of the halogen. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a distinctive "A+2" peak in the mass spectrum that is a definitive fingerprint for a monobrominated compound.

Expected Mass Spectrometry Data (ESI+):

m/z Value (Calculated)AssignmentKey Diagnostic Feature
236.0281[M+H]⁺ (containing ⁷⁹Br)Base peak of the isotopic cluster
238.0260[M+H]⁺ (containing ⁸¹Br)A+2 peak with ~98% relative intensity
180.0546[M-C₄H₈+H]⁺ (Loss of isobutylene)Common fragmentation of Boc group
136.0124[M-Boc+H]⁺ (Loss of Boc group)Fragmentation confirming the protecting group

Note: M represents the neutral molecule C₈H₁₄BrNO₂.[6]

Expert Interpretation:

  • The most critical diagnostic feature is the observation of two peaks of almost equal intensity separated by 2 m/z units (e.g., at 236 and 238). This pattern is unequivocal proof of the presence of one bromine atom in the molecule.

  • High-Resolution Mass Spectrometry (HRMS) would further confirm the elemental formula C₈H₁₄BrNO₂ by matching the measured mass to the theoretical mass with an error of less than 5 ppm, providing the highest level of confidence.

  • The fragmentation pattern, particularly the loss of isobutylene or the entire Boc group, validates the presence and connectivity of the tert-butyl carbamate protecting group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of the Experiment: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic wavenumbers, allowing for their rapid identification. While it does not provide detailed connectivity information like NMR, it serves as a quick and effective check for the presence of key functionalities.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~2975Medium-StrongC-H stretch (aliphatic sp³ C-H)
~1700StrongC=O stretch (carbamate carbonyl)
~1400MediumC-N stretch
~1150StrongC-O stretch
~600-700MediumC-Br stretch

Expert Interpretation:

  • The most prominent and diagnostic peak is the strong absorption around 1700 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in the Boc-carbamate group. Its presence is a crucial piece of corroborating evidence.

  • The other absorptions for aliphatic C-H, C-N, and C-Br bonds are all consistent with the proposed structure, and their collective presence, along with the strong carbonyl signal, completes the functional group analysis.

Logical Framework: Data Convergence for Unambiguous Elucidation

Data_Integration cluster_data Primary Analytical Data cluster_info Inferred Structural Conclusions NMR ¹H & ¹³C NMR Proton/Carbon Environments C-H Framework & Connectivity Framework Azetidine ring with Boc group NMR:c->Framework MS Mass Spectrometry Molecular Weight = 236.11 Br Isotopic Pattern (1:1) Formula: C₈H₁₄BrNO₂ Composition Contains one Br atom; Correct elemental composition MS:mw->Composition MS:iso->Composition MS:form->Composition IR Infrared Spectroscopy Strong C=O stretch (~1700 cm⁻¹) C-N, C-Br, C-H stretches present Functional_Groups Confirms presence of carbamate C=O IR:co->Functional_Groups Structure Final Confirmed Structure: This compound Framework->Structure Composition->Structure Functional_Groups->Structure

Caption: The convergence of data from NMR, MS, and IR leads to the final structural confirmation.

Conclusion

The structural elucidation of this compound is a quintessential example of modern analytical chemistry in practice. A logical, multi-technique approach is paramount. The detailed connectivity and environmental data from ¹H and ¹³C NMR, combined with the definitive molecular weight and elemental composition from mass spectrometry (especially the characteristic bromine isotope pattern), and corroborated by the functional group information from IR spectroscopy, provides an unassailable, comprehensive, and trustworthy confirmation of the molecule's identity. This rigorous characterization ensures the integrity of this crucial building block for its downstream applications in research and development.

References

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. National Library of Medicine. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubMed Central. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Library of Medicine. Retrieved from [Link]

  • IndiaMART. (n.d.). Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. Retrieved from [Link]

Sources

tert-butyl 3-bromoazetidine-1-carboxylate CAS 1064194-10-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl 3-bromoazetidine-1-carboxylate

This guide provides an in-depth analysis of this compound (CAS 1064194-10-0), a critical building block in modern medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The azetidine scaffold is a privileged structure in drug discovery, and this bromo-functionalized, Boc-protected derivative offers a versatile entry point for the synthesis of complex molecular architectures.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a colorless to light yellow liquid, and its stability is maintained under recommended storage conditions.[1]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1064194-10-0[1][2][3]
Molecular Formula C₈H₁₄BrNO₂[1][2][3]
Molecular Weight 236.11 g/mol [1][2]
Appearance Colorless to light yellow Liquid[1]
Boiling Point 258°C[1][4]
Density 1.443 g/cm³[1][4]
Flash Point 110°C[1][4]
Purity Typically ≥96-98%[3][5]
Storage Temp. 2-8°C, Sealed in dry conditions[1][4]
InChIKey RUTPPPNQDPSSBM-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)OC(=O)N1CC(C1)Br[1][2]
Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the material. The following nuclear magnetic resonance (NMR) data has been reported for this compound in CDCl₃.

  • ¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).[1][6]

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).[1][6]

The reported spectral data are consistent with the structure of this compound.[1][6] The characteristic singlet at 1.44 ppm corresponds to the nine protons of the tert-butyl (Boc) protecting group, while the multiplets in the 4.14-4.55 ppm range are indicative of the azetidine ring protons.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through various routes. A commonly cited method involves the reaction of 1-amino-2,3-dibromopropane hydrobromide with phenyllithium, followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).[1][4][6] This approach is effective and yields the desired product in good purity after chromatographic separation.

Experimental Workflow

cluster_prep Reagent Preparation & Initial Reaction cluster_boc Boc Protection & Quenching cluster_workup Workup & Purification A 1. Add 1-amino-2,3-dibromopropane HBr to a flame-dried flask under Argon. B 2. Add anhydrous THF and cool to -78°C. A->B C 3. Slowly add PhLi solution and stir for 2 hours at -78°C. B->C D 4. Add MeCN, LiBr, and Boc₂O to the reaction mixture. C->D E 5. Allow the mixture to warm to room temperature overnight. D->E F 6. Quench the reaction by pouring into water. E->F G 7. Wash with sat. NaHCO₃ and Na₂S₂O₃ solutions. F->G H 8. Extract with ether (3x). G->H I 9. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. H->I J 10. Purify by flash chromatography (EtOAc/hexane). I->J K Isolated Product J->K Final Product: This compound

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

  • 1-amino-2,3-dibromopropane hydrobromide

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyllithium (PhLi) solution (e.g., 1.8 M in dibutyl ether)

  • Acetonitrile (MeCN)

  • Lithium bromide (LiBr)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate (EtOAc) and hexane for chromatography

Procedure: [1][4][6]

  • To a flame-dried round-bottomed flask under an argon atmosphere, add 1-amino-2,3-dibromopropane hydrobromide (1.0 equiv).

  • Add anhydrous THF and cool the resulting suspension to -78°C using a dry ice/acetone bath.

  • Slowly add the PhLi solution (3.0 equiv) via syringe. Stir the reaction mixture at -78°C for 2 hours.

  • Sequentially add MeCN, LiBr (3.0 equiv), and Boc₂O (2.0 equiv) to the reaction mixture.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

  • Pour the reaction mixture into water and wash sequentially with saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃.

  • Extract the aqueous layer with diethyl ether three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexane to afford the pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate in medicinal chemistry and fine chemical production.[3] Its utility stems from the combination of the strained azetidine ring, the acid-labile Boc protecting group, and the reactive C-Br bond.

The Boc group provides robust protection for the nitrogen atom during various chemical transformations but can be readily removed under acidic conditions to liberate the secondary amine for further derivatization. The bromine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

This compound is a key building block for more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] For instance, azetidine-containing molecules are integral to the structure of various therapeutic agents, including Janus kinase (JAK) inhibitors like Baricitinib, which are used to treat autoimmune disorders.[7][8] While the direct precursor to Baricitinib is often the corresponding 3-oxoazetidine derivative, the 3-bromo compound is a versatile starting material to access a diverse range of 3-substituted azetidines.[7][8]

cluster_reactions Key Transformations cluster_products Resulting Scaffolds A tert-butyl 3-bromoazetidine-1-carboxylate B Nucleophilic Substitution (e.g., with R-NH₂, R-OH, R-SH) A->B  Nu⁻ C Organometallic Coupling (e.g., Suzuki, Sonogashira) A->C  [Pd] cat. D Deprotection (Acidic) Removal of Boc Group A->D  H⁺ E 3-Amino/Alkoxy/Thio- Azetidines B->E F 3-Aryl/Alkynyl- Azetidines C->F G 3-Bromoazetidine (Free Amine) D->G H Diverse API Candidates (e.g., Kinase Inhibitors) E->H F->H G->H

Caption: Reactivity of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the signal word "Warning".[2] The pertinent GHS hazard statements are:

  • H302: Harmful if swallowed.[2][9]

  • H315: Causes skin irritation.[2][5][9]

  • H319: Causes serious eye irritation.[2][5][9]

  • H335: May cause respiratory irritation.[5][9]

Precautionary Measures & Handling

When working with this compound, the following precautionary measures should be followed:[9]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Work in a well-ventilated area, preferably a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][10][11]

  • Avoid contact with skin, eyes, and clothing.[10][11]

  • In case of contact, wash the affected area immediately and thoroughly with soap and water.[9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Storage

Proper storage is critical for maintaining the quality of the reagent.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • The recommended storage temperature is between 2-8°C.[1][4]

  • Some suppliers may provide the material stabilized with sodium thiosulfate.[5]

Conclusion

This compound is a cornerstone building block for the synthesis of novel chemical entities in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an indispensable tool for medicinal chemists. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively leverage this compound to advance their research and development programs, particularly in the creation of next-generation therapeutics.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. (n.d.). IndiaMART. Retrieved from [Link]

  • CAS: 1064194-10-0 Name: this compound. (n.d.). Aribo Biotechnology. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Angene Chemical. Retrieved from [Link]

  • Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved from [Link]

  • This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Synlett. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-3-bromoazetidine is a pivotal building block in modern medicinal chemistry, offering a constrained four-membered azetidine scaffold that is increasingly sought after in drug discovery programs. The unique conformational rigidity of the azetidine ring can impart favorable pharmacological properties, including improved potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of a field-proven method for the synthesis of N-Boc-3-bromoazetidine, delves into the underlying reaction mechanisms, and details the essential analytical techniques for its thorough characterization. Designed for researchers, chemists, and drug development professionals, this document integrates practical, step-by-step protocols with the causal scientific principles that ensure reproducibility and success.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "bioisostere" of choice for replacing more common rings like pyrrolidine and piperidine in drug candidates. Its strained nature provides a distinct three-dimensional exit vector for substituents, allowing for novel interactions with biological targets. The incorporation of this scaffold is a key strategy in navigating and exploring new chemical space.[1][2] N-Boc-3-bromoazetidine (tert-butyl 3-bromo-1-azetidinecarboxylate) serves as a versatile and highly reactive intermediate, enabling the introduction of the azetidine core through nucleophilic substitution or various cross-coupling reactions.[3][4] The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under controlled conditions later in a synthetic sequence.[5][6][7]

Synthesis of N-Boc-3-bromoazetidine: A Mechanistic Approach

The most common and reliable route to N-Boc-3-bromoazetidine begins with its hydroxyl precursor, N-Boc-3-hydroxyazetidine. The transformation is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion. While several brominating reagents can be employed, the Appel reaction provides a mild and effective method.

The Causality Behind Reagent Selection: The Appel Reaction

The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄) to convert an alcohol to the corresponding alkyl halide. The choice of this protocol is deliberate:

  • Expertise & Experience: The reaction proceeds under neutral and mild conditions, which is crucial for preserving the integrity of the acid-labile Boc-protecting group and the strained azetidine ring.

  • Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which has a strong P=O bond. This thermodynamic sink makes the reaction essentially irreversible.

  • Mechanism: The process begins with the formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol (N-Boc-3-hydroxyazetidine) then acts as a nucleophile, attacking the phosphonium species to form an alkoxyphosphonium salt. This intermediate is highly activated, making the hydroxyl group an excellent leaving group. Finally, the bromide ion, generated in the initial step, performs an Sₙ2 attack, displacing triphenylphosphine oxide and yielding the desired N-Boc-3-bromoazetidine.

Visualizing the Synthetic Workflow

The overall process is a straightforward two-step logical progression from a commercially available starting material to the final product.

G cluster_0 Preparation of Precursor cluster_1 Target Synthesis: Bromination Start 1-(Diphenylmethyl)-3-hydroxyazetidine Step1 Hydrogenolysis & Boc Protection (Pd/C, H₂, Boc₂O) Start->Step1 Product1 N-Boc-3-hydroxyazetidine Step1->Product1 Product1_ref N-Boc-3-hydroxyazetidine Step2 Appel Reaction (CBr₄, PPh₃, DCM) Product1_ref->Step2 Product2 N-Boc-3-bromoazetidine Step2->Product2

Caption: Overall workflow for the synthesis of N-Boc-3-bromoazetidine.

Visualizing the Reaction Mechanism

G Reagents PPh₃ + CBr₄ Phosphonium [Ph₃P-Br]⁺ Br⁻ + CHBr₃ (Phosphonium Salt Formation) Reagents->Phosphonium Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ (Activated Intermediate) Phosphonium->Alkoxyphosphonium Alcohol N-Boc-3-hydroxyazetidine (R-OH) Alcohol->Alkoxyphosphonium attacks [Ph₃P-Br]⁺ SN2 Sₙ2 Attack by Br⁻ Alkoxyphosphonium->SN2 Products N-Boc-3-bromoazetidine (R-Br) + Ph₃P=O SN2->Products

Caption: Simplified mechanism of the Appel reaction for bromination.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by the characterization outlined in Section 3, confirms the integrity of the process.

Materials and Reagents:

  • N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)[8][9]

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the reagents.

  • Reagent Addition: Add triphenylphosphine (1.2 eq.) to the stirred solution, followed by the portion-wise addition of carbon tetrabromide (1.2 eq.). Causality Note: Adding CBr₄ in portions helps to manage the reaction temperature and prevent potential side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts) and brine. Trustworthiness Check: The wash steps are crucial for removing water-soluble impurities and the bulk of the triphenylphosphine oxide byproduct, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product, N-Boc-3-bromoazetidine, is typically a colorless to pale yellow oil or liquid.[10][11]

Characterization and Data Interpretation

Thorough characterization is non-negotiable for confirming the identity, purity, and structural integrity of the synthesized N-Boc-3-bromoazetidine.

Spectroscopic and Physical Data Summary
Parameter Expected Value / Observation Source
IUPAC Name tert-butyl 3-bromo-1-azetidinecarboxylate[10]
CAS Number 1064194-10-0[11]
Molecular Formula C₈H₁₄BrNO₂[11]
Molecular Weight 236.11 g/mol [11]
Appearance Colorless to pale yellow liquid/oil[11][12]
Purity (Typical) >97%[10][12]
Storage Store at room temperature or refrigerated (0-8 °C)[10][12]
¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.5-4.3 (m, 1H): This multiplet corresponds to the proton attached to the bromine-bearing carbon (CH-Br). Its downfield shift is due to the strong deshielding effect of the electronegative bromine atom.

    • δ ~4.3-4.1 (m, 4H): These multiplets represent the four protons of the two CH₂ groups on the azetidine ring adjacent to the nitrogen. They are diastereotopic and will show complex splitting patterns.

    • δ 1.45 (s, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~156.0: Carbonyl carbon (C=O) of the Boc group.

    • δ ~80.0: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

    • δ ~55.0 (2C): Carbons of the two CH₂ groups of the azetidine ring.

    • δ ~35.0: Carbon attached to the bromine (C-Br).

    • δ 28.4 (3C): Carbons of the three methyl groups of the Boc protector.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~2970 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1700 cm⁻¹: A strong absorption band characteristic of the carbonyl (C=O) stretch of the Boc group's carbamate.

  • ~1400 cm⁻¹: C-N stretching.

  • ~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Expected [M+H]⁺: 236.1 and 238.1 (in an approximate 1:1 ratio, characteristic of a single bromine atom).

  • Key Fragmentation: A prominent loss of the Boc group (-100 amu) or isobutylene (-56 amu) is expected under typical ionization conditions (e.g., ESI).[13]

Safety, Handling, and Storage

  • Hazard Statements: N-Boc-3-bromoazetidine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors or mist.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (0-8 °C) for long-term stability.[12]

References

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, iv, 195-214. [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link]

  • The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Mechanistic insights for the transprotection of tertiary amines with Boc2O via charged carbamates: access to both enantiomers of 2-azanorbornane-3-exo-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Mechanistic insights for the transprotection of tertiary amines with Boc2O via charged carbamates: access to both enantiomers of 2-azanorbornane-3-exo-carboxylic acids. ResearchGate. [Link]

  • Mechanistic Insights for the Transprotection of Tertiary Amines with Boc2O via Charged Carbamates: Access to Both Enantiomers of 2-azanorbornane-3-exo-carboxylic Acids. ResearchGate. [Link]

Sources

physical and chemical properties of 3-bromo-azetidine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-azetidine-1-carboxylic acid tert-butyl ester

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the azetidine scaffold has emerged as a privileged structural motif. Its inherent three-dimensional character, a departure from traditional flat aromatic rings, offers superior navigation of biological space and often leads to improved physicochemical properties such as solubility. Within this class of compounds, 3-bromo-azetidine-1-carboxylic acid tert-butyl ester (also known as N-Boc-3-bromoazetidine) stands out as a cornerstone intermediate.[1][] Its utility stems from a masterful combination of features: a strained, yet synthetically accessible azetidine core; a strategically placed bromine atom, an excellent leaving group for nucleophilic substitution; and an acid-labile tert-butyloxycarbonyl (Boc) protecting group that enables controlled, sequential chemical modifications.[3][4] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular and Physical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

Identity and Structure
  • IUPAC Name: tert-butyl 3-bromoazetidine-1-carboxylate[5][6]

  • CAS Number: 1064194-10-0[5][6]

  • Synonyms: 1-Boc-3-bromoazetidine, N-Boc-3-Bromoazetidine[5]

  • Molecular Formula: C₈H₁₄BrNO₂[5][6]

Caption: Chemical structure of N-Boc-3-bromoazetidine.

Physicochemical Properties

The physical properties of N-Boc-3-bromoazetidine dictate its handling, purification, and behavior in various solvent systems. The data presented below are computed properties, providing a reliable baseline for experimental design.

PropertyValueSource
Molecular Weight 236.11 g/mol [5]
Appearance White to off-white crystalline powder[7]
Exact Mass 235.02079 Da[5]
XLogP3-AA (Lipophilicity) 1.7[5]
Topological Polar Surface Area 29.5 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]

Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of N-Boc-3-bromoazetidine is defined by the interplay between the reactivity of the azetidine ring, the bromo substituent, and the Boc protecting group.

Stability Profile
  • Boc Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of non-acidic conditions, including bases, nucleophiles, and many oxidizing and reducing agents.[3][4] Its primary lability is towards strong acids, which facilitate its removal via a mechanism that generates a stable tert-butyl cation.[3][8] While generally stable, prolonged exposure to even mild acids (e.g., 0.1% TFA in HPLC eluents) can lead to gradual cleavage, a critical consideration during purification and analysis.[9]

  • Azetidine Ring: The four-membered azetidine ring possesses significant ring strain. This strain can render the ring susceptible to opening under strongly acidic conditions, where protonation of the ring nitrogen can facilitate nucleophilic attack.[10] However, under the typical acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane), the ring generally remains intact.[11]

Core Reactivity: Nucleophilic Substitution

The primary locus of reactivity is the carbon atom bearing the bromine. The electronegative bromine atom polarizes the C-Br bond, rendering the C3 carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This Sₙ2-type reaction is the most important transformation for this building block, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

G reagents N-Boc-3-bromoazetidine + Nucleophile (Nu⁻) product N-Boc-3-(Nu)-azetidine + Br⁻ reagents->product Sₙ2 Reaction

Caption: General workflow for nucleophilic substitution at the C3 position.

Causality of Reactivity: The choice of solvent and base (if required to deprotonate the nucleophile) is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they effectively solvate the counter-ions without interfering with the nucleophile. The reaction proceeds via a backside attack mechanism, leading to an inversion of stereochemistry if the starting material were chiral.

Common Nucleophiles and Resulting Products:

  • Amines (R₂NH): Reaction with primary or secondary amines yields 3-aminoazetidine derivatives, a key step in the synthesis of many bioactive molecules, including kinase inhibitors.[12][13][14]

  • Azoles (e.g., Pyrazole): Heterocyclic amines like pyrazole can act as effective nucleophiles, leading to structures such as the 3-(pyrazol-1-yl)azetidine skeleton found in the drug Baricitinib.[12]

  • Thiols (RSH): Thiolates are excellent nucleophiles and react readily to form 3-thioether-azetidine derivatives.

  • Alcohols (ROH): Alkoxides react to form 3-alkoxyazetidine derivatives.

Deprotection of the Boc Group

Once the desired functionality has been installed at the C3 position, the Boc group can be efficiently removed to reveal the secondary amine. This nitrogen can then be used for subsequent synthetic transformations or may be a required feature of the final target molecule.

Protocol: Standard Boc Deprotection

  • Dissolution: Dissolve the N-Boc-3-substituted-azetidine in a chlorinated solvent such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (4-5 equivalents), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Rationale: This protocol utilizes anhydrous acidic conditions to cleave the carbamate.[4] The volatile nature of both DCM and TFA simplifies the removal of excess reagents during workup.

Part 3: Synthesis and Handling

Representative Synthesis

N-Boc-3-bromoazetidine is typically synthesized from its corresponding alcohol, N-Boc-3-hydroxyazetidine, which in turn is often derived from the reduction of N-Boc-3-azetidinone.[7][15] The conversion of the hydroxyl group to a bromide is a standard organic transformation.

Protocol: Synthesis from N-Boc-3-hydroxyazetidine This protocol is adapted from a similar transformation.[16]

  • Inert Atmosphere: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (CBr₄) (2 equivalents).

  • Phosphine Addition: Add triphenylphosphine (PPh₃) (2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent, to afford the title compound.[16]

Mechanism Insight: This reaction proceeds via the Appel reaction mechanism. The triphenylphosphine reacts with CBr₄ to form a phosphonium salt, which then activates the hydroxyl group, converting it into an excellent leaving group that is subsequently displaced by the bromide ion.

Safety and Handling

As a reactive chemical intermediate, proper handling of N-Boc-3-bromoazetidine is essential.

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] It should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6][18] Use in a well-ventilated area or under a chemical fume hood.[18][19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18][20] It is advisable to store under an inert atmosphere to prevent degradation from moisture.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

Conclusion

3-Bromo-azetidine-1-carboxylic acid tert-butyl ester is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined physical properties and predictable, versatile reactivity make it an invaluable asset for constructing novel molecular entities. By understanding the delicate balance between the stability of the Boc group, the strain of the azetidine ring, and the reactivity of the C-Br bond, researchers can strategically and efficiently build libraries of complex compounds, accelerating the journey from a synthetic concept to a potential therapeutic agent.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1148. Available at: [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26286–26292. Available at: [Link]

  • American Elements. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • El-Daly, S. M., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Knight Chemicals. (n.d.). tert-butyl 3-(4-bromobenzyl)azetidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. PubChem Compound Database. Retrieved from [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Beilstein Journal of Organic Chemistry, 9, 2241–2256. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. Retrieved from [Link]

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wessig, P., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373–1381. Available at: [Link]

  • Yao, J.-Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2125. Available at: [Link]

Sources

The Strategic Utility of tert-Butyl 3-Bromoazetidine-1-carboxylate in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in contemporary drug design. Its inherent ring strain and well-defined three-dimensional geometry offer medicinal chemists a unique tool to fine-tune the physicochemical and pharmacological properties of therapeutic candidates. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Among the plethora of functionalized azetidines, tert-butyl 3-bromoazetidine-1-carboxylate stands out as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic applications in drug discovery, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses.

PropertyValueReference
CAS Number 1064194-10-0[1]
Molecular Formula C₈H₁₄BrNO₂[1]
Molecular Weight 236.11 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 258 °C[3]
Density 1.443 g/cm³[3]
Flash Point 110 °C[3]
Storage Temperature 2-8 °C, Sealed in dry conditions[4]

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).[1]

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a critical process, and a reliable and scalable method is essential for its widespread use. A commonly employed and effective synthesis starts from 1-amino-2,3-dibromopropane hydrobromide.[1]

Experimental Protocol

Materials:

  • 1-amino-2,3-dibromopropane hydrobromide

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyllithium (PhLi) solution (e.g., 1.8 M in dibutyl ether)

  • Anhydrous Acetonitrile (MeCN)

  • Lithium bromide (LiBr)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottomed flask under an inert atmosphere (e.g., argon), add 1-amino-2,3-dibromopropane hydrobromide (1.0 equiv).

  • Add anhydrous THF and cool the resulting suspension to -78 °C.

  • Slowly add a solution of phenyllithium (3.0 equiv) via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • To the reaction mixture, add anhydrous MeCN, lithium bromide (3.0 equiv), and di-tert-butyl dicarbonate (2.0 equiv).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and wash sequentially with saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃.

  • Extract the aqueous layer with ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5-20%) to afford this compound as a transparent liquid.[1] A typical reported yield for this process is around 79%.[1]

Causality Behind Experimental Choices:
  • Flame-dried glassware and inert atmosphere: These precautions are crucial to prevent the quenching of the highly reactive organolithium reagent (PhLi) by atmospheric moisture.

  • Low temperature (-78 °C): The initial reaction with PhLi is performed at low temperature to control the exothermicity of the reaction and to prevent side reactions.

  • Phenyllithium (PhLi): PhLi acts as a strong base to deprotonate the amine and facilitate the subsequent cyclization.

  • Boc₂O: Di-tert-butyl dicarbonate is the reagent of choice for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the azetidine nitrogen. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

  • Purification by column chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 1-Amino-2,3-dibromopropane HBr B Reaction with PhLi in THF at -78 °C A->B C In situ generated aziridine intermediate B->C D Addition of MeCN, LiBr, and Boc₂O C->D E Boc-protection and ring opening D->E F Workup and Purification E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Reactivity Profile: A Versatile Electrophile for Nucleophilic Substitution

The synthetic utility of this compound lies in its ability to act as an electrophile at the C3 position of the azetidine ring. The bromine atom serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles. This reactivity is influenced by a combination of factors, including the ring strain of the four-membered ring and the electronic effect of the N-Boc protecting group.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, which typically proceeds via an Sₙ2 mechanism. This is characterized by a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

General Reaction Scheme:

Nucleophilic_Substitution cluster_reaction Nucleophilic Substitution on this compound Reactant This compound Product tert-Butyl 3-(Nu)azetidine-1-carboxylate Reactant->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Br⁻

Caption: General scheme for nucleophilic substitution reactions.

A diverse array of nucleophiles can be employed in these reactions, leading to a wide range of 3-substituted azetidine derivatives. This versatility is a key reason for its prominence in medicinal chemistry.

Examples of Nucleophilic Substitution Reactions:

While specific, direct literature examples with yields for a wide range of nucleophiles are not always consolidated, the general reactivity pattern is well-established in the synthesis of various pharmaceutical intermediates. For instance, the synthesis of intermediates for the JAK inhibitor Baricitinib involves the reaction of a related 3-substituted azetidine with nucleophiles.[5]

  • With Amines: Primary and secondary amines can act as nucleophiles to form 3-aminoazetidine derivatives. These reactions are fundamental in introducing basic nitrogen atoms, which are common features in many biologically active molecules.

  • With Thiols: Thiols and thiophenols can displace the bromide to yield 3-thioazetidines. The resulting thioether linkage is a valuable functional group in drug design.

  • With Azides: Sodium azide is a common nucleophile used to introduce the azido group, which can then be reduced to a primary amine or used in click chemistry reactions.

  • With Carbon Nucleophiles: While less common, stabilized carbanions can also be used to form new carbon-carbon bonds at the C3 position.

Mechanistic Considerations: The Interplay of Ring Strain and Electronics

The reactivity of the azetidine ring is a fascinating interplay of ring strain and electronic effects. The inherent strain in the four-membered ring (approximately 26 kcal/mol) influences the geometry and energy of the transition state in nucleophilic substitution reactions.

The N-Boc protecting group plays a crucial dual role. Electronically, the carbonyl group of the carbamate withdraws electron density from the nitrogen atom, which in turn can influence the electrophilicity of the C3 carbon. Sterically, the bulky tert-butyl group can direct the approach of the incoming nucleophile.

The Sₙ2 pathway is generally favored for secondary halides like this, and the backside attack mechanism is well-established. However, the constrained nature of the azetidine ring might affect the transition state geometry compared to acyclic systems. The possibility of competing Sₙ1 pathways, involving a transient azetidin-3-yl cation, or elimination reactions should always be considered, especially with more hindered nucleophiles or under forcing reaction conditions.

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a key building block in the synthesis of a diverse range of biologically active molecules.

Janus Kinase (JAK) Inhibitors

A prominent example of the utility of this building block is in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib .[5] Baricitinib is an approved therapeutic for the treatment of rheumatoid arthritis. The azetidine moiety is a critical component of the pharmacophore, and its synthesis relies on intermediates derived from 3-functionalized azetidines.

G-Protein Coupled Receptor (GPCR) Modulators

The azetidine scaffold is also frequently incorporated into ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are important drug targets. The rigid nature of the azetidine ring can help to lock in a specific conformation of the ligand, leading to improved potency and selectivity.

Kinase Inhibitors

Beyond JAK inhibitors, the azetidine motif is found in a variety of other kinase inhibitors. The ability to introduce diverse functionality at the 3-position allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Spirocyclic Compounds

This compound can also serve as a precursor for the synthesis of novel spirocyclic compounds. The azetidine ring can be one of the rings in a spirocyclic system, which are of great interest in drug discovery due to their unique three-dimensional structures.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its well-defined synthesis, predictable reactivity, and the unique structural features it imparts to molecules make it a highly sought-after intermediate. A thorough understanding of its synthesis, reactivity, and mechanistic nuances, as outlined in this guide, will empower researchers to leverage its full potential in the design and synthesis of the next generation of therapeutic agents. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the strategic importance of building blocks like this compound is only set to increase.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Available from: [Link]

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  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

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reactivity profile of tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl 3-Bromoazetidine-1-carboxylate

Foreword

In the landscape of modern drug discovery, the strategic incorporation of strained ring systems has become a paramount tool for modulating physicochemical properties and exploring novel chemical space. The azetidine scaffold, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and enhance aqueous solubility. Among the plethora of functionalized azetidines, this compound has emerged as a uniquely versatile and indispensable building block. Its reactivity is governed by the interplay between the strained ring, the sterically demanding tert-butoxycarbonyl (Boc) protecting group, and the strategically placed, reactive bromine atom. This guide offers a comprehensive exploration of the reactivity profile of this key intermediate, providing researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to harness its full synthetic potential.

Foundational Principles: Structure and Electronic Profile

This compound (C₈H₁₄BrNO₂) is a stable, colorless to light yellow liquid at room temperature.[1][2] The core of its reactivity lies in its structure:

  • Azetidine Ring: The four-membered ring is inherently strained, which can influence bond angles and reactivity compared to larger, more flexible heterocycles.

  • Bromine at C3: The carbon-bromine bond is the primary reactive site. The electronegative bromine atom polarizes the C-Br bond, rendering the C3 carbon electrophilic and susceptible to attack by nucleophiles. This bromine also serves as a synthetic handle for organometallic cross-coupling reactions.

  • Boc Protecting Group: The tert-butoxycarbonyl group on the nitrogen atom serves two critical functions: it deactivates the nitrogen, preventing it from interfering in reactions at the C3 position, and its steric bulk can influence the stereochemical outcome of certain reactions. It is stable under a wide range of conditions but can be readily removed under acidic conditions.

This combination of features makes it a high-purity chemical intermediate widely used in the synthesis of Active Pharmaceutical Ingredients (APIs).[3]

The Workhorse Transformation: Nucleophilic Substitution

The most fundamental reaction of this compound is the nucleophilic substitution of the bromide at the C3 position. This transformation, typically proceeding via an SN2 mechanism, provides a direct and efficient route to a diverse array of 3-substituted azetidines.

Causality Behind Experimental Choices

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. For weakly acidic nucleophiles like alcohols and phenols, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the corresponding alkoxide or phenoxide in situ. Anhydrous polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cation of the base without interfering with the nucleophile. For amine nucleophiles, which are more basic, an inorganic base like potassium carbonate (K₂CO₃) is often sufficient to scavenge the HBr byproduct, and a polar solvent like acetonitrile (CH₃CN) facilitates the reaction.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile ClassExample NucleophileReagents & ConditionsProduct
Oxygen PhenolNaH, DMF, 0 °C to RTtert-butyl 3-phenoxyazetidine-1-carboxylate
Nitrogen BenzylamineK₂CO₃, CH₃CN, 80 °Ctert-butyl 3-(benzylamino)azetidine-1-carboxylate
Sulfur ThiophenolK₂CO₃, DMF, RTtert-butyl 3-(phenylthio)azetidine-1-carboxylate
Carbon Diethyl malonateNaH, THF, RT to 60 °Ctert-butyl 3-(bis(ethoxycarbonyl)methyl)azetidine-1-carboxylate
Experimental Protocol: Synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate

This protocol serves as a self-validating system for O-arylation at the C3 position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) and cool the suspension to 0 °C using an ice bath.

  • Nucleophile Deprotonation: Slowly add a solution of phenol (1.1 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

  • Electrophile Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Advanced C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling

The bromine atom provides a powerful handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of more complex azetidine derivatives that are often inaccessible via direct substitution.[4][5]

Suzuki-Miyaura Coupling: Accessing 3-Aryl and 3-Heteroaryl Azetidines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds by coupling the bromoazetidine with an aryl or heteroaryl boronic acid (or its ester).

  • Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like those of the Buchwald family often accelerate the reductive elimination step.[6]

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Versatile Route to 3-Aminoazetidines

For the synthesis of N-arylated or N-alkylated 3-aminoazetidines, the Buchwald-Hartwig amination offers a powerful alternative to direct nucleophilic substitution, particularly for less nucleophilic amines.[7]

  • Protocol Considerations: These reactions require a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS). The reaction is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.

Ring Strain and Stability: Potential for Ring-Opening

While a robust building block, the inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under specific conditions. This is not always an undesirable side reaction and can be exploited synthetically.

  • Conditions: Strong nucleophiles, particularly in combination with Lewis acids or under harsh acidic conditions that protonate the ring nitrogen (after Boc deprotection), can lead to cleavage of the C-N bonds.

  • Synthetic Utility: The controlled ring-opening of functionalized azetidines can provide access to valuable, stereochemically defined 1,3-aminoalcohols or other substituted propane derivatives.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, ideally refrigerated at 2-8°C.[2]

  • Safety: This chemical is classified as harmful and an irritant.[8]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

    • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.[9]

Conclusion

This compound is a cornerstone intermediate for medicinal chemistry, offering a reliable and versatile platform for the introduction of the azetidine motif. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling at the C3 position, providing access to a vast chemical space of novel compounds.[3][10] A thorough understanding of the principles governing its reactivity, coupled with the application of robust, field-tested protocols as outlined in this guide, empowers chemists to effectively leverage this building block in the design and synthesis of next-generation therapeutics.

References

  • Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99% . IndiaMART. [Link]

  • This compound | C8H14BrNO2 . PubChem. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates . National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of th… . OUCI. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile . PubMed. [Link]

  • Palladium-catalysed cross-coupling of lithium acetylides . Nature Catalysis. [Link]

  • Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions . ResearchGate. [Link]

Sources

tert-butyl 3-bromoazetidine-1-carboxylate spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of tert-butyl 3-bromoazetidine-1-carboxylate

Introduction: The Azetidine Motif in Modern Drug Discovery

Azetidines are saturated four-membered heterocyclic amines that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable as bioisosteres for other cyclic and acyclic functionalities, often leading to improved physicochemical properties such as solubility and metabolic stability. Among the functionalized azetidines, this compound stands out as a crucial building block. The presence of the bromine atom at the 3-position provides a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom.

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. Understanding these spectral fingerprints is paramount for researchers in drug development to ensure the quality and identity of their synthetic intermediates, which is a foundational aspect of rigorous scientific investigation.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the following structure and numbering scheme for this compound will be used.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end_product Purified Product: This compound purification->end_product nmr NMR Spectroscopy (¹H and ¹³C) end_product->nmr ms Mass Spectrometry structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm

An In-depth Technical Guide to the Stability and Storage of N-Boc-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-3-bromoazetidine, with the CAS number 1064194-10-0, is a pivotal building block in medicinal chemistry and drug discovery.[1][2] Its rigid four-membered azetidine core offers a unique structural scaffold that can impart desirable properties to drug candidates, including improved metabolic stability and binding affinity.[3] The presence of the versatile bromo-substituent and the acid-labile N-Boc protecting group allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling procedures for N-Boc-3-bromoazetidine, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-3-bromoazetidine is fundamental to its proper handling and storage.

PropertyValue
IUPAC Name tert-butyl 3-bromoazetidine-1-carboxylate[4]
Synonyms 1-Boc-3-bromoazetidine, N-Boc-3-bromoazetidine[4]
CAS Number 1064194-10-0[1][2]
Molecular Formula C₈H₁₄BrNO₂[1][2]
Molecular Weight 236.11 g/mol [1][4]
Appearance Colorless oil or liquid[5]

Core Stability Profile

The stability of N-Boc-3-bromoazetidine is primarily influenced by three key structural features: the strained azetidine ring, the acid-labile N-Boc protecting group, and the reactive C-Br bond.

The Azetidine Ring: A Balance of Strain and Reactivity

The four-membered azetidine ring possesses significant ring strain, making it more reactive than larger, five- or six-membered heterocycles. This inherent strain is a double-edged sword; while it provides a rigid conformational scaffold, it also renders the ring susceptible to cleavage under certain conditions, particularly in acidic environments.[6][7] Protonation of the azetidine nitrogen can facilitate nucleophilic attack and subsequent ring-opening.[6]

However, the N-Boc group, being an electron-withdrawing group, decreases the basicity of the nitrogen atom. This reduced basicity makes the nitrogen less prone to protonation, thereby enhancing the stability of the azetidine ring compared to N-alkylated or N-unsubstituted azetidines.[6]

The N-Boc Protecting Group: Acid Lability

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, except for acidic environments.[8] The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[11]

This acid sensitivity is a critical consideration for storage and handling, as exposure to acidic conditions, even trace amounts, can lead to the degradation of N-Boc-3-bromoazetidine.

The C-Br Bond: Potential for Nucleophilic Substitution

The bromine atom at the 3-position of the azetidine ring is a good leaving group, making this position susceptible to nucleophilic substitution. This reactivity is often exploited in synthetic chemistry for the introduction of various functional groups. However, it also means that the compound can degrade in the presence of strong nucleophiles or even weaker nucleophiles like water over extended periods, particularly if the azetidine ring is activated.

Potential Degradation Pathways

Based on the inherent chemical properties of N-Boc-3-bromoazetidine, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

G cluster_main N-Boc-3-bromoazetidine cluster_acid Acid-Catalyzed Degradation cluster_nucleophilic Nucleophilic Substitution N-Boc-3-bromoazetidine [Structure of N-Boc-3-bromoazetidine] Acid_Degradation [Structure of Protonated Intermediate] N-Boc-3-bromoazetidine->Acid_Degradation H⁺ Nucleophilic_Attack N-Boc-3-hydroxyazetidine (from hydrolysis) N-Boc-3-bromoazetidine->Nucleophilic_Attack H₂O/OH⁻ Boc_Cleavage Boc Cleavage Product (3-bromoazetidinium salt) Acid_Degradation->Boc_Cleavage -CO₂ -isobutylene Ring_Opening Ring-Opened Product Acid_Degradation->Ring_Opening Nucleophile

Figure 1. Potential degradation pathways of N-Boc-3-bromoazetidine.

  • Acid-Catalyzed Boc Cleavage: Exposure to acidic conditions can lead to the removal of the Boc protecting group, yielding 3-bromoazetidine as a salt.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the strained azetidine ring can undergo cleavage.

  • Hydrolysis/Nucleophilic Substitution: The bromo-substituent can be displaced by water (hydrolysis) or other nucleophiles, leading to the formation of N-Boc-3-hydroxyazetidine or other substitution products. This process can be accelerated by elevated temperatures and the presence of moisture.

Recommended Storage Conditions

The primary goal of proper storage is to minimize the degradation pathways outlined above. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

Supplier/SourceRecommended Storage TemperatureAdditional Recommendations
Sigma-Aldrich2-8°CSealed in dry
AChemBlock0-8°C-
Apollo Scientific-20°CStore under argon, Air Sensitive[12]
ChemicalBook2-8°CMoisture sensitive[13]
Sigma-Aldrich (another supplier)Room Temperature-

Given the potential for degradation, particularly hydrolysis and the general principle of slowing chemical reactions at lower temperatures, storage at 2-8°C is the most prudent recommendation. For long-term storage, or for material of very high purity, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is ideal.[12]

Key Storage Recommendations:

  • Temperature: Store at 2-8°C for short to medium-term storage. For long-term storage, -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.[12][14]

  • Container: Use a tightly sealed, appropriate container to prevent moisture ingress.[12][14]

  • Light: While not explicitly stated by most suppliers, it is good practice to protect the compound from light to prevent any potential photochemical degradation.

Safe Handling Procedures

Due to its hazardous properties, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

Hazard Summary:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Causes skin and serious eye irritation.[4][15]

  • May cause respiratory irritation.[4][15]

Personal Protective Equipment (PPE)

G Start Handling N-Boc-3-bromoazetidine Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Fume_Hood->PPE Dispensing Dispense Carefully - Avoid inhalation of vapors - Avoid skin contact PPE->Dispensing Closure Tightly Seal Container After Use Dispensing->Closure Storage Return to Recommended Storage (2-8°C or -20°C) Closure->Storage Cleanup Clean Work Area and Dispose of Waste Properly Storage->Cleanup Hand_Washing Wash Hands Thoroughly Cleanup->Hand_Washing End Procedure Complete Hand_Washing->End

Figure 2. Recommended workflow for handling N-Boc-3-bromoazetidine.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[16]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[16]

  • Skin and Body Protection: A laboratory coat should be worn to protect personal clothing and skin.[16]

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[12][16][17]

Experimental Protocols

General Handling:

  • Work in a certified chemical fume hood.[16]

  • Don all required PPE before handling the compound.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

  • Weigh and transfer the liquid compound carefully, avoiding splashes and the generation of aerosols.

  • Keep the container tightly closed when not in use.[12]

  • After handling, wash hands thoroughly with soap and water.[16]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.[12]

  • Wash the spill area thoroughly.

Assessing Stability and Purity

Regularly assessing the purity of N-Boc-3-bromoazetidine is crucial, especially for material that has been in storage for an extended period.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an excellent tool for assessing the structural integrity of the molecule. The presence of signals corresponding to the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the azetidine ring protons can confirm the compound's identity. The appearance of new signals may indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the purity of the compound and to identify potential degradation products by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical tool.

Conclusion

N-Boc-3-bromoazetidine is a valuable reagent in modern synthetic and medicinal chemistry. Its stability is intrinsically linked to the chemical properties of its strained azetidine ring, acid-labile N-Boc group, and reactive bromo-substituent. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can ensure the integrity of this important building block, leading to more reliable and reproducible experimental outcomes. The key to maintaining the stability of N-Boc-3-bromoazetidine is to protect it from acidic conditions, moisture, and elevated temperatures.

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  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (URL: [Link])

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  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - Frontiers. (URL: [Link])

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Methodological & Application

synthesis of pharmaceutical intermediates using tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using tert-Butyl 3-Bromoazetidine-1-Carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif.[1][2][3] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties: its inherent ring strain of approximately 25.4 kcal/mol imparts a distinct three-dimensional geometry and reactivity profile, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1] This balance of stability and reactivity makes azetidine derivatives highly sought-after components in the design of novel therapeutics, appearing in bioactive molecules targeting a diverse range of diseases.[4]

At the forefront of azetidine chemistry is This compound , a versatile and indispensable building block for drug development professionals.[5] Its structure is elegantly designed for synthetic utility:

  • An Electrophilic C3 Carbon: The bromine atom serves as an excellent leaving group, rendering the C3 position highly susceptible to nucleophilic attack.

  • A Protected Nitrogen: The tert-butoxycarbonyl (Boc) group effectively shields the ring nitrogen, preventing unwanted side reactions and directing functionalization to the C3 position. This protecting group is robust yet can be readily removed under acidic conditions, opening a pathway for subsequent N-functionalization.[6]

This guide provides an in-depth exploration of the core synthetic applications of this compound, complete with detailed, field-proven protocols designed for reproducibility and scalability in a research and development setting.

Part 1: Core Synthetic Transformations & Mechanistic Insights

The synthetic utility of this compound is primarily centered on the electrophilic nature of its C3 position. The majority of its applications involve the displacement of the bromide ion by a wide array of nucleophiles, enabling the construction of critical carbon-nitrogen and carbon-carbon bonds.

Nucleophilic Substitution: The Gateway to C-N Bond Formation

The most fundamental transformation involving this reagent is the direct nucleophilic substitution (SN2) reaction. This pathway is the preferred method for introducing nitrogen-containing moieties, such as primary and secondary amines, anilines, and nitrogen-based heterocycles, onto the azetidine core.

Causality Behind the Protocol: The selection of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is critical to prevent competition with the primary nucleophile. Polar aprotic solvents like acetonitrile or DMF are ideal as they effectively solvate the cationic counter-ion of the base without hindering the nucleophile's reactivity. Mild heating is often required to overcome the activation energy for the substitution on the sterically constrained four-membered ring.

Experimental Protocol 1: General N-Substitution of 3-Bromoazetidine

Objective: To synthesize 3-amino-substituted azetidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., benzylamine, morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the chosen amine nucleophile.

  • Dissolve the components in anhydrous acetonitrile (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Add the base (K₂CO₃ or DIPEA) to the stirred solution.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 3-substituted azetidine.

C-C Bond Formation: Building the Carbon Skeleton

Creating carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the extension and elaboration of the molecular framework. This compound can be coupled with carbon nucleophiles, such as stabilized enolates or organometallic reagents, to forge new C-C bonds at the C3 position.

Causality Behind the Protocol: This protocol utilizes the enolate of diethyl malonate as a soft carbon nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the acidic α-proton of the malonate ester. Anhydrous THF is the solvent of choice as it is inert to the strong base and effectively solvates the resulting sodium enolate. The reaction is initiated at a low temperature to control the exothermic deprotonation step before the electrophile is introduced.

Experimental Protocol 2: C-C Coupling with a Malonate Ester

Objective: To synthesize a C3-alkylated azetidine derivative for further functionalization (e.g., decarboxylation).

Materials:

  • Diethyl malonate (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Slowly add diethyl malonate dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the enolate.

  • In a separate flask, dissolve this compound in a small amount of anhydrous THF.

  • Add the bromoazetidine solution dropwise to the enolate suspension at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Post-Synthesis Deprotection: Unveiling the Core Amine

A critical final step in many synthetic sequences is the removal of the Boc protecting group. This deprotection reveals the secondary azetidine nitrogen, which can be a key pharmacophore or a handle for further diversification (e.g., N-alkylation, N-acylation, or sulfonylation).[7][8]

Causality Behind the Protocol: The Boc group is specifically designed to be labile under strong acidic conditions.[6] Trifluoroacetic acid (TFA) is highly effective as it protonates the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, and the desired azetidinium salt. Dichloromethane (DCM) is an excellent solvent as it is inert to strong acids and effectively dissolves most organic substrates. The reaction is typically fast and clean, often proceeding to completion at room temperature.

Experimental Protocol 3: Standard Boc Deprotection

Objective: To remove the Boc protecting group and isolate the free azetidine as a salt or free base.

Materials:

  • Boc-protected 3-substituted azetidine (1.0 eq)

  • Trifluoroacetic Acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected azetidine derivative in DCM (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The product is now the TFA salt.

  • (Optional - for free base) Redissolve the residue in a minimal amount of water and cool to 0°C.

  • Carefully basify the solution to pH > 10 with a base like 2M NaOH or saturated NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc) multiple times.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free amine.

Part 2: Data Presentation & Workflow Visualization

Quantitative Data Summary

The following table summarizes representative outcomes for the N-substitution reaction, illustrating the versatility of the protocol with various nucleophiles.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃MeCN80692
2MorpholineDIPEADMF70889
34-FluoroanilineK₂CO₃MeCN801278
4ImidazoleNaHTHF651085

Note: The data presented are representative and may vary based on specific experimental conditions and the scale of the reaction.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

G cluster_0 Protocol 1: N-Substitution A 1. Combine Reactants (Bromoazetidine, Amine, Base) in Solvent B 2. Heat Reaction (60-80°C) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D 4. Work-up (Filter, Extract, Dry) C->D E 5. Purify (Column Chromatography) D->E

Caption: Workflow for C-N Bond Formation via Nucleophilic Substitution.

G cluster_1 Protocol 2: C-C Coupling F 1. Form Enolate (Malonate + NaH in THF at 0°C) G 2. Add Bromoazetidine (Dropwise at 0°C) F->G H 3. Warm to RT & Stir (12-18h) G->H I 4. Quench & Work-up (NH4Cl, Extract, Dry) H->I J 5. Purify (Column Chromatography) I->J G cluster_2 Protocol 3: Boc Deprotection K 1. Dissolve Substrate in DCM at 0°C L 2. Add TFA (Trifluoroacetic Acid) K->L M 3. Stir at RT (1-3h) L->M N 4. Concentrate to yield TFA Salt M->N O 5. (Optional) Neutralize & Extract for Free Base N->O

Caption: Workflow for the Acid-Mediated Boc Deprotection Step.

Conclusion

This compound stands as a cornerstone reagent for the synthesis of 3-substituted azetidine derivatives. Its predictable reactivity, coupled with the stability and reliable deprotection of the Boc group, provides a robust platform for constructing complex pharmaceutical intermediates. The protocols detailed herein for C-N and C-C bond formation represent fundamental, scalable, and reproducible methods for leveraging this building block in drug discovery and development programs. Mastery of these techniques enables researchers to efficiently explore the vast chemical space surrounding the valuable azetidine scaffold.

References

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Tert Butyl 3 Bromoazetidine 1 Carboxyl
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines of pharmacological interest. PubMed.
  • Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermedi
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • tert-Butyl 3-oxoazetidine-1-carboxyl
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • tert-butyl 3-bromoazetidine-1-carboxyl
  • This compound | C8H14BrNO2 | CID 53415291. PubChem.
  • Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine.
  • 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts.
  • Application Notes and Protocols for N-Functionaliz
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Application Notes and Protocols for the N-Aryl

Sources

Application Notes & Protocols: Strategic Amination of tert-Butyl 3-Bromoazetidine-1-carboxylate for Novel Scaffold Generation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique, strained three-dimensional structure offers a compelling alternative to more common saturated heterocycles like piperidine and pyrrolidine. Incorporating an azetidine scaffold can profoundly influence a molecule's physicochemical properties, often improving metabolic stability, aqueous solubility, and cell permeability while providing a rigid structural element for precise ligand-receptor interactions.[1][2]

tert-Butyl 3-bromoazetidine-1-carboxylate is a versatile and commercially available building block that serves as a gateway to a diverse array of 3-substituted azetidine derivatives.[3][4] The reaction of this electrophilic scaffold with primary amines via nucleophilic substitution is a cornerstone transformation, enabling the efficient synthesis of N-Boc-3-aminoazetidine derivatives. These products are critical intermediates in the development of novel therapeutics, including enzyme inhibitors and modulators of central nervous system (CNS) targets.[5][6][7] This guide provides an in-depth exploration of this reaction, from its underlying mechanism to detailed, field-tested protocols and troubleshooting strategies.

Reaction Mechanism: A Classic SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom at the 3-position of the azetidine ring. This attack occurs from the backside relative to the bromine atom (the leaving group), leading to a concerted process of bond formation between the nitrogen of the amine and the carbon, and bond cleavage between the carbon and the bromine.

Key Mechanistic Features:

  • Nucleophile: The lone pair of electrons on the nitrogen of the primary amine initiates the reaction. The nucleophilicity can be influenced by the electronic and steric nature of the amine's substituents.

  • Electrophile: The carbon atom at the C3 position of the azetidine ring is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom.

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating the reaction.

  • Protecting Group: The tert-butoxycarbonyl (Boc) group serves two critical functions: it deactivates the azetidine nitrogen, preventing it from competing as a nucleophile, and it provides stability to the molecule during synthesis and purification.[9][10]

  • Stereochemistry: As the starting material is achiral, the inversion of stereochemistry characteristic of SN2 reactions is not a factor in the product's stereochemistry.[8]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R-NH₂ TS [H₂N---C---Br]⁻ᵟ Amine->TS Nucleophilic Attack Azetidine Boc-Azetidine-Br Azetidine->TS Product Boc-Azetidine-NH-R TS->Product Bond Formation Bromide HBr TS->Bromide Leaving Group Departure

Caption: SN2 reaction mechanism of a primary amine with this compound.

Experimental Protocols

This section provides a general, robust protocol for the amination reaction. It is crucial to note that optimization of solvent, base, and temperature may be necessary depending on the specific primary amine used.[11][12]

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup reagents: Ethyl acetate (EtOAc), water, brine

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Step-by-Step General Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Addition of Reagents: Add the primary amine (1.1-1.5 eq) followed by the base (2.0-3.0 eq) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter it off and wash the solid with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aminoazetidine derivative.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂) Reagents 2. Add Reagents (Azetidine, Amine, Base, Solvent) Setup->Reagents React 3. Heat & Stir (Monitor by TLC/LC-MS) Reagents->React Workup 4. Workup (Filter, Evaporate, Extract) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow for the synthesis and purification of 3-aminoazetidine derivatives.

Table of Reaction Conditions

The optimal conditions can vary significantly based on the nucleophilicity and steric hindrance of the primary amine.

Amine TypeTypical SolventTypical BaseTemperature (°C)Typical Time (h)Notes
Aliphatic (Primary) ACN, THFK₂CO₃, DIPEA25 - 604 - 12Generally proceeds smoothly due to high nucleophilicity.
Aniline (Electron-rich) DMF, DioxaneCs₂CO₃, K₂CO₃60 - 8012 - 24Requires heating due to lower nucleophilicity.
Aniline (Electron-poor) DMFCs₂CO₃80 - 10018 - 36More forcing conditions are needed to overcome reduced nucleophilicity.
Heterocyclic Amines ACN, DMFDIPEA, K₂CO₃50 - 8010 - 20Reactivity depends on the specific heterocycle.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Base is not strong enough. 3. Amine is not nucleophilic enough. 4. Reagents are not anhydrous.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Consider using a more polar aprotic solvent like DMF. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Dialkylation of the primary amine. 2. Reaction temperature is too high, causing decomposition.1. Use a larger excess of the primary amine (2-3 eq) to favor mono-alkylation. 2. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Product is very polar and streaks on silica gel. 2. Excess base or amine co-elutes with the product.1. Add 1% triethylamine (Et₃N) to the chromatography eluent to suppress tailing. 2. Ensure the aqueous workup is thorough to remove water-soluble impurities. Consider an acidic wash (e.g., dilute HCl) if the excess amine is basic and the product is stable to acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • This compound is an alkylating agent and should be handled with care.

    • Primary amines can be corrosive, toxic, and have strong odors.

    • Organic solvents are flammable. Avoid open flames and sources of ignition.

    • Bases like K₂CO₃ and Cs₂CO₃ are irritants. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubChem.
  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the aminalization reaction between 1a and 2a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 6-bromohexanoate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of the Azetidine Scaffold via Nucleophilic Substitution on N-Boc-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to act as a bioisostere for other common rings, and its role in improving physicochemical properties such as solubility and metabolic stability make it a highly sought-after component in the design of novel therapeutics.[1] The ability to strategically functionalize the azetidine core at the 3-position is critical for exploring structure-activity relationships (SAR). N-Boc-3-bromoazetidine serves as a versatile and key building block for this purpose, enabling the introduction of a wide array of functional groups through nucleophilic substitution.[2]

This guide provides a comprehensive overview of the mechanistic principles and practical protocols for performing nucleophilic substitution reactions on N-Boc-3-bromoazetidine. We will delve into the causality behind experimental choices, offer detailed step-by-step procedures for various classes of nucleophiles, and provide troubleshooting insights to ensure successful synthesis of 3-substituted azetidine derivatives.

Core Principles & Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] Understanding the key factors governing this pathway is essential for optimizing reaction conditions and achieving high yields.

  • The Substrate: N-Boc-3-bromoazetidine features a secondary carbon atom attached to a good leaving group, bromine. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a nucleophile.[4]

  • The SN2 Pathway: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[5] This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. The steric hindrance around the reaction center is a critical factor; while the azetidine ring is strained, the 3-position is relatively accessible, favoring the SN2 pathway over the SN1 mechanism, which would involve a less stable secondary carbocation.[4][5]

  • The Role of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is crucial. It deactivates the ring nitrogen, preventing it from acting as a competing nucleophile or base, which would otherwise lead to unwanted side reactions such as self-condensation or elimination.[6] The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent derivatization at the nitrogen atom.[7][8]

G cluster_start Inputs cluster_process Process cluster_end Output A N-Boc-3-bromoazetidine (Substrate) E Reaction Setup Combine reactants in solvent A->E B Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Heating & Stirring (e.g., 60-100 °C, 4-24h) E->F G Reaction Work-up Aqueous quench & extraction F->G H Purification (e.g., Column Chromatography) G->H I N-Boc-3-(Nu)-azetidine (Final Product) H->I

Caption: General workflow for nucleophilic substitution on N-Boc-3-bromoazetidine.

Key Experimental Parameters: A Causal Analysis

The success of the substitution reaction hinges on the judicious selection of four key parameters:

  • Nucleophile: The nature of the nucleophile dictates its reactivity.

    • Nitrogen Nucleophiles (Amines): Primary and secondary amines are generally excellent nucleophiles.[9] Sterically hindered amines may react slower. Excess ammonia can be used to introduce a primary amine group.[10]

    • Sulfur Nucleophiles (Thiols): Thiols are potent nucleophiles and readily react to form thioethers. They are typically deprotonated with a mild base to form the more nucleophilic thiolate anion.[11]

    • Oxygen Nucleophiles (Alcohols/Phenols): Alcohols and phenols are weaker nucleophiles and often require stronger bases (e.g., sodium hydride) and higher temperatures to form the corresponding alkoxide or phenoxide for effective reaction.[12]

  • Solvent: The solvent choice is critical for an SN2 reaction.

    • Why Polar Aprotic Solvents? Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They are polar enough to dissolve the reactants but do not solvate the nucleophile excessively through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[12] Protic solvents (like water or ethanol) would form a solvent cage around the nucleophile, blunting its reactivity.

  • Base: A base is often required to deprotonate the nucleophile (e.g., thiols, phenols, or amine salts) or to scavenge the HBr generated during the reaction with neutral amines.

    • Why a Non-Nucleophilic Base? It is crucial to use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sterically bulky or have low solubility, preventing them from competing with the primary nucleophile in attacking the substrate.

  • Temperature: The reaction is typically heated to overcome the activation energy barrier. Temperatures ranging from 60 °C to 100 °C are common. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent decomposition.

Caption: The concerted SN2 mechanism showing backside attack and leaving group departure.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Boc-3-(benzylamino)azetidine (N-Nucleophile)

This protocol details the reaction with a primary amine, a common transformation.

Materials:

  • N-Boc-3-bromoazetidine (1.0 equiv.)

  • Benzylamine (1.2 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-3-bromoazetidine (e.g., 1.00 g, 4.0 mmol).

  • Add anhydrous potassium carbonate (e.g., 1.10 g, 8.0 mmol).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration, e.g., 20 mL).

  • Add benzylamine (e.g., 0.51 mL, 4.8 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Synthesis of N-Boc-3-(phenylthio)azetidine (S-Nucleophile)

This protocol illustrates the reaction with a thiol, which is highly efficient.

Materials:

  • N-Boc-3-bromoazetidine (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add N-Boc-3-bromoazetidine (e.g., 1.00 g, 4.0 mmol) and cesium carbonate (e.g., 1.95 g, 6.0 mmol).

  • Add anhydrous DMF (approx. 0.25 M concentration, e.g., 16 mL).

  • Add thiophenol (e.g., 0.45 mL, 4.4 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at 60 °C.

  • Monitor the reaction progress. The reaction is often complete in 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (e.g., 50 mL).

  • Work-up: Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude material can be purified by flash column chromatography (e.g., 5% to 30% ethyl acetate in hexanes) to yield the desired thioether.

  • Validation: Confirm the structure and purity via NMR and MS analysis.

Protocol 3: Synthesis of N-Boc-3-phenoxyazetidine (O-Nucleophile)

This protocol describes the reaction with a phenol, which requires more forcing conditions.

Materials:

  • N-Boc-3-bromoazetidine (1.0 equiv.)

  • Phenol (1.5 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Caution: Sodium hydride reacts violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a flame-dried, three-neck round-bottom flask under N₂, add phenol (e.g., 0.56 g, 6.0 mmol) and dissolve in anhydrous DMF (e.g., 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (e.g., 0.26 g, 6.4 mmol) portion-wise. Effervescence (H₂ gas evolution) will occur. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-bromoazetidine (e.g., 1.00 g, 4.0 mmol) in anhydrous DMF (e.g., 5 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C.

  • Stir at 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (e.g., 5% to 25% ethyl acetate in hexanes) to isolate the target ether.

  • Validation: Characterize the product by NMR and MS.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Notes
Nitrogen Primary/Secondary AmineK₂CO₃, Cs₂CO₃, DIPEAMeCN, DMF60 - 904 - 16K₂CO₃ is a cost-effective and efficient choice.[10]
Sulfur ThiolK₂CO₃, Cs₂CO₃DMF, MeCN25 - 601 - 6Thiolates are highly nucleophilic, leading to rapid reactions.[11]
Oxygen Alcohol/PhenolNaH, K₂CO₃DMF, DMSO80 - 11012 - 24Requires stronger base and higher temperature due to lower nucleophilicity.[12]

Troubleshooting Guide

  • Low Yield / No Reaction:

    • Cause: Inactive nucleophile, insufficient temperature, or poor solvent choice.

    • Solution: Ensure reagents are pure and solvents are anhydrous. For O-nucleophiles, confirm complete deprotonation before adding the substrate. Increase reaction temperature in increments of 10-20 °C.

  • Multiple Products / Side Reactions:

    • Cause: The base may be acting as a nucleophile, or the product may be unstable under the reaction conditions. Elimination (E2) can be a competing pathway, though less common for this substrate.

    • Solution: Switch to a more hindered, non-nucleophilic base like DIPEA or an inorganic base like Cs₂CO₃. Monitor the reaction closely to avoid prolonged heating after completion.

  • Difficult Purification:

    • Cause: Residual high-boiling solvent (DMF/DMSO) or closely-eluting byproducts.

    • Solution: For DMF/DMSO, perform multiple aqueous washes during work-up. Optimize chromatography conditions, trying different solvent systems or using a different stationary phase if necessary.

References

  • Synthesis of N-Substituted Azetidin-3-ones. Scilit. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. Royal Society of Chemistry. Available at: [Link]

  • Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • Greene's protective groups in organic synthesis. Reddit. Available at: [Link]

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. NIH National Library of Medicine. Available at: [Link]

  • Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. ResearchGate. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of Wisconsin-Oshkosh. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH National Library of Medicine. Available at: [Link]

  • Reactions of primary alcohols with various nucleophiles. ResearchGate. Available at: [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. Available at: [Link]

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. NIH National Library of Medicine. Available at: [Link]

  • Nucleophilic substitution reactions. Khan Academy. Available at: [Link]

  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]

  • Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]

  • Substitution Reactions of Halogenoalkanes. Save My Exams. Available at: [Link]

  • Non-aqueous diazotization with tert-butyl nitrite. ResearchGate. Available at: [Link]

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Application Notes and Protocols: The Strategic Incorporation of tert-Butyl 3-Bromoazetidine-1-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates.[1] This guide provides an in-depth exploration of tert-butyl 3-bromoazetidine-1-carboxylate, a versatile and indispensable building block for introducing the azetidine moiety into complex molecules. We will detail its chemical reactivity, provide validated, step-by-step protocols for its application in the synthesis of kinase inhibitors, and discuss the critical role of the azetidine scaffold in modulating biological activity and optimizing drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Azetidine Moiety as a Kinase Inhibitor Design Element

Protein kinases, regulating a vast array of cellular processes, remain one of the most important target classes in drug discovery, particularly in oncology. The design of potent and selective kinase inhibitors often hinges on the strategic use of small, conformationally constrained scaffolds that can precisely orient pharmacophoric elements within the ATP-binding site.[1]

The azetidine ring offers a unique combination of stability and structural rigidity. Unlike more flexible aliphatic linkers, the strained four-membered ring provides a well-defined exit vector, allowing chemists to probe new regions of the kinase binding pocket. Furthermore, its incorporation can lead to significant improvements in key drug-like properties, including:

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic cyclobutane counterpart.

  • Metabolic Stability: The compact ring can be more resistant to metabolic degradation than longer, more flexible chains.

  • Reduced Lipophilicity: Judicious placement of the azetidine can help control the overall lipophilicity of a molecule, a critical parameter for oral bioavailability and reduced off-target toxicity.

This compound is a commercially available[2][3][4][5] and highly effective reagent for installing this valuable scaffold. Its utility stems from the interplay between the reactive C-Br bond and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Reagent Profile and Mechanism of Action

The efficacy of this compound lies in its well-defined reactivity, which is dominated by the electrophilic carbon at the C3 position.

Chemical Properties:

PropertyValue
Chemical Formula C₈H₁₄BrNO₂[2][3]
Molecular Weight 236.11 g/mol [5]
CAS Number 1064194-10-0[2]
Appearance Liquid[2]
Storage Sealed in dry, 2-8°C[2]

Reactivity and Mechanistic Rationale:

The primary reaction pathway for this reagent is a bimolecular nucleophilic substitution (SN2) reaction.[6] A nucleophile (typically an amine, phenol, or thiol from the core kinase scaffold) attacks the carbon atom bearing the bromide leaving group. The Boc-protected nitrogen prevents the ring's own nitrogen from interfering as a competing nucleophile. This reaction is highly reliable and proceeds under well-established conditions.

The choice of a polar aprotic solvent (e.g., DMF, DMSO, CH₃CN) is critical as it solvates the cation of the base without strongly solvating the nucleophile, thereby increasing its reactivity. The reaction is typically base-mediated to deprotonate the incoming nucleophile, enhancing its potency.

G start Core Scaffold (Nu-H) + Reagent step1 Protocol 1: SN2 Coupling Reaction start->step1 intermediate Boc-Protected Azetidine Intermediate step1->intermediate step2 Protocol 2: Boc Deprotection intermediate->step2 final_product Final Product or Further Functionalization step2->final_product

Figure 2: Synthetic workflow diagram.
Protocol 1: Synthesis of N-Boc-3-(substituted)azetidine via Nucleophilic Substitution

Objective: To provide a general, robust method for coupling a nucleophilic core scaffold (containing an -OH, -NH₂, or -SH group) with this compound.

Materials:

  • Kinase inhibitor core scaffold with a nucleophilic handle (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base: Potassium carbonate (K₂CO₃, 2.0-3.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5-2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and nitrogen atmosphere setup.

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the core scaffold (1.0 eq) and the selected base (e.g., K₂CO₃, 2.0 eq).

  • Solvation: Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1 - 0.5 M).

  • Reagent Addition: Add this compound (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The choice of temperature is crucial; higher temperatures increase the reaction rate but may lead to side products.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. Cesium carbonate is often used for less reactive nucleophiles as the larger, more polarizable cation can enhance reactivity.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into cold water and extract with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure Boc-protected product.

Protocol 2: N-Boc Deprotection of the Azetidine Ring

Objective: To efficiently remove the Boc protecting group, revealing the secondary amine of the azetidine ring for subsequent functionalization or to yield the final active pharmaceutical ingredient (API).

Materials:

  • N-Boc-3-(substituted)azetidine (from Protocol 1) (1.0 eq)

  • Reagent: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (concentration typically 0.1 - 0.2 M) in a round-bottom flask at room temperature.

  • Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) to the solution. An effervescence (tert-butylene and CO₂ evolution) is typically observed.

    • Causality: The strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating the elimination of the stable tert-butyl cation, which then decomposes. This mechanism is efficient and clean.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until no starting material remains.

  • Work-up: a. Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. b. The product is typically obtained as a TFA or HCl salt. It can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive work-up, if the free base is required.

Impact on Biological Activity: A Case Study

The strategic replacement of other linkers with the azetidine moiety has proven to be a successful strategy in optimizing kinase inhibitors. In the development of small-molecule STAT3 inhibitors, for instance, progressing from proline-based linkers to azetidine-2-carboxamides resulted in a significant leap in potency. [7]Early azetidine analogues achieved sub-micromolar potency in disrupting STAT3 DNA-binding activity, a marked improvement over previous generations. [7][8] Table 1: Representative Potency of Azetidine-Containing Inhibitors

Compound ClassTargetKey Structural FeaturePotency (IC₅₀)Reference
Salicylate AnalogueSTAT3R-azetidine-2-carboxamide0.55 µM (EMSA)[7]
TZT-1027 AnalogueTubulin3-Aryl-azetidine2.1 nM (HCT116 cells)[9][10]
Pyrazinamide-basedMerTKAzetidine-benzoxazolePotent in vivo engagement[11]
Bis-amideJAK3Azetidine-containing0.26 nM

This data underscores the power of the azetidine scaffold to enhance molecular recognition and cellular activity. The conformational constraint imposed by the ring reduces the entropic penalty of binding, leading to higher affinity for the target kinase. [1]

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (H-Bonds) pocket2 Solvent-Exposed Region pocket1 Hydrophobic Pocket I core Core Scaffold core->hinge Binds azetidine Azetidine Linker azetidine->pocket1 Orients sol_group Solubilizing Group sol_group->pocket2 Interacts

Figure 3: Conceptual role of the azetidine linker in kinase binding.

Conclusion

This compound is more than a simple building block; it is a strategic tool for modern medicinal chemists. It provides a reliable and efficient means to introduce the azetidine scaffold, a moiety proven to enhance the potency and drug-like properties of kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful reagent in their drug discovery programs. By understanding the causality behind the experimental choices and the structural impact of the azetidine ring, scientists can accelerate the development of novel, effective, and safer targeted therapies.

References

  • Azetidines in Drug Discovery - PharmaBlock.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - ACS Public
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC, N
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed.
  • Azetidines - Enamine.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 6-bromohexano
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems - Vertex Pharmaceuticals Incorpor
  • tert-Butyl 3-bromoazetidine-1-carboxyl
  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - Medicinal Research Reviews.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed.
  • Tert Butyl 3 Bromoazetidine 1 Carboxyl
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucid
  • Examples of biologically active drug leads containing azetidine - ResearchG
  • 1064194-10-0|tert-Butyl 3-bromoazetidine-1-carboxyl
  • tert-butyl 3-bromoazetidine-1-carboxyl
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC, N

Sources

Application Note & Industrial Protocol: Scalable Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Azetidines are highly sought-after saturated heterocyclic motifs in modern drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[1][2] Among the versatile azetidine building blocks, tert-butyl 3-bromoazetidine-1-carboxylate serves as a critical intermediate for introducing the azetidine ring into complex molecular architectures. Its bifunctional nature—a nucleophilic nitrogen shielded by a readily cleavable Boc group and an electrophilic carbon bearing a bromine leaving group—enables a wide array of subsequent chemical transformations.

However, transitioning the synthesis of this key intermediate from laboratory-scale to a robust, safe, and economically viable industrial process presents significant challenges. These include the management of highly reactive intermediates, ensuring process safety, and achieving high purity required for pharmaceutical applications.[3] This document provides a comprehensive guide for the industrial-scale synthesis of this compound, detailing a field-proven protocol, critical process parameters, safety considerations, and analytical controls. The presented methodology is based on a streamlined, one-pot sequence that leverages the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB).[1]

Synthetic Strategy: A One-Pot Approach via Strain-Release

The selected industrial strategy avoids the isolation of the highly strained and potentially unstable intermediate, 1-azabicyclo[1.1.0]butane (ABB). Instead, ABB is generated in situ from a commercially available precursor, 1-amino-2,3-dibromopropane hydrobromide, and is immediately consumed in a one-pot reaction. This approach significantly enhances process efficiency and safety.

The overall transformation can be dissected into three core steps executed in a single pot:

  • In Situ Generation of ABB: Treatment of the hydrobromide salt precursor with a strong base facilitates a double intramolecular amination to form the strained bicyclic ABB intermediate.

  • Nucleophilic Ring Opening: The ABB intermediate is then opened by a bromide nucleophile, supplied in the form of Lithium Bromide (LiBr), to form the 3-bromoazetidine core.

  • Boc Protection: The secondary amine of the azetidine ring is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to yield the stable, final product.

This "mix-and-match" approach allows for flexibility in the choice of protecting groups and halides, though this guide focuses on the commercially significant Boc-protected bromo-variant.[1]

Synthesis_Overview cluster_start Starting Material cluster_process One-Pot Reaction Vessel cluster_end Final Product SM 1-amino-2,3-dibromopropane hydrobromide InSitu In Situ Generation of ABB Intermediate SM->InSitu 1. PhLi, THF, -78°C RingOpening Nucleophilic Ring Opening with LiBr InSitu->RingOpening 2. LiBr, MeCN Protection Boc Protection RingOpening->Protection 3. Boc₂O FP tert-butyl 3-bromoazetidine- 1-carboxylate Protection->FP Work-up & Purification

Caption: High-level overview of the one-pot synthetic workflow.

Detailed Process Chemistry & Rationale

In Situ Generation of 1-Azabicyclo[1.1.0]butane (ABB)

The synthesis commences with 1-amino-2,3-dibromopropane hydrobromide (17), a readily available starting material.[1] It is crucial that this material is finely powdered to ensure maximal surface area for the subsequent heterogeneous reaction. The powder is slurried in anhydrous tetrahydrofuran (THF) and cooled to -78°C.

The formation of the ABB intermediate is achieved by the slow addition of a strong, non-nucleophilic base. Phenyllithium (PhLi) is the base of choice for this transformation on a gram-scale, typically used in a 3-equivalent excess to ensure complete deprotonation and cyclization.[1][4] The low temperature is critical to control the exotherm of the acid-base reaction and to maintain the stability of the PhLi reagent and the generated ABB intermediate.

Causality: The use of three equivalents of PhLi is a self-validating control point. The first equivalent neutralizes the hydrobromide salt, the second and third equivalents facilitate the two successive intramolecular SN2 reactions (eliminations of HBr) that form the strained bicyclic system of ABB.

Mechanism Start Precursor (17) ABB ABB Intermediate (18) Start->ABB + 3 PhLi - 3 PhH - 3 LiBr (In Situ Formation) Azetidine 3-Bromoazetidine ABB->Azetidine + LiBr (Strain-Release Ring Opening) Product Final Product (20) Azetidine->Product + Boc₂O (Protection)

Caption: Simplified reaction mechanism for the one-pot synthesis.

Ring-Opening and Boc-Protection

Once the formation of ABB is complete (typically after stirring for 2 hours at -78°C), the reaction medium is modified for the subsequent steps. Acetonitrile (MeCN) is added as a co-solvent, followed by lithium bromide (LiBr) and di-tert-butyl dicarbonate (Boc₂O).[1][4] The reaction is then allowed to warm to room temperature and stirred overnight.

Causality & Control:

  • Lithium Bromide (LiBr): Serves as the bromide nucleophile source. Its high concentration drives the ring-opening of the strained ABB intermediate, selectively attacking one of the bridgehead carbons.

  • Di-tert-butyl dicarbonate (Boc₂O): Used in a two-equivalent excess to ensure the rapid and complete protection of the newly formed secondary amine. This is critical as the unprotected 3-bromoazetidine is less stable and prone to side reactions or polymerization.

  • Temperature Ramp: The gradual warming from -78°C to room temperature provides controlled energy input for the ring-opening and protection steps, ensuring the reaction proceeds to completion without runaway exotherms.

Industrial Scale Protocol

This protocol is designed for a target scale of ~2.2 kg of the final product. All operations must be conducted in a properly rated reactor under an inert (Argon or Nitrogen) atmosphere. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and compatible gloves.

Equipment & Reagents
Item Specification Quantity Supplier Example
Reactor50 L, Glass-lined, -80°C to 150°C capability1Pfaudler
Starting Material1-amino-2,3-dibromopropane hydrobromide3.5 kg (11.8 mol)Sigma-Aldrich, TCI
BasePhenyllithium (1.8 M in dibutyl ether)18.5 L (35.3 mol)Sigma-Aldrich, Albemarle
Solvent 1Anhydrous Tetrahydrofuran (THF)35 LBASF, J.T.Baker
Solvent 2Acetonitrile (MeCN)112 LFisher Scientific
Bromide SourceLithium Bromide (LiBr), Anhydrous4.2 kg (35.3 mol)Alfa Aesar
Protecting AgentDi-tert-butyl dicarbonate (Boc₂O)5.4 L (23.6 mol)Sigma-Aldrich
Extraction SolventDiethyl Ether or MTBE~450 LFisher Scientific
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄)5 kgVWR
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with inert gas. Charge the reactor with 1-amino-2,3-dibromopropane hydrobromide (3.5 kg, 11.8 mol).

  • Initial Slurry: Add anhydrous THF (35 L) to the reactor and begin agitation. Cool the resulting slurry to -78°C using a suitable cooling system (e.g., liquid nitrogen/isopropanol bath or cryo-chiller).

  • Base Addition (Critical Step): Slowly add the phenyllithium solution (18.5 L, 35.3 mol) via a dropping funnel or pump over a period of 2-3 hours. CAUTION: This step is highly exothermic. Maintain the internal temperature below -70°C throughout the addition.

  • ABB Formation: Stir the reaction mixture at -78°C for an additional 2 hours after the PhLi addition is complete.

  • Reagent Addition for Ring Opening: To the cold mixture, add acetonitrile (112 L), anhydrous lithium bromide (4.2 kg, 35.3 mol), and di-tert-butyl dicarbonate (5.4 L, 23.6 mol). The order of addition is not critical, but adding the solids before the liquid Boc₂O is often practical.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir overnight (12-16 hours).

  • Work-up - Quenching: Carefully pour the reaction mixture into a separate vessel containing 200 L of water. The quenching process may be exothermic and should be done with caution.

  • Work-up - Washing: Transfer the mixture to a suitable liquid-liquid extractor or separatory funnel. Wash the aqueous layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 L) to remove any residual bromine species.

  • Work-up - Extraction: Extract the aqueous phase with diethyl ether or MTBE (3 x 150 L).

  • Work-up - Final Washes: Combine the organic layers and wash with brine (50 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: The crude material, a clear liquid, is purified by flash chromatography on an industrial scale (using a silica gel column, eluting with a gradient of 5-20% ethyl acetate in hexanes) to yield the final product.[1][4] The expected yield is approximately 2.21 kg (79%).[1]

Quality Control & Characterization

The final product must meet stringent purity specifications, typically >97% for use as a pharmaceutical intermediate.[5]

Parameter Specification Method
AppearanceClear LiquidVisual
Purity≥ 97.0%HPLC
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
Water Content≤ 0.5%Karl Fischer Titration

Characterization Data (as reported in literature[4]):

  • ¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).

Safety & Handling

Industrial-scale synthesis of this compound involves significant hazards that must be rigorously controlled.

  • Phenyllithium (PhLi): A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere. All transfers should be done via cannula or a closed-system pump.

  • Bromine-containing compounds: The starting material is a hydrobromide salt. While less hazardous than elemental bromine, it is still corrosive and requires careful handling.[6]

  • Solvents: THF, diethyl ether, and hexanes are highly flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge.

  • Thermal Hazards: The initial acid-base reaction (quenching of PhLi) is highly exothermic and requires robust temperature control to prevent a runaway reaction.

All personnel must be trained on the specific hazards and emergency procedures associated with these chemicals. Safety showers, eye wash stations, and appropriate fire extinguishers must be readily accessible.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). Supporting Information for: An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
  • IndiaMART. (n.d.). Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. IndiaMART. [Link]

  • Semantic Scholar. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

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Application Notes & Protocols: Tert-butyl 3-bromoazetidine-1-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the azetidine ring has emerged as a "privileged scaffold." This four-membered heterocycle offers a unique balance of properties: its inherent ring strain (approx. 25.4 kcal/mol) provides a driving force for controlled reactivity, yet it is significantly more stable and easier to handle than its three-membered aziridine counterpart.[1] This stability, combined with the rigid, three-dimensional arrangement it imparts to molecules, allows for precise tuning of pharmacological properties such as solubility, metabolic stability, and target binding affinity.[2]

This guide focuses on a particularly versatile and powerful building block: tert-butyl 3-bromoazetidine-1-carboxylate . The strategic placement of its functional groups makes it an ideal starting point for complex heterocyclic synthesis:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves two critical functions. It deactivates the ring nitrogen, preventing it from interfering with reactions at the C3 position, and it enhances the solubility of the molecule in common organic solvents. This group can be readily removed under acidic conditions to allow for subsequent N-functionalization.

  • The C3-Bromine Atom: The bromine atom is an excellent leaving group, making the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3][4] Furthermore, it serves as a reactive handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this building block, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent.

PropertyValueReference
CAS Number 1064194-10-0[6][7][8]
Molecular Formula C₈H₁₄BrNO₂[5][7]
Molecular Weight 236.11 g/mol -
Appearance Transparent to light yellow liquid[6][8]
Storage Store at 2-8°C, sealed in dry conditions[8]
Purity Typically ≥97%[8]

Safety & Handling Precautions:

  • Hazards: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: The compound is stable under recommended storage conditions. For reactions requiring anhydrous conditions, it is advisable to use the reagent from a freshly opened container or to handle it under an inert atmosphere (Nitrogen or Argon).

Core Synthetic Transformations and Protocols

The utility of this compound stems from its predictable reactivity across several fundamental reaction classes.

Nucleophilic Substitution Reactions: The Workhorse of Functionalization

The most direct application of this building block involves the displacement of the bromide leaving group by a nucleophile.[9] These reactions typically proceed via a bimolecular (SN2) mechanism, which involves a backside attack on the electrophilic C3 carbon, leading to an inversion of stereochemistry if a chiral center were present.[10]

Caption: General workflow for Sɴ2 substitution on the azetidine ring.

Protocol 1: Synthesis of 3-Amino-azetidines via N-Alkylation

This protocol describes the reaction with a generic secondary amine (e.g., morpholine) to form a C-N bond.

  • Causality: The reaction requires a non-nucleophilic base to neutralize the HBr formed in situ. Potassium carbonate is a cost-effective and moderately strong base suitable for this purpose. A polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous ACN.

  • Add K₂CO₃ and the amine to the solution.

  • Heat the reaction mixture to 60-80°C.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine to remove residual salts and DMF (if used). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions offer unparalleled power and functional group tolerance.[11]

Protocol 2: Suzuki-Miyaura Cross-Coupling for 3-Arylazetidine Synthesis

This reaction creates a new carbon-carbon bond between the azetidine ring and an aryl group, a common motif in kinase inhibitors.

  • Causality: The reaction operates via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

    • Catalyst/Ligand: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) are required to form the active Pd(0) species that initiates the cycle. The bulky, electron-rich ligand stabilizes the palladium complex and facilitates the key steps.

    • Base: A base (e.g., K₃PO₄) is essential for the transmetalation step, activating the boronic acid derivative.[12]

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents. The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-Br Pd0->PdII_Complex OxAdd Oxidative Addition Coupling_Complex R¹-Pd(II)L₂-R² PdII_Complex->Coupling_Complex Transmetal Transmetalation Coupling_Complex->Pd0 RedElim Reductive Elimination Azetidine R¹-Br (Azetidine) Boronic R²-B(OH)₂ (Arylboronic Acid) Product R¹-R² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, add the palladium catalyst, ligand, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon); repeat this cycle three times.[13]

  • Add the degassed solvent mixture, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Self-Validation: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the desired 3-arylazetidine product.[13]

Leveraging Ring Strain: Ring-Opening Reactions

While stable, the azetidine ring can be selectively opened under Lewis acidic conditions, transforming the cyclic scaffold into a linear, functionalized amine. This strategy is valuable for creating complex acyclic structures with defined stereocenters.[14]

Protocol 3: Lewis Acid-Mediated Ring Opening with a Nucleophile

  • Causality: A Lewis acid (e.g., BF₃·OEt₂) coordinates to the azetidine nitrogen (this may require prior Boc-deprotection), further polarizing the C-N bonds and increasing the ring strain. This "activation" makes the ring susceptible to attack by a nucleophile at one of the ring carbons, leading to cleavage of a C-N bond.[14][15] The regioselectivity of the attack (at C2 vs. C3) can depend on steric and electronic factors.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) for Boc-deprotection

  • Lewis Acid (e.g., BF₃·OEt₂) (1.1 eq)

  • Nucleophile (e.g., a thiol or alcohol) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Deprotection: Dissolve the starting material in DCM and add TFA. Stir at room temperature until the Boc group is fully removed (monitored by TLC/LC-MS). Concentrate under reduced pressure.

  • Ring-Opening: Re-dissolve the crude 3-bromoazetidine salt in anhydrous DCM under an inert atmosphere and cool to 0°C.

  • Slowly add the Lewis acid, followed by the nucleophile.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Self-Validation: Monitor the formation of the linear product by LC-MS.

  • Purification: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Application Case Study: A Gateway to Baricitinib Intermediates

The true power of a building block is demonstrated by its application in synthesizing high-value targets. While this compound is a versatile starting material, its derivatives are crucial for synthesizing drugs like Baricitinib, a Janus kinase (JAK) inhibitor.

A key intermediate in the industrial synthesis of Baricitinib is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[16] Our bromo-azetidine can be seen as a direct precursor to the core azetidine structure used in this synthesis. The bromine can be displaced by a hydroxide (via SN2), followed by oxidation to the ketone, which then undergoes a Horner-Wadsworth-Emmons reaction to yield the target intermediate.[16]

Caption: Synthetic pathway from the bromoazetidine to a key Baricitinib intermediate.[16]

This pathway highlights how a simple, functionalized building block can be elaborated through robust and scalable chemical transformations into a complex intermediate required for the synthesis of an FDA-approved drug.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for the rapid and efficient construction of novel heterocyclic molecules. Its dual-functionality—a stable protecting group and a highly reactive center—enables a diverse range of transformations from straightforward nucleophilic substitutions to sophisticated palladium-catalyzed cross-couplings. The protocols and insights provided herein demonstrate its immense value to the medicinal chemist, offering reliable and reproducible pathways to synthesize the next generation of therapeutic agents.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99% Source: IndiaMART URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: National Institutes of Health (PMC) URL: [Link]

  • Title: this compound | C8H14BrNO2 Source: PubChem URL: [Link]

  • Title: Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 7.1 Nucleophilic Substitution Reactions Overview Source: KPU Pressbooks URL: [Link]

  • Title: Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary) Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: University of Windsor URL: [Link]

  • Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Nucleophilic substitution reactions (video) Source: Khan Academy URL: [Link]

  • Title: Nucleophilic Substitution Reaction Source: BYJU'S URL: [Link]

  • Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: PubMed URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols Source: Asian Publication Corporation URL: [Link]

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The Azetidine Moiety as a Privileged Scaffold: Synthetic Applications of tert-Butyl 3-Bromoazetidine-1-carboxylate in the Pursuit of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among the various heterocyclic scaffolds, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structural motif.[1] Its incorporation into bioactive molecules can lead to significant enhancements in potency, selectivity, metabolic stability, and aqueous solubility. The strained nature of the azetidine ring, intermediate between the highly reactive aziridine and the more stable pyrrolidine, provides a unique conformational rigidity that can favorably influence ligand-receptor interactions.[1]

tert-Butyl 3-bromoazetidine-1-carboxylate stands out as a versatile and strategically important building block for the introduction of this valuable moiety.[2] The Boc-protecting group ensures stability and facilitates handling, while the bromine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile construction of C-N, C-O, and C-S bonds, paving the way for a diverse array of 3-substituted azetidine derivatives with significant therapeutic potential, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4] This application note will provide a detailed exploration of the synthetic utility of this key intermediate, complete with field-proven protocols and mechanistic insights.

Core Synthetic Transformations and Mechanistic Considerations

The primary utility of this compound lies in its susceptibility to nucleophilic substitution. The electron-withdrawing nature of the adjacent nitrogen atom and the inherent ring strain of the azetidine core make the C3 carbon electrophilic and primed for attack by a variety of nucleophiles.

Diagram 1: General Nucleophilic Substitution Workflow

G reagent tert-Butyl 3-bromoazetidine-1-carboxylate product 3-Substituted Azetidine Derivative reagent->product SN2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH nucleophile->product base Base (e.g., K2CO3, NaH, Cs2CO3) base->product deprotection Boc Deprotection (e.g., TFA, HCl) product->deprotection Acidolysis final_product Bioactive Scaffold deprotection->final_product

Caption: General workflow for the functionalization of this compound.

The reaction typically proceeds via an SN2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The choice of base and solvent is critical for the success of these transformations, with polar aprotic solvents like DMF, DMSO, or acetonitrile generally being preferred to solvate the cation of the base and enhance the nucleophilicity of the attacking species.

Application Protocol 1: Synthesis of 3-Aryloxy-Azetidine Scaffolds via O-Alkylation

The 3-aryloxy-azetidine motif is a key component in a number of potent and selective kinase inhibitors. The ether linkage provides a stable connection between the azetidine ring and a recognition element for the target protein.

Rationale and Causality:

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. In this context, a phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide anion. This anion then displaces the bromide from the azetidine ring.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the phenol without causing unwanted side reactions. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary. Cesium carbonate is often favored as the larger, softer cation can lead to a "naked," more reactive phenoxide anion, often accelerating the reaction.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the base's cation while leaving the phenoxide anion highly reactive.

  • Temperature Control: The reaction is typically heated to increase the rate of substitution. Temperatures between 60-100 °C are common. Monitoring by TLC or LC-MS is crucial to determine the point of complete consumption of the starting materials and to avoid potential degradation at prolonged high temperatures.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-(4-cyanophenoxy)azetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate for various kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.1 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add cesium carbonate (1.5 eq) in one portion.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(4-cyanophenoxy)azetidine-1-carboxylate.

Data Summary Table:

EntryPhenolBaseSolventTemp (°C)Time (h)Yield (%)
14-CyanophenolCs₂CO₃DMF805~85-95
24-NitrophenolK₂CO₃Acetonitrile808~80-90
32,4-DichlorophenolNaHTHF656~75-85

Application Protocol 2: Synthesis of 3-(Heteroarylamino)-Azetidine Scaffolds via N-Alkylation

The introduction of a nitrogen-based linker at the 3-position of the azetidine ring is a cornerstone in the synthesis of numerous bioactive compounds, including JAK inhibitors like Baricitinib. While many industrial syntheses of Baricitinib may start from the corresponding 3-oxoazetidine, the N-alkylation of a heterocyclic amine with this compound represents a direct and viable route for analog synthesis and lead optimization studies.

Rationale and Causality:

This reaction involves the nucleophilic attack of a nitrogen atom from a heterocyclic amine onto the electrophilic C3 of the bromoazetidine.

  • Nucleophile Reactivity: The nucleophilicity of the nitrogen atom in the heterocycle is a key factor. Electron-rich heterocycles will react more readily. In some cases, deprotonation with a base is necessary to increase nucleophilicity.

  • Base and Solvent: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is often used to scavenge the HBr formed during the reaction. The choice of solvent, typically a polar aprotic one like DMF or DMSO, is crucial for substrate solubility and reaction rate.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, particularly with less nucleophilic amines.

Detailed Experimental Protocol: Synthesis of a Key Intermediate for Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors

This protocol outlines the synthesis of tert-butyl 3-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)azetidine-1-carboxylate.

Materials:

  • This compound (1.2 eq)

  • 4-Amino-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-amino-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMSO.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired product.

Diagram 2: Synthesis of a Kinase Inhibitor Core

G cluster_0 N-Alkylation Reaction cluster_1 Deprotection A 4-Amino-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine D tert-Butyl 3-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)azetidine-1-carboxylate A->D B tert-Butyl 3-bromoazetidine-1-carboxylate B->D C K2CO3, DMSO 110 °C C->D F Final Kinase Inhibitor Scaffold D->F E TFA or HCl in Dioxane E->F

Caption: Key steps in synthesizing a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor scaffold.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is an indispensable tool in the medicinal chemist's arsenal. Its ability to readily undergo nucleophilic substitution reactions provides a direct and efficient pathway for the incorporation of the highly sought-after 3-substituted azetidine moiety into a wide range of molecular scaffolds. The protocols detailed herein for O- and N-alkylation represent robust and reproducible methods for generating key intermediates for bioactive compounds, particularly kinase inhibitors. By understanding the mechanistic underpinnings and optimizing reaction parameters, researchers can effectively leverage this versatile building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate . Chemspectra. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones . MDPI. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones . MDPI. Available at: [Link]

  • Azetidines of pharmacological interest . PubMed. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation . R Discovery. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids . Semantic Scholar. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of potentially bioactive compounds and tools for biological studies . ResearchGate. Available at: [Link]

  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . OUCI. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99% . IndiaMART. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-Bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide optimized protocols to ensure reproducible and high-yielding results.

I. Troubleshooting Guide: Low Reaction Yield

One of the most frequently encountered issues in the synthesis of this compound from tert-butyl 3-hydroxyazetidine-1-carboxylate is a lower-than-expected yield. This can often be attributed to a handful of critical factors during the bromination step.

Q1: I am getting a low yield of my desired product. What are the likely causes?

Low yields in this synthesis can typically be traced back to one of three main areas: incomplete conversion of the starting material, degradation of the product, or the formation of side products. Let's break down the common culprits.

A1: Incomplete Conversion of Starting Material

The conversion of a hydroxyl group to a bromide is not always straightforward. The hydroxyl group is a poor leaving group and must be activated for the substitution reaction to proceed efficiently.

  • Insufficient Activation of the Hydroxyl Group: In reactions like the Appel reaction, the in-situ formation of the phosphonium salt intermediate is crucial for activating the alcohol. If the reagents are not of high purity or are degraded, this activation will be inefficient.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the brominating agent or phosphine to the starting alcohol can lead to incomplete conversion. It is essential to accurately determine the stoichiometry based on the chosen reaction mechanism.

  • Moisture in the Reaction: Water can react with the activating agents (e.g., triphenylphosphine/carbon tetrabromide) and quench the reaction, leading to a lower yield. Ensure all glassware is flame-dried and solvents are anhydrous.

A2: Degradation of Starting Material or Product

Both the starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate, and the product, this compound, can be sensitive to certain conditions.

  • Temperature: While some reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to decomposition. For instance, thermal decomposition of tetrabromobisphenol A, a brominating agent, is highly temperature-dependent[1]. While not the same reaction, it highlights the sensitivity of brominated compounds to heat. The stability of the product should be considered, and it is recommended to store it at 2-8°C[2].

  • pH: Extremes in pH can lead to the removal of the Boc protecting group or other unwanted side reactions. It is important to control the pH during the workup.

A3: Formation of Side Products

The formation of byproducts is a common cause of low yields. In the bromination of N-Boc-3-hydroxyazetidine, potential side reactions include elimination and rearrangement.

  • Elimination Reactions: Under certain conditions, particularly with hindered bases or high temperatures, an elimination reaction can occur to form an alkene, tert-butyl 3-azetine-1-carboxylate.

  • Rearrangement Products: While less common for this specific substrate, strained ring systems like azetidine can be prone to rearrangement under certain conditions.

  • Over-bromination: Although less likely at the 3-position, impurities in the starting material or harsh reaction conditions could potentially lead to other brominated species.

To help you diagnose the issue, the following decision tree can guide your troubleshooting process.

troubleshooting_yield start Low Yield of tert-Butyl 3-Bromoazetidine-1-carboxylate check_sm Is there unreacted starting material (TLC/LC-MS)? start->check_sm check_impurities Are there significant impurities (TLC/NMR)? check_sm->check_impurities No incomplete_conversion Incomplete Conversion check_sm->incomplete_conversion Yes degradation Product/SM Degradation check_impurities->degradation No side_products Side Product Formation check_impurities->side_products Yes solution_reagents Solution: - Check reagent purity and stoichiometry. - Use anhydrous solvents. - Optimize reaction time and temperature. incomplete_conversion->solution_reagents solution_conditions Solution: - Lower reaction temperature. - Ensure neutral workup conditions. - Check stability of SM and product. degradation->solution_conditions solution_purification Solution: - Optimize purification method. - Characterize side products to understand  their formation mechanism. side_products->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

II. Frequently Asked Questions (FAQs)

Q2: Which bromination method is best for converting tert-butyl 3-hydroxyazetidine-1-carboxylate?

The choice of bromination method is critical and depends on factors such as scale, available reagents, and desired purity. The two most common and effective methods are the Appel reaction and the Mitsunobu reaction.

Method Reagents Typical Yield Advantages Disadvantages
Appel Reaction Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)HighMild reaction conditions, generally high yielding.Formation of triphenylphosphine oxide byproduct which can be difficult to remove; CBr₄ is toxic.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), Bromide Source (e.g., ZnBr₂)HighStereospecific inversion of configuration (if applicable), mild conditions.Also produces triphenylphosphine oxide; DEAD/DIAD are hazardous; poor atom economy.[3]
Phosphorus Tribromide (PBr₃) Phosphorus Tribromide (PBr₃)VariableInexpensive reagent.Can be harsh and lead to side reactions, including ring opening of the azetidine; requires careful control of stoichiometry and temperature.
Thionyl Bromide (SOBr₂) Thionyl Bromide (SOBr₂)VariableEffective for converting alcohols to bromides.Can also be harsh and generate acidic byproducts that may cleave the Boc group.

Recommendation: For laboratory-scale synthesis where high yield and purity are paramount, the Appel and Mitsunobu reactions are generally preferred due to their milder conditions and higher reliability. For larger-scale synthesis, the choice may be influenced by cost and the feasibility of byproduct removal.

Q3: I see an impurity in my crude product by NMR. How can I identify it?

Identifying impurities is key to optimizing your reaction. Here are some common impurities and their expected NMR signatures:

  • Unreacted Starting Material (tert-butyl 3-hydroxyazetidine-1-carboxylate): You will see a characteristic peak for the proton on the carbon bearing the hydroxyl group (CH-OH), typically a multiplet around 4.5 ppm. The hydroxyl proton itself will appear as a broad singlet, the position of which is concentration and solvent dependent.

  • Triphenylphosphine Oxide: This byproduct of the Appel and Mitsunobu reactions has characteristic multiplets in the aromatic region of the ¹H NMR spectrum (around 7.4-7.7 ppm).

  • Elimination Product (tert-butyl 3-azetine-1-carboxylate): The formation of a double bond in the azetidine ring will result in vinylic proton signals in the olefinic region of the ¹H NMR spectrum (typically 5-6.5 ppm).

  • Solvent Residues: Common solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, hexanes) will have characteristic peaks. Consulting a reference for NMR chemical shifts of common laboratory solvents is recommended[4].

A comparison of the ¹H NMR of the starting material and the product is shown below.

Compound ¹H NMR (CDCl₃, 500 MHz) δ (ppm)
tert-butyl 3-hydroxyazetidine-1-carboxylate4.56 (m, 1H), 4.13 (m, 2H), 3.81 (m, 2H), 1.43 (s, 9H)[5]
This compound4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H)[6]
Q4: What is the best way to purify the crude product?

Purification is critical to obtaining high-purity this compound.

A1: Workup Procedure

A standard aqueous workup is often necessary to remove water-soluble impurities and some of the reaction byproducts. A typical workup involves:

  • Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species.

  • Washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) if bromine was used as a reagent to remove any excess.

  • Extracting the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing the combined organic layers with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

A2: Chromatographic Purification

Flash column chromatography is the most effective method for removing non-polar impurities and byproducts like triphenylphosphine oxide.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. A typical gradient might start with 5% ethyl acetate in hexanes and gradually increase to 20%[6]. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product. The product, this compound, typically has an Rf of around 0.38 in a 1:9 ethyl acetate/hexane mixture[6].

The following diagram illustrates the general purification workflow.

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (NaHCO₃, Na₂S₂O₃, Brine) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) concentration->chromatography final_product Pure tert-Butyl 3-Bromoazetidine-1-carboxylate chromatography->final_product

Caption: General purification workflow.

III. Optimized Experimental Protocol (Appel Reaction)

This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1-1.5 eq) to the solution and stir until it dissolves.

  • Slowly add a solution of carbon tetrabromide (1.1-1.5 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ and then with brine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. References

  • Ambeed. This compound Safety Data Sheet.

  • Li, G. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerPlus, 8(1), 1-8. [Link]

  • PubChem. This compound. [Link]

  • IndiaMART. Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. [Link]

  • Gao, F. et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 73(6-7), 285-296.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Oakwood Chemical. N-Boc-3-hydroxyazetidine. [Link]

  • Hu, X. et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

  • Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • The Journal of Organic Chemistry. Supporting Information. [Link]

  • Kumar, A. et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4875. [Link]

  • Arkivoc. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • Organic Letters. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]

  • Journal of Hazardous Materials. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. [Link]

  • R&D Chemicals. N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers. [Link]

  • ResearchGate. Thionyl bromide. [Link]

  • ResearchGate. Influence of Temperature and Heating Time on Bromination of Zinc Oxide during Thermal Treatment with Tetrabromobisphenol A. [Link]

  • ResearchGate. Synthesis of potential dual binding site acetylcholinesterase inhibitors through an efficient solid phase approach based on the Mitsunobu reaction. [Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

N-Boc-3-bromoazetidine is a valuable building block in medicinal chemistry, prized for its role in introducing the strained azetidine motif into drug candidates. However, its synthesis is not without its challenges. The inherent ring strain of the azetidine core, coupled with the introduction of a good leaving group like bromine, creates a delicate balance between the desired substitution and competing side reactions. This guide is designed to navigate these complexities, providing a clear path to a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the synthesis of N-Boc-3-bromoazetidine, which is typically prepared from N-Boc-3-hydroxyazetidine.

FAQ 1: I'm observing a low yield of N-Boc-3-bromoazetidine. What are the likely causes?

Low yields are a frequent concern and can often be attributed to a combination of factors, primarily competing side reactions and suboptimal reaction conditions. The primary culprits are ring-opening of the azetidine, elimination to form an unsaturated byproduct, and incomplete reaction.

Troubleshooting Low Yields

Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
TLC shows multiple new spots, some at a lower Rf than the starting material. Ring-opening side reactions. The strained azetidine ring is susceptible to nucleophilic attack, a vulnerability exacerbated by the electron-withdrawing nature of the bromo substituent.[1] This can lead to the formation of more polar, linear amine byproducts.1. Control Reaction Temperature: Perform the bromination at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of side reactions. 2. Use a Non-Nucleophilic Base (if applicable): If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any acid generated without acting as a competing nucleophile. 3. Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
A new, less polar spot is observed on TLC, and the product is unstable during purification. Formation of N-Boc-azetidin-3-ene via elimination. The bromide ion or other bases in the reaction mixture can act as a base, abstracting a proton from a carbon adjacent to the newly formed C-Br bond, leading to an E2 elimination.[2]1. Use a Milder Brominating Agent: Consider using milder bromination conditions that are less prone to inducing elimination. 2. Optimize Base Choice: If a base is necessary, a weaker base might favor substitution over elimination.
Significant amount of starting material (N-Boc-3-hydroxyazetidine) remains even after extended reaction times. 1. Incomplete activation of the hydroxyl group. 2. Deactivated or insufficient brominating reagent. 1. Ensure Anhydrous Conditions: Water can quench the brominating reagent. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use Fresh Reagent: Brominating agents like PBr₃ can degrade upon storage. Use a fresh bottle or distill the reagent before use.[3] 3. Check Stoichiometry: Ensure the correct stoichiometry of the brominating agent is used. For PBr₃, at least 0.33-0.4 equivalents per equivalent of alcohol are needed.[3]
Difficult purification, with byproducts co-eluting with the product. Formation of phosphorus-containing byproducts. When using PBr₃ or an Appel reaction (CBr₄/PPh₃), phosphorus byproducts (e.g., phosphorous acid, triphenylphosphine oxide) are formed.1. Aqueous Workup: A thorough aqueous workup can help remove water-soluble phosphorus byproducts. 2. Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexane). 3. Chromatography Optimization: Use a different solvent system for column chromatography. For triphenylphosphine oxide, a mixture of dichloromethane and acetone can be effective.
FAQ 2: I suspect the azetidine ring is opening. What does this side reaction entail and how can I confirm it?

Ring-opening is a significant side reaction due to the inherent strain of the four-membered ring.[1][4] Under the acidic conditions that can be generated during bromination (e.g., from the reaction of PBr₃ with trace water), the azetidine nitrogen can be protonated, making the ring even more susceptible to nucleophilic attack by the bromide ion.

Mechanism of Acid-Catalyzed Ring Opening:

cluster_0 Ring Opening Pathway Azetidine N-Boc-3-hydroxyazetidine ActivatedAzetidine Activated Azetidinium Intermediate Azetidine->ActivatedAzetidine H⁺ (from HBr) RingOpened Ring-Opened Bromoamine ActivatedAzetidine->RingOpened Br⁻ (Nucleophilic Attack)

Caption: Acid-catalyzed ring-opening of the azetidine ring.

To confirm ring-opening, you would expect to see byproducts with significantly different NMR spectra compared to your starting material and desired product. Look for the disappearance of the characteristic azetidine ring protons and the appearance of new signals corresponding to a linear amino alcohol or bromoamine. Mass spectrometry would also show a product with the same mass as the starting material (if hydrolysis occurs) or the product + H₂O.

FAQ 3: What is the likely structure of the elimination byproduct and how can I avoid its formation?

The elimination byproduct is likely N-Boc-azetidin-3-ene. This can form via an E2 mechanism where a base (such as the bromide ion or pyridine if used as an additive) abstracts a proton from one of the carbons adjacent to the carbon bearing the bromo group.

To minimize its formation, using milder, non-basic conditions is key. The choice of brominating agent and reaction temperature are critical factors.

Reaction Pathways: Main Reaction and Side Reactions

The synthesis of N-Boc-3-bromoazetidine from N-Boc-3-hydroxyazetidine is a substitution reaction. However, it is in competition with elimination and ring-opening pathways.

Start N-Boc-3-hydroxyazetidine Intermediate Activated Hydroxyl Group (e.g., O-Phosphonium salt) Start->Intermediate Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) Product N-Boc-3-bromoazetidine (Desired Product) Intermediate->Product Substitution (SN2) with Br⁻ Elimination N-Boc-azetidin-3-ene (Elimination Byproduct) Intermediate->Elimination Elimination (E2) with Base RingOpening Ring-Opened Products (e.g., Bromoamino alcohol) Product->RingOpening Nucleophilic Attack (e.g., by Br⁻ or H₂O)

Caption: Competing reaction pathways in the synthesis of N-Boc-3-bromoazetidine.

Experimental Protocols

Below are two common protocols for the synthesis of N-Boc-3-bromoazetidine from N-Boc-3-hydroxyazetidine.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is often effective but requires careful handling of the pyrophoric and corrosive PBr₃.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-bromoazetidine.

Protocol 2: Appel Reaction (CBr₄ and PPh₃)

The Appel reaction is a milder alternative to using PBr₃ and often gives good yields.[5] A primary challenge with this method is the removal of the triphenylphosphine oxide byproduct.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0 °C, add PPh₃ (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with a solvent in which the product is soluble but the oxide is not (e.g., a mixture of diethyl ether and hexanes). Filter to remove the precipitated triphenylphosphine oxide.

  • Further purify the product by flash column chromatography.

References

Technical Support Center: Purification of tert-Butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity paramount for reproducible and successful downstream applications.[1] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final yield is significantly low after silica gel chromatography. What are the likely causes and solutions?

Answer: Low recovery after silica gel chromatography is a frequent issue stemming from the compound's inherent chemical properties. The primary causes are typically degradation on the stationary phase or physical loss of the product.

  • Cause A: On-Column Degradation: The most common issue is the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[2] Standard silica gel is inherently acidic (pH ~4-5), which can catalyze the removal of the Boc group, leading to the formation of highly polar 3-bromoazetidine that remains adsorbed to the silica.

  • Solution A: Use of Neutralized Silica or Alternative Stationary Phases:

    • Neutralize Silica Gel: Pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) in your starting solvent system (e.g., hexane/ethyl acetate). This deactivates the acidic silanol groups.

    • Switch to Neutral Alumina: For highly sensitive substrates, using neutral alumina as the stationary phase can be a viable alternative, though it may require re-optimization of the solvent system.

  • Cause B: Physical Loss: this compound is a liquid or oil.[3][4] Highly volatile solvents used for elution (like diethyl ether or pentane) can cause the product to "bump" during rotary evaporation. Furthermore, the oily nature can lead to product clinging to glassware.

  • Solution B: Careful Handling and Solvent Removal:

    • Controlled Evaporation: Remove the solvent under reduced pressure at a moderate temperature (30-40°C) to prevent bumping.

    • Product Recovery: After concentrating the fractions, rinse the collection flask with a small amount of a high-volatility solvent (e.g., dichloromethane) to recover any residual oil and combine it with the main batch.

Question 2: My ¹H NMR spectrum shows persistent impurities even after a standard chromatographic protocol. How can I identify and remove them?

Answer: Persistent impurities often co-elute with the product due to similar polarities. Identifying the impurity is the first step toward its removal.

  • Identification:

    • Unreacted Di-tert-butyl dicarbonate (Boc₂O): May appear as a singlet around δ 1.5 ppm in the ¹H NMR.

    • Starting Materials: Depending on the synthetic route, unreacted precursors could be present.[3][4]

    • Ring-Opened Byproducts: The strained azetidine ring can potentially undergo nucleophilic attack. While less common, this can lead to impurities that are difficult to separate.

  • Solutions:

    • Aqueous Work-up Optimization: Before chromatography, an effective aqueous work-up can remove many impurities. A wash with saturated aqueous sodium bicarbonate (NaHCO₃) can remove acidic impurities, while a wash with dilute acid (e.g., 1% HCl) can remove basic impurities. A final wash with brine helps to break up emulsions and remove water.[3][4]

    • Chromatography Gradient Optimization: The key to separating closely-eluting impurities is to run a shallow gradient during flash chromatography. Based on literature, a typical system is ethyl acetate in hexane.[3][4] Start with a low polarity (e.g., 5% EtOAc in hexane) and increase the polarity very slowly (e.g., 0.5% increments).

    • Alternative Solvent Systems: If hexane/EtOAc fails, consider a different solvent system that offers alternative selectivity, such as dichloromethane/methanol or toluene/acetone.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[5] For long-term stability, refrigeration at 2-8°C is recommended.[6]

Q: What is a reliable TLC system for monitoring the purification? A: A common and effective TLC system is 10-20% ethyl acetate in hexane. In a 1:9 EtOAc/hexane system, the product typically has an Rf value of approximately 0.38.[3] Visualization can be achieved using a potassium permanganate (KMnO₄) stain, as the compound is not UV-active.

Q: Can this compound be purified by distillation? A: While the compound has a reported boiling point of 258°C, distillation is generally not recommended.[4] The high temperature required for vacuum distillation risks thermal degradation, including potential deprotection of the Boc group or other decomposition pathways. Column chromatography remains the most reliable method.

Part 3: Protocols & Data

Protocol 1: Standard Flash Column Chromatography

This protocol is adapted from established literature procedures for the purification of this compound.[3][4][7]

Materials:

  • Crude this compound oil

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column, collection tubes, TLC plates, KMnO₄ stain

Procedure:

  • Eluent Preparation: Prepare a stock of low-polarity eluent (e.g., 5% EtOAc in hexane) and high-polarity eluent (e.g., 20% EtOAc in hexane).

  • Column Packing: Pack a glass column with silica gel as a slurry in the low-polarity eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the low-polarity eluent. Alternatively, for a cleaner loading, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent (e.g., 5% EtOAc/Hexane). Gradually and slowly increase the polarity of the eluent. A suggested gradient is from 5% to 20% EtOAc over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC using a 10% EtOAc/Hexane system and KMnO₄ stain.

  • Product Isolation: Combine the pure fractions (fractions containing only the spot with Rf ≈ 0.38) and concentrate the solvent using a rotary evaporator at a bath temperature no higher than 40°C.

Data Summary: Chromatographic Conditions
Stationary PhaseMobile Phase SystemReported RfSource
Silica Gel10% Ethyl Acetate in Hexane~0.38[3][4]
Silica Gel10:1 Hexane / Ethyl Acetate~0.11[7]

Part 4: Visual Guides

Purification Workflow

The following diagram outlines the standard workflow for moving from a crude reaction mixture to the final, purified product.

cluster_prep Work-up & Preparation cluster_purify Purification & Analysis crude Crude Reaction Mixture workup Aqueous Work-up (NaHCO₃, Brine) crude->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate load Load onto Silica Column concentrate->load elute Elute with Gradient (Hexane/EtOAc) load->elute collect Collect & Monitor Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine final_evap Final Solvent Removal combine->final_evap pure_product Pure Product final_evap->pure_product

Caption: Standard workflow for the purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

cluster_issues cluster_solutions_yield cluster_solutions_impurity start Analysis of Purified Fractions Reveals Issue low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity check_acidity Check for Boc Deprotection (TLC/NMR Evidence?) low_yield->check_acidity Probable Cause careful_evap Action: Use Careful Solvent Evaporation (<40°C) low_yield->careful_evap If Physical Loss identify Identify Impurity (NMR, MS) impurity->identify neutralize Action: Neutralize Silica with Et₃N-doped eluent check_acidity->neutralize If Acidic Degradation optimize_workup Action: Optimize Aqueous Work-up identify->optimize_workup If ionic/acidic/basic optimize_chrom Action: Use Shallower Gradient or Different Solvent System identify->optimize_chrom If neutral/co-eluting

Caption: Decision tree for troubleshooting purification problems.

References

  • IndiaMART. Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Procedure for flash column chromatography. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl 3-Bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with tert-butyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for this versatile building block in chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Versatility and Challenges of a Key Building Block

This compound is a valuable reagent in medicinal chemistry and drug discovery, offering a strained four-membered ring system that can impart unique conformational constraints and physicochemical properties to target molecules. However, its reactivity can be nuanced, and successful coupling requires careful optimization of reaction conditions. This guide will walk you through the key parameters to consider for achieving high yields and purity.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the most common nucleophiles for coupling with this compound?

A1: The most frequently employed nucleophiles are primary and secondary amines, phenols, and thiols. The choice of reaction conditions will largely depend on the nucleophilicity and steric hindrance of the coupling partner.

Q2: What are the key reaction parameters to optimize for a successful coupling reaction?

A2: The critical parameters to consider are the choice of catalyst (if necessary), base, solvent, reaction temperature, and reaction time. Each of these factors can significantly impact the reaction yield and the formation of byproducts.

Specific Coupling Reactions

Q3: What are the recommended starting conditions for coupling an amine with this compound?

A3: For simple, unhindered primary and secondary amines, a direct nucleophilic substitution is often effective. A common starting point is to use a slight excess of the amine (1.2-2.0 equivalents) as both the nucleophile and the base to neutralize the HBr generated. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMSO at elevated temperatures (e.g., 80-100 °C).[1] For less reactive or sterically hindered amines, a stronger, non-nucleophilic base and a palladium catalyst may be necessary.

Q4: When is a palladium-catalyzed reaction, such as a Buchwald-Hartwig amination, necessary?

A4: A Buchwald-Hartwig amination is often required when coupling less nucleophilic amines, such as anilines or heteroaromatic amines, or when direct nucleophilic substitution fails to provide a satisfactory yield.[2][3][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base.[5][6]

Q5: What are the suggested conditions for coupling phenols or thiols?

A5: For phenols and thiols, a strong base is generally required to deprotonate the nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in a polar aprotic solvent like DMF or THF. The reaction is often carried out at room temperature or with gentle heating.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution(s)
Insufficiently reactive nucleophile For amine coupling, consider switching to a palladium-catalyzed Buchwald-Hartwig amination. Increase the reaction temperature.
Inappropriate base For weak nucleophiles, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, especially in palladium-catalyzed reactions.[7] For direct substitutions, ensure enough excess amine is used to act as a base.[1]
Poor solvent choice The choice of solvent can be critical.[8] For direct nucleophilic substitutions, polar aprotic solvents like acetonitrile or DMSO are often effective.[1] For palladium-catalyzed reactions, ethereal solvents like 1,4-dioxane or toluene are common.
Catalyst deactivation (for Pd-catalyzed reactions) Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. Consider using a pre-catalyst that is more stable to air and moisture.
Low reaction temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for byproduct formation at higher temperatures.[9]

Problem 2: Formation of Significant Byproducts

Potential Cause Suggested Solution(s)
Elimination to form tert-butyl 3-azetine-1-carboxylate This is a common side reaction, especially with strong, sterically hindered bases. Use a milder base or a less sterically hindered one. Lowering the reaction temperature can also disfavor elimination.
Over-alkylation of primary amine nucleophiles Use a larger excess of the primary amine to favor the mono-alkylation product.[10] Alternatively, protect the primary amine after the initial coupling and then proceed with further functionalization.
Hydrolysis of the Boc protecting group Avoid strongly acidic conditions during workup. If the product is acid-sensitive, a neutral or mildly basic workup is recommended.
Homocoupling of the nucleophile (in Pd-catalyzed reactions) Optimize the catalyst and ligand system. Some ligands are more prone to promoting homocoupling than others.

Problem 3: Difficult Purification of the Product

Potential Cause Suggested Solution(s)
Product is highly polar and water-soluble After the reaction, perform an extraction with a suitable organic solvent. If the product remains in the aqueous layer, consider using a continuous liquid-liquid extractor or saturating the aqueous phase with salt (salting out) to improve extraction efficiency.
Product co-elutes with starting materials or byproducts during chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.
Residual palladium catalyst Pass the crude product through a pad of celite or a specialized palladium scavenger resin before concentrating the solution.

Experimental Protocols

General Procedure for Direct Nucleophilic Substitution with an Amine
  • To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M), add the amine nucleophile (2.0 eq.).

  • Heat the reaction mixture to 95 °C and stir for 4-16 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).[7]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the aryl or heteroaryl amine (1.2 eq.) and this compound (1.0 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the general reaction scheme and a troubleshooting flowchart.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Coupling Nucleophile (Amine, Phenol, Thiol) Nucleophile (Amine, Phenol, Thiol) Nucleophile (Amine, Phenol, Thiol)->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product Temperature Temperature Temperature->Coupled Product Catalyst (optional) Catalyst (optional) Catalyst (optional)->Coupled Product

Caption: General reaction scheme for coupling with this compound.

G Start Start Problem Observed Problem Observed Start->Problem Observed Low Yield Low Yield Problem Observed->Low Yield Issue Byproducts Byproducts Problem Observed->Byproducts Issue Purification Difficulty Purification Difficulty Problem Observed->Purification Difficulty Issue Check Reactivity Check Reactivity Low Yield->Check Reactivity Cause? Check Base/Solvent Check Base/Solvent Low Yield->Check Base/Solvent Cause? Check Temperature Check Temperature Low Yield->Check Temperature Cause? Elimination? Elimination? Byproducts->Elimination? Cause? Over-alkylation? Over-alkylation? Byproducts->Over-alkylation? Cause? Polar Product? Polar Product? Purification Difficulty->Polar Product? Cause? Co-elution? Co-elution? Purification Difficulty->Co-elution? Cause? Increase Temp / Add Catalyst Increase Temp / Add Catalyst Check Reactivity->Increase Temp / Add Catalyst Solution Change Base / Solvent Change Base / Solvent Check Base/Solvent->Change Base / Solvent Solution Increase Temperature Increase Temperature Check Temperature->Increase Temperature Solution Milder Base / Lower Temp Milder Base / Lower Temp Elimination?->Milder Base / Lower Temp Solution Adjust Stoichiometry Adjust Stoichiometry Over-alkylation?->Adjust Stoichiometry Solution Extraction Optimization Extraction Optimization Polar Product?->Extraction Optimization Solution Chromatography Optimization Chromatography Optimization Co-elution?->Chromatography Optimization Solution

Caption: Troubleshooting flowchart for optimizing coupling reactions.

References

  • Van Wyk, L., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2534–2541. [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Bailey, W. F., et al. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Reactions with 3-Bromo-azetidine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 3-bromo-azetidine-1-carboxylic acid tert-butyl ester (N-Boc-3-bromoazetidine) in their synthetic workflows. This guide is designed to address common challenges and provide in-depth, field-proven insights to troubleshoot failed or low-yielding reactions. The inherent ring strain and unique reactivity of the azetidine core can present challenges, but understanding the underlying principles can lead to successful outcomes.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with N-Boc-3-bromoazetidine is failing or giving very low yields. What are the primary causes?

A1: Failure of nucleophilic substitution at the C3 position of the azetidine ring is a common issue. Several factors, often interconnected, can be responsible for this outcome.

Root Cause Analysis:

  • Steric Hindrance: The compact, four-membered ring structure can create significant steric hindrance, impeding the approach of bulky nucleophiles.[3][4] The tert-butyl group of the Boc protecting group can also contribute to steric congestion.

  • Poor Nucleophilicity: Weak nucleophiles may not be reactive enough to displace the bromide under standard conditions. The electrophilicity of the C3 carbon is influenced by the ring strain, but a potent nucleophile is often required.

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature are critical and can dramatically influence the reaction's success.[5]

  • Competing Elimination Reactions: Under basic conditions, E2 elimination can compete with the desired SN2 substitution, leading to the formation of N-Boc-azetidin-3-ene. This is particularly prevalent with sterically hindered or strong, non-nucleophilic bases.[6]

  • Reagent Instability: N-Boc-3-bromoazetidine itself can be unstable, particularly to strong acids or prolonged heat, leading to degradation or side reactions. Some commercial sources supply it stabilized with sodium thiosulfate.[7]

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents Verify Reagent Quality & Purity (Nucleophile, Base, Solvent) start->check_reagents side_reactions Analyze for Side Products (Elimination, Ring-Opening) start->side_reactions nucleophile_issue Consider Nucleophile Strength: - Is the nucleophile strong enough? - Can it be activated (e.g., deprotonation to form an anion)? check_reagents->nucleophile_issue Reagents OK optimize_base Optimize Base: - Use a non-hindered, strong base (e.g., K2CO3, Cs2CO3) - Avoid bulky bases (e.g., DBU, DIPEA) if elimination is observed optimize_solvent Optimize Solvent: - Use polar aprotic solvents (DMF, DMSO, Acetonitrile) - Consider solvent's role in solvating the nucleophile optimize_base->optimize_solvent optimize_temp Adjust Temperature: - Start at RT and incrementally increase - Monitor for decomposition at higher temperatures optimize_solvent->optimize_temp workup_issue Investigate Workup Procedure: - Is the product acid-labile? - Is it being lost during extraction? optimize_temp->workup_issue Optimization fails end Successful Reaction optimize_temp->end Optimization successful nucleophile_issue->optimize_base Nucleophile is appropriate workup_issue->end Workup adjusted side_reactions->optimize_base Elimination observed

Caption: Troubleshooting workflow for low-yielding nucleophilic substitutions.

Q2: I am observing significant amounts of a byproduct that I suspect is from ring-opening. Why is this happening and how can I prevent it?

A2: The high ring strain of the azetidine core makes it susceptible to ring-opening reactions, especially under acidic conditions or with certain nucleophiles.[8][9]

Mechanistic Insight:

The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions.[10][11] Protonation of the azetidine nitrogen increases the ring strain and makes the ring carbons more electrophilic. A subsequent nucleophilic attack, even by a weak nucleophile like water or an alcohol solvent, can lead to cleavage of the C-N bonds.

Key Factors Leading to Ring-Opening:

  • Acidic Conditions: The presence of strong acids, or even acidic impurities in your reagents or on silica gel during chromatography, can catalyze ring-opening.[9] The pKa of the azetidine nitrogen is significantly influenced by substituents, and protonation makes the ring highly reactive.[12]

  • Lewis Acids: Lewis acids, sometimes used to activate the bromide leaving group, can also coordinate to the azetidine nitrogen, promoting ring-opening.[8][13]

  • Intramolecular Reactions: If the incoming nucleophile has a pendant functional group, it can lead to an intramolecular ring-opening cascade.[12]

Preventative Measures & Protocols:

StrategyRationaleExperimental Protocol
Neutralize Reaction & Workup To prevent acid-catalyzed degradation of the Boc group and subsequent ring-opening.During workup, use a mild basic wash (e.g., saturated aq. NaHCO₃) to quench any residual acid. Perform extractions quickly and at low temperatures if an acidic wash is unavoidable.[5]
Purification on Neutralized Media Standard silica gel is acidic and can cause decomposition of the product on the column.1. Prepare a slurry of silica gel in your desired eluent system. 2. Add 1% triethylamine (Et₃N) to the slurry and eluent. 3. Pack the column and run the chromatography as usual. Alternatively, use neutral or basic alumina.[1]
Careful Choice of Lewis Acid If a Lewis acid is required, screen for milder options that are less likely to induce ring-opening.Screen catalysts like Sc(OTf)₃ or Fe(OTf)₃, which have been shown to be effective in substitutions with related azetidine systems, potentially at lower catalyst loadings.[14]
Q3: My reaction is complete by TLC/LC-MS, but I am losing my product during purification. What are the best practices for isolating 3-substituted N-Boc-azetidines?

A3: Product loss during purification is a frequent and frustrating issue, often linked to the stability of the azetidine ring and the Boc protecting group.

Common Purification Pitfalls:

  • Decomposition on Silica Gel: As mentioned in Q2, the acidity of standard silica gel is a primary culprit for the degradation of N-Boc protected azetidines.[9] Symptoms include streaking on TLC plates and low recovery of the desired product.

  • Volatility: While N-Boc-3-bromoazetidine itself is not highly volatile, some smaller, more nonpolar 3-substituted products can be partially lost during solvent removal under high vacuum, especially if gentle heating is applied.

  • Emulsion during Extraction: The amphiphilic nature of some azetidine products can lead to the formation of emulsions during aqueous workups, making phase separation difficult and leading to product loss.

Recommended Purification Protocols:

  • Chromatography:

    • Primary Method: Flash column chromatography on silica gel treated with triethylamine (see table in Q2).

    • Alternative: Use neutral or basic alumina as the stationary phase to avoid acidic conditions.[1]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent and highly effective method for purification, avoiding the issues associated with chromatography.

  • Workup Best Practices:

    • Breaking Emulsions: If an emulsion forms, add brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Solvent Removal: When concentrating your product, avoid excessive heating. Use a rotary evaporator with the water bath at or slightly above room temperature. For final drying, use a high vacuum at ambient temperature.

Q4: I need to remove the Boc protecting group after my substitution reaction. What are the mildest conditions to avoid cleaving the azetidine ring?

A4: Deprotection of the Boc group requires acidic conditions, which directly conflicts with the acid-sensitive nature of the azetidine ring.[9][12] Therefore, selecting the right conditions is crucial to selectively cleave the carbamate without inducing ring-opening.

G Boc_Azetidine N-Boc-3-R-Azetidine Protection Deprotection Acidic Conditions Mild (e.g., 4M HCl in Dioxane, 0°C) Harsh (e.g., neat TFA, RT) Boc_Azetidine->Deprotection Deprotection Desired_Product 3-R-Azetidine•HCl High Yield Deprotection:m->Desired_Product Selective Cleavage Side_Product Ring-Opened Products Degradation Deprotection:s->Side_Product Non-selective Cleavage

Caption: Deprotection selectivity based on reaction conditions.

Recommended Deprotection Protocols:

ReagentConditionsComments
HCl in Dioxane/EtOAc 4M solution, 0 °C to RT, monitor by TLC/LC-MS.This is the most common and generally reliable method. The reaction is typically fast (30 min - 2h). The product is isolated as the hydrochloride salt, which is often more stable than the free base.
Trifluoroacetic Acid (TFA) 10-20% TFA in Dichloromethane (DCM), 0 °C.Use TFA with caution. Neat TFA will almost certainly lead to ring-opening. Use a diluted solution and carefully monitor the reaction to minimize degradation.[15]
Aqueous Phosphoric Acid H₃PO₄ in an organic solvent like THF.This has been reported as a mild and selective reagent for deprotecting tert-butyl carbamates and esters while tolerating other sensitive groups.[10][16]

Post-Deprotection Handling:

The resulting free azetidine or its salt can be less stable than the N-Boc protected precursor. It is often best to use the deprotected material directly in the next step without extensive purification or storage. If you must isolate the free base from its salt, use a mild base (e.g., K₂CO₃) and extract quickly, as the free amine is more nucleophilic and potentially more reactive.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • BenchChem. (2025).
  • O'Brien, P. et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
  • Ghorai, M. K. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • Singh, G. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inh. (2025).
  • Zhang, J. et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Szolcsányi, P. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Freeman, B. A. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • El-faham, A. et al. (2012).
  • 1064194-10-0 Cas No. | 1-Boc-3-bromoazetidine. (n.d.). Apollo Scientific.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • Khan Academy. (2013).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Reddy, P. et al. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.

Sources

Technical Support Center: Scaling Up N-Boc-3-bromoazetidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-Boc-3-bromoazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical building block. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: From Bench to Plant

This section addresses specific, hands-on issues that can arise during the synthesis and purification of N-Boc-3-bromoazetidine on a larger scale.

Problem 1: Low or Inconsistent Yields

Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I improve it?

A: Low and inconsistent yields during the scale-up of N-Boc-3-bromoazetidine synthesis are often multifactorial. The primary suspects are reaction conditions, reagent quality, and the stability of intermediates. A systematic approach to optimization is crucial.[]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The rate of most chemical reactions increases with temperature.[] However, for azetidine synthesis, excessive heat can lead to the formation of side products and decomposition.

    • Troubleshooting: Carefully control the reaction temperature. For the bromination of N-Boc-3-hydroxyazetidine, a common precursor, maintaining a consistent temperature is critical. Start with literature-reported conditions and perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Reagent Quality and Stoichiometry: The purity of starting materials and the precise ratio of reactants are paramount.

    • Troubleshooting:

      • Ensure the N-Boc-3-hydroxyazetidine is of high purity and dry.

      • Use a reliable brominating agent (e.g., PBr₃, CBr₄/PPh₃). The quality and handling of these reagents are critical.

      • Carefully control the stoichiometry. An excess of the brominating agent can lead to over-bromination or other side reactions.

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting: Employ an appropriate overhead stirrer and ensure the reaction vessel is adequately baffled to promote thorough mixing.

  • Moisture Contamination: Many reagents used in this synthesis are moisture-sensitive.[2]

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Dry all glassware thoroughly before use.

Experimental Protocol: Optimizing Reaction Conditions

  • Small-Scale Screening: Set up a series of small-scale reactions (e.g., 1-5 g) in parallel.

  • Variable Parameters: Systematically vary one parameter at a time (e.g., temperature in 5°C increments, reagent equivalents by 0.1).

  • Analysis: Monitor the reaction progress and product purity by TLC, LC-MS, or ¹H NMR.

  • Identify Optimum: Determine the conditions that provide the highest yield of the desired product with the fewest impurities.

Problem 2: Impurity Formation

Q: I am observing significant impurities in my crude product. What are the common byproducts and how can I minimize their formation?

A: The formation of impurities is a common challenge in scaling up organic syntheses. In the case of N-Boc-3-bromoazetidine, several side reactions can occur.

Common Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Dimerized Products Reaction of the product with unreacted starting material or another product molecule.Maintain dilute reaction conditions and ensure efficient mixing.
Elimination Products Base-mediated elimination of HBr to form an alkene.Use a non-nucleophilic base and control the reaction temperature.
Over-brominated Species Excess brominating agent reacting further with the product.Carefully control the stoichiometry of the brominating agent.
Hydrolyzed Product Reaction with residual water to form N-Boc-3-hydroxyazetidine.Use anhydrous conditions and reagents.

Workflow for Impurity Identification and Minimization:

ScaleUp cluster_0 Reaction Monitoring Temp Temperature Mixing Mixing Efficiency Addition Rate of Addition Progress Reaction Progress (TLC, LC-MS) OffGas Off-gassing

Sources

Technical Support Center: Purification of tert-Butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and purification protocols. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps. This document offers practical, field-proven insights to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities typically arise from the synthetic route, most commonly the bromination of tert-butyl 3-hydroxyazetidine-1-carboxylate. These can be categorized as:

  • Unreacted Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate is a frequent and significant impurity.[1][2][3][4][5][6]

  • Byproducts of Boc Protection: If the synthesis involves the protection of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc-anhydride), residual Boc-anhydride and its breakdown product, tert-butanol, may be present.[7][8]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., THF, ethyl acetate, hexanes) and inorganic salts from aqueous washes are common.

  • Byproducts of Bromination: Depending on the brominating agent used, side products can include elimination products or over-brominated species, though these are typically minor with controlled reaction conditions.

Q2: My crude product is a dark oil. Is this normal?

A2: While the pure product is a colorless to yellow liquid, crude samples can often be dark yellow or brown.[9] This coloration can be due to residual bromine or iodine if used in the synthesis, or from minor, highly colored byproducts. A wash with a reducing agent like sodium thiosulfate solution during the workup can often mitigate this.[10]

Q3: I'm seeing a spot on my TLC that is very close to my product spot. What could it be and how do I separate it?

A3: A close-running spot is often the unreacted starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate, which is more polar than the desired bromo- a-half-log-unit. Fine-tuning your column chromatography conditions, such as using a shallower solvent gradient, is typically effective for separation.

Q4: Can I purify this compound by distillation?

A4: Yes, distillation under reduced pressure is a potential purification method. The boiling point of this compound is reported to be 258°C at atmospheric pressure, which is quite high and could lead to decomposition.[11] Therefore, vacuum distillation is recommended to lower the boiling point to a safer temperature range.

Troubleshooting Purification Challenges

Issue Potential Cause Recommended Solution
Poor Separation in Column Chromatography Incorrect solvent system polarity.Optimize the eluent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5-20%).[9] For closely eluting impurities, a shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.
Co-elution of non-polar impurities.If highly non-polar byproducts are present, starting the elution with pure hexanes can help wash these off the column before eluting the product.
Product streaking on the column.The basic nitrogen of the azetidine ring can interact with acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.
Product Loss During Liquid-Liquid Extraction Emulsion formation.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.
Incorrect pH of the aqueous phase.Ensure the pH of the aqueous phase is appropriate for the impurities you are trying to remove. For example, a basic wash (e.g., with sodium bicarbonate) can remove acidic impurities.
Residual Water in the Final Product Inadequate drying of the organic layer.Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure adequate contact time with the drying agent before filtration.

Detailed Purification Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This multi-step extraction procedure is designed to remove a broad range of impurities before further purification by chromatography.

Objective: To remove polar impurities, acidic and basic byproducts, and residual water-soluble reagents.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether. The volume of the solvent should be at least 3-5 times the volume of the crude product.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid, such as 1 M HCl. This will protonate and extract any basic impurities into the aqueous layer. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and remove acidic impurities. Be sure to vent the separatory funnel frequently as CO2 may be generated. Drain the aqueous layer.

  • Reducing Agent Wash (Optional): If the organic layer has a persistent color from residual bromine, wash with a 10% aqueous solution of sodium thiosulfate.[10] The color should dissipate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine. This helps to remove the majority of the dissolved water in the organic phase and aids in preventing emulsion formation in subsequent steps.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.

Diagram of the Liquid-Liquid Extraction Workflow

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Product in Organic Solvent B Wash with 1M HCl A->B Removes basic impurities C Wash with sat. NaHCO3 B->C Removes acidic impurities D Wash with 10% Na2S2O3 (optional) C->D Removes residual bromine E Wash with Brine D->E Removes dissolved water F Dry over Na2SO4 E->F G Concentrate F->G H Partially Purified Product G->H

Caption: Workflow for the purification of this compound using liquid-liquid extraction.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from closely related impurities like the starting alcohol.

Objective: To achieve high purity by separating the product from impurities with similar polarities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp and/or a suitable staining solution (e.g., potassium permanganate)

Step-by-Step Procedure:

  • TLC Analysis: Before running the column, analyze the crude product by TLC to determine the optimal eluent composition. A good starting point is 20% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.[9]

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the partially purified product from the liquid-liquid extraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes). A shallow gradient is recommended for separating closely eluting spots.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram of the Flash Column Chromatography Workflow

G cluster_1 Flash Column Chromatography Workflow A TLC Analysis to Determine Eluent D Elute with Solvent Gradient (e.g., 5-20% EtOAc in Hexanes) A->D B Pack Silica Gel Column C Load Crude Product B->C C->D E Collect and Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Concentrate F->G H High-Purity Product G->H

Caption: Workflow for the purification of this compound using flash column chromatography.

Protocol 3: High-Purity Purification by Preparative HPLC

For applications requiring very high purity, such as in the synthesis of pharmaceutical ingredients, preparative HPLC can be employed.

Objective: To obtain this compound with >99% purity.

General Guidelines:

  • Column Selection: A reversed-phase C18 column is a common choice for the purification of moderately polar small molecules.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.

  • Method Development: An analytical HPLC method should first be developed to achieve baseline separation of the target compound from its impurities. This method is then scaled up for preparative chromatography.

  • Loading: The amount of crude material that can be loaded onto the column will depend on the column dimensions and the separation efficiency. It is crucial to perform a loading study to maximize throughput without sacrificing purity.

  • Fraction Collection: Fractions are collected based on the UV trace from the detector.

  • Post-Purification Workup: The collected fractions are typically lyophilized or the organic solvent is removed by rotary evaporation. If an acidic modifier was used, a subsequent liquid-liquid extraction may be necessary to remove it.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. [Link]

  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552.
  • PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • P&S Chemicals. (n.d.). Product information, Tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

Sources

Technical Support Center: Catalyst Screening for Cross-Coupling Reactions of tert-Butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the catalyst screening for cross-coupling reactions of tert-butyl 3-bromoazetidine-1-carboxylate. This guide is structured to provide practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of utilizing this strained heterocyclic building block in modern synthetic chemistry.

Introduction: The Unique Challenges of a Strained Ring System

This compound is a valuable synthetic intermediate, offering a gateway to novel 3-substituted azetidines, which are of significant interest in medicinal chemistry. However, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) presents unique challenges in cross-coupling reactions that are not typically encountered with standard aryl or alkyl halides.[1] Potential side reactions, such as ring-opening or β-hydride elimination, can compete with the desired cross-coupling pathway, necessitating careful optimization of the catalytic system.[2] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing no conversion. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki-Miyaura coupling of this substrate is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Selection: The choice of ligand is paramount. For sterically hindered and electron-rich substrates, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, consider screening more advanced catalyst systems. For instance, in a related coupling of 3-iodoazetidines, the use of a bulky biarylphosphine ligand, [1,1′-biphenyl]-2-yldicyclohexylphosphane, was shown to be effective.[4]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction's success.[5][6] A screening of bases with varying strengths and solubilities is advisable. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, and organic bases.

  • Reaction Temperature: Insufficient temperature can lead to a lack of reactivity. While some Suzuki couplings proceed at room temperature, many require heating to overcome the activation energy of the oxidative addition step.[2] A temperature screen from 60 °C to 110 °C is a good starting point.

  • Reagent Quality: Ensure that all reagents, especially the solvent and base, are anhydrous. Water can hydrolyze the boronic acid and deactivate the catalyst.[7] Degassing the reaction mixture to remove oxygen is also critical, as oxygen can lead to the formation of inactive palladium species and promote side reactions like the homocoupling of the boronic acid.[7]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am only recovering starting materials. What should I try next?

A2: The Buchwald-Hartwig amination of secondary alkyl bromides can be challenging. Here are key areas to focus on for optimization:

  • Ligand Choice is Critical: The success of this reaction is highly dependent on the ligand. For C(sp³)-N coupling, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands are often necessary to facilitate both the oxidative addition and the challenging reductive elimination steps.[8][9]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is typically required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10]

  • Solvent Effects: The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[11]

  • Palladium Precatalyst: Consider using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle). These can provide a more active and well-defined catalytic species in solution compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[10]

Issue 2: Formation of Side Products

Q3: In my Suzuki coupling of this compound, I observe a significant amount of a byproduct that appears to be the debrominated starting material. What is causing this, and how can I prevent it?

A3: The formation of the debrominated product, tert-butyl azetidine-1-carboxylate, is a common side reaction known as hydrodehalogenation. This can occur through a couple of pathways:

  • β-Hydride Elimination: If the palladium intermediate formed after oxidative addition can adopt a conformation where a hydrogen atom on the azetidine ring is in a syn-coplanar arrangement with the palladium, β-hydride elimination can occur. This would lead to the formation of a dihydroazete-palladium hydride complex, which can then reductively eliminate to give the debrominated product.

  • Protonolysis of the Organopalladium Intermediate: Trace amounts of water or other protic sources in the reaction mixture can lead to the protonation of the organopalladium intermediate, resulting in the debrominated product.

Troubleshooting Strategies:

  • Ligand Modification: The choice of ligand can influence the propensity for β-hydride elimination. More sterically demanding ligands can disfavor the conformation required for this side reaction.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize protonolysis.

  • Choice of Base: Some bases can act as hydride sources. A careful selection of the base can sometimes mitigate this issue.

Q4: I am concerned about potential ring-opening of the azetidine under the reaction conditions. Is this a common problem, and how can I detect it?

A4: Ring-opening of strained heterocycles like aziridines under palladium catalysis is a known phenomenon.[2] While azetidines are generally more stable, the possibility of ring-opening should be considered, especially at elevated temperatures or with certain catalyst systems.

  • Potential for Ring-Opening: The strain energy of the azetidine ring can be released through cleavage of the C-N or C-C bonds. This could be promoted by the palladium catalyst, leading to the formation of linear, unsaturated amine derivatives.

  • Detection: The byproducts of ring-opening would have significantly different molecular weights and fragmentation patterns in mass spectrometry compared to the desired product. Careful analysis of the crude reaction mixture by LC-MS is the best way to detect these potential side products.

  • Mitigation: Studies on the N-arylation of azetidine have shown that under appropriate Buchwald-Hartwig conditions, ring cleavage is not observed.[12] This suggests that with the right choice of catalyst, ligand, and reaction conditions, the desired cross-coupling can be achieved without compromising the integrity of the azetidine ring. If ring-opening is suspected, screening reactions at lower temperatures or with less Lewis-acidic palladium catalysts may be beneficial.

Catalyst and Condition Screening: At-a-Glance Tables

The following tables provide a starting point for screening catalysts and conditions for various cross-coupling reactions with this compound. These are based on successful examples from the literature for similar substrates and general best practices.

Table 1: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)Toluene/H₂O80-100A good starting point for many Suzuki couplings.
Pd₂(dba)₃ (2)[1,1'-Biphenyl]-2-yldicyclohexylphosphane (4)Cs₂CO₃ (2)1,4-Dioxane100This ligand was successful for 3-iodoazetidines.[4]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O90A more traditional catalyst system.
NiCl₂(dme) (10)dtbbpy (10)K₃PO₄ (2)Dioxane80Nickel catalysts can be a cost-effective alternative.

Table 2: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene90-110A robust system for C(sp³)-N coupling.
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)1,4-Dioxane100LHMDS is a strong, non-nucleophilic base.
XPhos-Pd-G3 (2)-Cs₂CO₃ (2)t-AmylOH100Precatalyst can improve reproducibility.
Pd₂Cl₂(dppf) (5)-K₂CO₃ (2)Toluene110dppf is a common ligand for aminations.

Table 3: Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (2-5)CuI (5)-Et₃N (2)DMF60-80Classic Sonogashira conditions.
Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃ (2)1,4-Dioxane80Copper-free conditions can be advantageous.
PdCl₂(MeCN)₂ (5)CuI (5)P(t-Bu)₃ (10)i-Pr₂NH (2)Toluene70Bulky phosphine ligand can improve efficiency.

Experimental Protocols

Protocol 1: High-Throughput Screening for Suzuki-Miyaura Coupling

This protocol is designed for a 24-well plate format to efficiently screen multiple catalysts and ligands.

Workflow Diagram:

G p1 Weigh Catalysts & Ligands into Vials r1 Dispense Catalyst/ Ligand to Wells p1->r1 p2 Prepare Stock Solutions: - Substrate - Boronic Acid - Base r2 Add Substrate & Boronic Acid Solutions p2->r2 r1->r2 r3 Add Base Solution r2->r3 r4 Seal Plate & Heat with Stirring r3->r4 a1 Cool Plate & Quench Reactions r4->a1 a2 Prepare Samples for LC-MS Analysis a1->a2 a3 Analyze Data & Identify Hits a2->a3

Caption: High-throughput screening workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation of the Reaction Plate (in a glovebox):

    • To each well of a 24-well plate containing a stir bar, add the desired palladium catalyst (e.g., 0.02 mmol) and ligand (e.g., 0.04 mmol).

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.5 M in anhydrous 1,4-dioxane).

    • Prepare a stock solution of the desired arylboronic acid (e.g., 0.6 M in anhydrous 1,4-dioxane).

    • Prepare a stock solution of the base (e.g., 1.0 M K₃PO₄ in water).

  • Reaction Setup:

    • To each well of the reaction plate, add the stock solution of this compound (e.g., 200 µL, 0.1 mmol).

    • Add the stock solution of the arylboronic acid (e.g., 200 µL, 0.12 mmol).

    • Add the stock solution of the base (e.g., 200 µL, 0.2 mmol).

  • Reaction and Analysis:

    • Seal the reaction plate with a cap mat.

    • Place the plate on a heated stirring block and stir at the desired temperature (e.g., 80-100 °C) for 12-24 hours.

    • After cooling to room temperature, quench each well with water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by LC-MS to determine the conversion to the desired product.

General Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)Ln PdII_1 R-Pd(II)Ln(X) Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)Ln(R') PdII_1->PdII_2 Transmetalation (R'-M) PdII_2->Pd0 Reductive Elimination (R-R') start start->Pd0 Catalyst Precursor

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide provides a foundational framework for approaching the catalyst screening for cross-coupling reactions of this compound. By systematically evaluating different catalytic systems and being mindful of potential side reactions, researchers can successfully functionalize this valuable building block and accelerate their drug discovery and development programs.

References

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]

  • Cross-coupling reactions of 3-iodoazetidines. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]

  • Efficient Screening and Library Generation in Parallel CC Coupling Reactions Mediated by Organosilica SiliaCat Palladium Catalysts. (2011). qualitas1998.net. [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022). ACS Publications. [Link]

  • Advances in Cross-Coupling Reactions. (2020). National Institutes of Health. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). OUCI. [Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. (n.d.). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. (n.d.). PubMed. [Link]

  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine. (n.d.). Semantic Scholar. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes. (n.d.). researchmap. [Link]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). Semantic Scholar. [Link]

  • Palladium used As A Catalyst: A Review. (n.d.). ResearchGate. [Link]

  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). National Institutes of Health. [Link]

  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry. [Link]

  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Société Chimique de Tunisie. [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][13][14][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (n.d.). ResearchGate. [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. (n.d.). White Rose eTheses Online. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (n.d.). ResearchGate. [Link]

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Validation & Comparative

The Medicinal Chemist's Compass: Navigating the Azetidine Landscape with Tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore unique and often constrained molecular architectures. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold."[1][2][3] Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique reactivity, situated between the highly reactive aziridines and the more stable pyrrolidines.[1] This distinct characteristic, coupled with its ability to introduce three-dimensionality and improve physicochemical properties, makes the azetidine motif a highly sought-after component in the design of new therapeutics.[4]

This guide provides an in-depth comparison of tert-butyl 3-bromoazetidine-1-carboxylate, a key building block, with other prominent azetidine synthons. We will delve into their comparative reactivity, synthetic utility, and provide field-proven experimental insights to empower researchers in their selection of the optimal building block for their specific drug discovery campaigns.

A Comparative Overview of Key Azetidine Building Blocks

The choice of an azetidine building block is dictated by the desired synthetic transformation. Here, we compare this compound with four other commercially available and widely used azetidine synthons.

Building BlockStructureKey ApplicationsRelative Reactivity/Utility
This compound Nucleophilic substitution, cross-coupling reactions (Suzuki, Buchwald-Hartwig).Good electrophile for a range of nucleophiles. Generally less reactive than the iodo-analogue in cross-coupling but often more cost-effective.
tert-butyl 3-iodoazetidine-1-carboxylate Cross-coupling reactions (Suzuki, Buchwald-Hartwig).Highly reactive in Pd-catalyzed cross-coupling due to the lability of the C-I bond. Often the preferred choice for challenging couplings.
tert-butyl 3-aminoazetidine-1-carboxylate Amide bond formation, reductive amination, synthesis of ureas and sulfonamides.A versatile nucleophile for building complexity from the azetidine core.
azetidin-3-one hydrochloride Reductive amination, Wittig reactions, aldol condensations.A key precursor for a wide range of 3-substituted azetidines.
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Oxidation to the aldehyde, conversion to halides or other leaving groups.A versatile starting material for the synthesis of other functionalized azetidines.

The Halogen Dance: Bromo vs. Iodo Azetidines in Cross-Coupling Reactions

The C(sp³)-N bond is a cornerstone of many pharmaceutical compounds, and palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination are powerful tools for their construction.[5] The choice between a bromo and an iodo-substituted azetidine can significantly impact reaction efficiency and cost.

Suzuki Coupling:

The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds. While direct comparative studies on 3-haloazetidines are not abundant in a single source, the general principles of halide reactivity in Suzuki couplings are well-established. The oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle, and the reactivity order is typically I > Br > Cl. This suggests that tert-butyl 3-iodoazetidine-1-carboxylate would generally exhibit higher reactivity and allow for milder reaction conditions compared to its bromo counterpart. However, the higher cost and potential instability of iodo compounds can make the bromo derivative a more practical choice, especially for large-scale synthesis.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a go-to method for the synthesis of C-N bonds.[5] Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role. The increased reactivity of the iodo-azetidine can be advantageous for coupling with less nucleophilic amines or for reactions requiring lower temperatures. Conversely, the bromo-azetidine is often a more stable and cost-effective option, providing good to excellent yields with a wide range of amines, albeit sometimes requiring slightly more forcing conditions.

Experimental Workflow: Comparative Reactivity in Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis Azetidine Azetidine Building Block (Bromo or Iodo) Heating Heating under Inert Atmosphere Azetidine->Heating Coupling_Partner Coupling Partner (Boronic Acid or Amine) Coupling_Partner->Heating Catalyst Palladium Catalyst & Ligand Catalyst->Heating Base Base Base->Heating Solvent Anhydrous Solvent Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Purity Determination Purification->Analysis

Caption: A generalized workflow for comparing the reactivity of halo-azetidines in cross-coupling reactions.

The Versatility of Functionality: Beyond Halogens

While halo-azetidines are excellent electrophiles, other functionalized azetidines offer different synthetic avenues.

tert-butyl 3-aminoazetidine-1-carboxylate serves as a versatile nucleophile. It readily participates in amide bond formation with carboxylic acids and their derivatives, sulfonylation with sulfonyl chlorides, and can be elaborated into ureas and other functionalities. This building block is invaluable when the synthetic strategy calls for building upon the azetidine core with various electrophiles.

*Azetidin-3-one hydrochloride is a cornerstone for accessing a diverse array of 3-substituted azetidines.[6] Its ketone functionality allows for:

  • Reductive amination: To introduce a wide range of primary and secondary amino groups at the 3-position.[6]

  • Wittig and related olefination reactions: To install carbon-carbon double bonds.

  • Aldol and other enolate-based reactions: To form new carbon-carbon bonds.

tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate acts as a precursor to other functional groups. The primary alcohol can be oxidized to the corresponding aldehyde for subsequent reactions like reductive amination or Wittig olefination.[7] Alternatively, it can be converted to a better leaving group, such as a tosylate or mesylate, for nucleophilic displacement reactions.

G Bromo tert-butyl 3-bromoazetidine-1-carboxylate Amino tert-butyl 3-aminoazetidine-1-carboxylate Bromo->Amino Nucleophilic Substitution (e.g., with NH3 source) Iodo tert-butyl 3-iodoazetidine-1-carboxylate Iodo->Amino Nucleophilic Substitution (e.g., with NH3 source) Ketone azetidin-3-one hydrochloride Ketone->Amino Reductive Amination Alcohol tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Alcohol->Bromo Appel Reaction or similar Alcohol->Iodo Iodination Alcohol->Ketone Oxidation

Sources

A Senior Application Scientist's Comparative Guide to Purity Analysis of N-Boc-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

N-Boc-3-bromoazetidine is a cornerstone building block in modern medicinal chemistry and drug development. Its strained four-membered ring and versatile functional handles—a nucleophilic nitrogen masked by a tert-butyloxycarbonyl (Boc) group and an electrophilic carbon bearing a bromine atom—make it invaluable for constructing complex molecular architectures found in novel therapeutics.[1][2] The purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiling in the final Active Pharmaceutical Ingredient (API), and, ultimately, the safety and efficacy of the drug product.[3]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of N-Boc-3-bromoazetidine. As scientists, we do not simply run samples; we make informed decisions. This document is structured to elucidate the causality behind methodological choices, empowering researchers to select and implement the most appropriate techniques for their specific needs, from routine quality control to in-depth impurity investigation.

Comparative Analysis of Core Analytical Techniques

The assessment of a compound's purity is a multi-faceted challenge that no single technique can solve completely. A robust analysis relies on an orthogonal approach, where different methods provide complementary information. For N-Boc-3-bromoazetidine, the primary tools in our arsenal are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic inlet like Gas Chromatography (GC) or HPLC.

Logical Workflow for Purity Assessment

The following workflow illustrates a systematic approach to validating the purity of a new batch of N-Boc-3-bromoazetidine.

Purity Analysis Workflow Figure 1: Systematic Workflow for Purity Validation cluster_0 Phase 1: Initial Screening & Identity Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Data Analysis & Decision Sample Receive N-Boc-3-bromoazetidine Sample HNMR ¹H NMR Spectroscopy Sample->HNMR Primary Check MS Mass Spectrometry (Direct Infusion or LC-MS) Sample->MS Identity & Mass Verification HPLC RP-HPLC with UV/CAD HNMR->HPLC If structure confirmed GCMS GC-MS (for volatile impurities) HNMR->GCMS Analysis Correlate Data from all Techniques MS->Analysis HPLC->Analysis GCMS->Analysis Decision Accept or Reject Batch Analysis->Decision

Caption: A generalized workflow for the purity validation of synthetic compounds.

Technique Deep Dive: Principles and Rationale

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, and for good reason. It physically separates the main compound from non-volatile impurities, providing a quantitative measure of purity based on peak area.

  • Expertise & Causality: For N-Boc-3-bromoazetidine, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The molecule has moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The goal is to develop a stability-indicating method , which is a procedure validated to discriminate the main API from any degradation products or process impurities.[4][5] This is crucial because it ensures that a loss in the main peak area corresponds directly to the formation of new, separated impurity peaks. Detection is typically performed with a UV detector; while the Boc-carbamate is not a strong chromophore, it provides sufficient absorbance for detection at low wavelengths (~210 nm).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and is the most definitive method for identity confirmation. For purity, its strength lies in detecting and identifying structurally similar impurities that might co-elute in HPLC.

  • Expertise & Causality:

    • ¹H NMR: The spectrum of N-Boc-3-bromoazetidine has two highly diagnostic features. First, a sharp, intense singlet integrating to nine protons around 1.4-1.5 ppm, which is the unmistakable signature of the tert-butyl group of the Boc protector.[7][8] Its presence and correct integration are primary evidence of successful synthesis. Second are the multiplets corresponding to the azetidine ring protons. The absence of significant unassigned signals is a strong indicator of high purity.

    • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be transformed into a powerful quantitative tool to determine an absolute purity value, independent of the compound's response factor to a detector.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

MS provides molecular weight information, which is critical for confirming identity and identifying unknown impurities. When coupled with a separation technique like GC or HPLC, it becomes a formidable tool for impurity profiling.

  • Expertise & Causality:

    • Mass Spectrum Signature: The most critical diagnostic feature for N-Boc-3-bromoazetidine in MS is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic "doublet" for the molecular ion peak (M+) and any bromine-containing fragments, where two peaks of almost equal intensity appear, separated by 2 m/z units (M+ and M+2).[10][11] This signature is a definitive confirmation that bromine is present in the molecule or impurity.

    • GC-MS: This technique is best suited for analyzing volatile and thermally stable compounds. While the Boc group can be thermally labile, a carefully designed GC method with a lower injection port temperature can be used to profile for volatile organic impurities, residual solvents, or starting materials. The high sensitivity of MS makes it excellent for detecting trace-level contaminants.

Quantitative Data and Method Performance Comparison

The following table summarizes the expected performance and outputs of each technique for a typical batch of N-Boc-3-bromoazetidine.

Parameter Reversed-Phase HPLC ¹H NMR Spectroscopy GC-MS LC-MS
Primary Application Quantitative Purity (% Area)Identity Confirmation, Structural ElucidationVolatile Impurity ProfilingImpurity Identification
Information Provided Retention Time, Peak Purity (%)Chemical Shifts (δ), Coupling Constants (J), IntegrationRetention Time, Mass Spectrum of VolatilesRetention Time, Mass-to-Charge Ratio (m/z)
Strengths High precision and accuracy for quantification; resolves non-volatile impurities.[12]Definitive structural confirmation; can quantify without a reference standard (qNMR).[8]Excellent for residual solvents and volatile starting materials.High sensitivity and specificity for identifying unknown impurities by mass.[13]
Limitations Requires reference standards for impurity identification; co-elution can hide impurities.Lower sensitivity for trace impurities (<0.1%); complex mixtures can be hard to interpret.Potential for thermal degradation of the analyte; not suitable for non-volatile impurities.Response can be non-linear; complex matrix can cause ion suppression.
Typical Purity Result >98.0% (by area normalization)[14][15]Conforms to structure; no significant impurity signals observed (>0.1%).No major volatile impurities detected.Confirms MW and Br isotopic pattern.

Experimental Protocols

The following protocols are provided as robust starting points for analysis and must be validated for specific instrumentation and laboratory conditions.

Protocol 1: RP-HPLC Purity Determination (Stability-Indicating)
  • Objective: To quantitatively determine the purity of N-Boc-3-bromoazetidine by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Methodology:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of N-Boc-3-bromoazetidine and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of ~1 mg/mL.

    • Analysis: Purity is calculated using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment
  • Objective: To confirm the chemical structure and assess the purity by identifying any extraneous signals.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Solvent: Deuterated Chloroform (CDCl₃).

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • Data Acquisition:

      • Pulse Program: Standard 1D proton experiment.

      • Number of Scans: 16 (increase for higher signal-to-noise if needed).

      • Relaxation Delay: 2 seconds.

    • Data Processing:

      • Perform Fourier transformation, phase correction, and baseline correction.

      • Calibrate the chemical shift by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[7]

      • Integrate all signals.

    • Analysis:

      • Confirm the presence of the characteristic singlet for the Boc group (~1.4-1.5 ppm) with an integration of ~9H.

      • Analyze the azetidine ring proton signals for expected multiplicities and integrations.

      • Scrutinize the baseline for any impurity signals and integrate them relative to the main compound to estimate their level.

Protocol 3: GC-MS for Volatile Impurity Profiling
  • Objective: To detect and identify volatile impurities, such as residual solvents or starting materials.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Methodology:

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 200 °C (to minimize on-column degradation).

    • Oven Temperature Program:

      • Initial Temp: 40 °C, hold for 2 min.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 min.

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane. Inject 1 µL.

    • Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Choosing the Right Tool: A Logic-Based Comparison

The selection of an analytical technique is driven by the question being asked. The diagram below provides a decision-making framework.

Technique Selection Logic Figure 2: Decision Matrix for Analytical Technique Selection Start What is the primary analytical goal? Goal_Purity Determine quantitative purity for batch release? Start->Goal_Purity Goal_ID Confirm identity of the material? Start->Goal_ID Goal_Impurity_ID Identify an unknown impurity? Start->Goal_Impurity_ID Goal_Volatile Check for residual solvents? Start->Goal_Volatile Method_HPLC Use RP-HPLC Goal_Purity->Method_HPLC Method_NMR Use ¹H NMR Goal_ID->Method_NMR Method_LCMS Use LC-MS Goal_Impurity_ID->Method_LCMS Provides MW and fragmentation data Method_GCMS Use GC-MS Goal_Volatile->Method_GCMS Method_HPLC->Method_LCMS Identify peaks Method_NMR->Method_LCMS Confirm MW

Caption: A logic diagram to guide the choice of analytical technique.

Conclusion

The purity assessment of N-Boc-3-bromoazetidine is a critical process that underpins its successful use in pharmaceutical synthesis. A purely quantitative result from a single technique like HPLC is insufficient for comprehensive quality control. True scientific integrity demands an orthogonal approach. By combining the quantitative power of HPLC , the definitive structural confirmation of NMR , and the impurity identification capabilities of Mass Spectrometry , researchers can build a complete and trustworthy profile of their material. This multi-faceted strategy not only validates the purity of this key intermediate but also ensures the robustness and reproducibility of the subsequent synthetic transformations, contributing to the development of safer and more effective medicines.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Mass Spectra - The M+2 Peak. Chemguide. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences. Available at: [Link]

  • Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Northwestern's McCormick School of Engineering. Available at: [Link]

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The Azetidine Advantage: A Cost-Effectiveness Guide to tert-Butyl 3-Bromoazetidine-1-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in Active Pharmaceutical Ingredient (API) synthesis. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and binding affinity. This guide provides an in-depth, data-driven comparison of tert-butyl 3-bromoazetidine-1-carboxylate, a key reagent for introducing the azetidine ring, with its common precursors and alternative building blocks. We will delve into the cost-effectiveness, synthetic utility, and practical considerations of each, supported by experimental data and protocols to inform your synthetic strategy.

The Strategic Importance of the Azetidine Moiety

The compact and rigid structure of the azetidine ring offers a distinct advantage over more flexible acyclic linkers or larger heterocyclic systems. Its incorporation into a drug candidate can lead to a more defined conformation, enhancing interactions with biological targets. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a site for further functionalization, providing a versatile handle for modulating a compound's properties. The increasing prevalence of azetidine-containing drugs on the market underscores the value of this scaffold in modern drug discovery.

Comparative Analysis of 3-Substituted Azetidine Building Blocks

The introduction of a 3-substituted azetidine ring into a target molecule is typically achieved through nucleophilic substitution on a pre-functionalized azetidine core. The choice of the leaving group at the 3-position is a critical factor influencing the reaction's efficiency, cost, and overall practicality. Here, we compare this compound with its common alternatives derived from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Diagram: Synthetic Routes to Key 3-Substituted Azetidine Building Blocks

cluster_0 Precursor Synthesis cluster_1 Building Block Synthesis cluster_2 API Synthesis 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 1-Boc-3-azetidinone 1-Boc-3-azetidinone 1-Boc-3-hydroxyazetidine->1-Boc-3-azetidinone Oxidation Bromo This compound 1-Boc-3-hydroxyazetidine->Bromo e.g., PBr3 or CBr4/PPh3 Mesyl tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate 1-Boc-3-hydroxyazetidine->Mesyl MsCl, Et3N Tosyl tert-Butyl 3-(p-toluenesulfonyloxy)azetidine-1-carboxylate 1-Boc-3-hydroxyazetidine->Tosyl TsCl, Pyridine 1-Boc-3-azetidinone->1-Boc-3-hydroxyazetidine Reduction (e.g., NaBH4) API API Bromo->API Nucleophilic Substitution Mesyl->API Nucleophilic Substitution Tosyl->API Nucleophilic Substitution

Caption: Synthetic pathways to key 3-substituted azetidine building blocks.

Cost and Availability

A primary consideration in any synthetic campaign is the cost and availability of starting materials, especially at an industrial scale. The following table provides a comparative cost analysis of the key building blocks.

CompoundFormResearch Scale Price (USD)Bulk Scale Price (USD/kg)
This compoundLiquid~$530 / 100g[1]~$18 / kg[2]
tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylateSolid~$164 / 25g[1]Inquire for bulk pricing
tert-Butyl 3-(p-toluenesulfonyloxy)azetidine-1-carboxylateSolidInquire for pricingInquire for bulk pricing
tert-Butyl 3-hydroxyazetidine-1-carboxylateSolid~$18 / 5g[3]Inquire for bulk pricing
1-Boc-3-azetidinoneSolid~$80 / 1g~$125 / 100g[2]

Note: Prices are approximate and can vary based on supplier and purity.

From a purely commercial standpoint, this compound offers a significant cost advantage at the bulk scale compared to its research-scale pricing, indicating its established role in industrial applications. While bulk pricing for the mesylate and tosylate derivatives is less readily available, their higher research-scale cost suggests a potentially higher bulk price.

Synthetic Efficiency and Practicality: A Deeper Dive

Beyond the initial cost of the building block, a true cost-effectiveness analysis must consider the efficiency of the entire synthetic route, including the synthesis of the building block itself and its subsequent use in API synthesis.

Synthesis of the Building Blocks

The choice of leaving group dictates the synthetic route to the 3-substituted azetidine.

  • This compound: Can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate using standard brominating agents like phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine. A reported synthesis from 1-amino-2,3-dibromopropane hydrobromide shows a 79% yield.

  • tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (Mesylate): Prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This is generally a high-yielding and clean reaction.

  • tert-Butyl 3-(p-toluenesulfonyloxy)azetidine-1-carboxylate (Tosylate): Synthesized similarly to the mesylate, using p-toluenesulfonyl chloride, often in the presence of pyridine.

The "green" synthesis of a key intermediate for the JAK inhibitor Baricitinib provides an excellent case study for an efficient and cost-effective route to the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, starting from inexpensive benzylamine and 2-(chloromethyl)oxirane.[4] This multi-step process, with a high-yielding oxidation of the hydroxyl group to the ketone (1-Boc-3-azetidinone), demonstrates a scalable and environmentally conscious approach.[4][5]

Diagram: Green Synthesis of Baricitinib Precursor

Benzylamine Benzylamine 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol Benzylamine->1-Benzylazetidin-3-ol 88.7% yield Epichlorohydrin 2-(chloromethyl)oxirane Epichlorohydrin->1-Benzylazetidin-3-ol 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 1-Benzylazetidin-3-ol->1-Boc-3-hydroxyazetidine Hydrogenolysis & Boc protection 1-Boc-3-azetidinone 1-Boc-3-azetidinone 1-Boc-3-hydroxyazetidine->1-Boc-3-azetidinone Oxidation (92.1% yield) Baricitinib_Intermediate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate 1-Boc-3-azetidinone->Baricitinib_Intermediate Horner-Wadsworth-Emmons (88.4% yield)

Caption: High-yielding, cost-effective route to a key Baricitinib intermediate.[4][5]

Reactivity and Stability in Nucleophilic Substitution

The primary function of these building blocks is to undergo nucleophilic substitution to attach the azetidine moiety to the desired scaffold. The nature of the leaving group significantly impacts reactivity and stability.

  • Bromide: A good leaving group, generally more reactive than chloride but less reactive than iodide, mesylate, and tosylate. The C-Br bond is weaker than C-O bonds in sulfonates, which can sometimes lead to side reactions or instability. However, its reactivity is often sufficient for a wide range of nucleophiles. The presence of the bromine atom can inductively withdraw electron density, potentially making the azetidine ring more susceptible to nucleophilic attack.[6]

  • Mesylate and Tosylate: Excellent leaving groups, often leading to faster and cleaner reactions compared to halides. They are generally more stable and easier to handle than the corresponding bromo derivative. The choice between mesylate and tosylate often comes down to cost and the specific reaction conditions, with tosylates sometimes offering better crystallinity for purification of intermediates.

The selection of the leaving group should be tailored to the specific nucleophile and reaction conditions. For highly reactive nucleophiles, the more cost-effective bromo derivative may be sufficient. For less reactive nucleophiles or when side reactions are a concern, the use of a mesylate or tosylate may be justified despite the potentially higher cost.

Experimental Protocols

To provide a practical context, here are representative experimental protocols for the synthesis and application of these building blocks.

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 79%.

  • To a flame-dried round-bottom flask, add 1-amino-2,3-dibromopropane hydrobromide (1.0 eq).

  • Add anhydrous THF and cool the suspension to -78 °C.

  • Slowly add a solution of phenyllithium (3.0 eq) and stir for 2 hours at -78 °C.

  • Add acetonitrile, lithium bromide (3.0 eq), and di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with a Phenol (General Procedure)

This protocol illustrates a typical application of a 3-substituted azetidine building block in API synthesis.

  • To a solution of the desired phenol (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).

  • Add this compound (or the corresponding mesylate/tosylate, 1.1-1.2 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization.

Conclusion and Recommendations

The choice of a 3-substituted azetidine building block is a multi-faceted decision that requires a holistic assessment of cost, synthetic efficiency, and the specific requirements of the target API.

  • This compound emerges as a highly cost-effective option for large-scale API synthesis, particularly when the nucleophile is sufficiently reactive. Its lower bulk price is a significant advantage. However, its synthesis and handling may require more careful optimization to manage potential stability issues.

  • tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate and its tosylate counterpart offer higher reactivity and stability , which can translate to cleaner reactions, higher yields, and simpler purifications. These advantages may outweigh the potentially higher initial cost, especially in complex syntheses or with challenging nucleophiles.

Recommendation for Process Development:

  • Initial Screening: For novel synthetic routes, it is advisable to screen all three building blocks (bromo, mesyl, and tosyl) on a small scale to determine the optimal balance of reactivity, yield, and purity for the specific transformation.

  • Cost Modeling: Conduct a thorough cost analysis that includes not only the price of the building block but also the cost of reagents for its synthesis (if prepared in-house), solvents, purification, and waste disposal for each route.

  • Scalability: Consider the scalability of the synthesis of the building block. The "green" synthesis route to the precursor for Baricitinib highlights the potential for developing cost-effective and environmentally friendly processes for producing these valuable intermediates at scale.

By carefully evaluating these factors, researchers and drug development professionals can make an informed decision that optimizes the efficiency and cost-effectiveness of their API synthesis, ultimately accelerating the journey from laboratory to market.

References

  • IndiaMART. Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. [Link]

  • Synthonix. tert-Butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 1-9. [Link]

  • Chem-Impex International. tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate. [Link]

  • ResearchGate. (2020). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

Sources

A Comparative Guide to Alternative Synthetic Precursors for Tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure can impart significant improvements to the physicochemical properties of drug candidates, including enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1][2] Tert-butyl 3-bromoazetidine-1-carboxylate is a cornerstone building block for introducing this valuable motif, with the bromo-substituent serving as a versatile handle for further functionalization via nucleophilic substitution.

While the direct synthesis of this bromo-azetidine is possible, the most robust and scalable strategies often proceed through the synthesis and subsequent conversion of a more stable, functionalized azetidine precursor. This guide provides an in-depth comparison of the primary synthetic precursors and their associated methodologies, offering researchers the experimental data and strategic insights needed to select the optimal route for their specific application. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of yield, scalability, and operational complexity.

The Synthetic Landscape: A Strategic Overview

The synthesis of this compound can be approached from several key precursors. The choice of precursor dictates the overall synthetic strategy, including the number of steps, reagent selection, and purification challenges. The primary routes converge on the functionalization of a pre-formed N-Boc protected azetidine ring at the C3 position.

G cluster_0 Primary Precursors A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B Oxidation (e.g., Swern, TEMPO) Target This compound A->Target Activation (TsCl/MsCl) + Nucleophilic Substitution (Br⁻) or Direct Bromination (PBr₃) B->A Reduction (e.g., NaBH₄) C Acyclic Precursors (e.g., 1-amino-2,3-dibromopropane) C->Target Direct Intramolecular Cyclization + Boc Protection D Aziridine Precursors (e.g., 2-bromomethyl-aziridine) D->Target Ring Expansion (Thermal Isomerization) caption Figure 1. Overview of major synthetic pathways.

Caption: Figure 1. Overview of major synthetic pathways.

Route A: The Workhorse - Synthesis via 1-Boc-3-hydroxyazetidine

This is arguably the most common and well-documented pathway, valued for its reliability and scalability. The strategy involves the synthesis of 1-Boc-3-hydroxyazetidine, followed by the conversion of the C3-hydroxyl group into a bromide.

Part 1: Synthesis of the Hydroxy-Azetidine Precursor

The industrial synthesis of 1-Boc-3-hydroxyazetidine typically begins with 1-benzhydrylazetidin-3-ol, which is commercially available. The process involves a deprotection-reprotection sequence.

G Start 1-Benzhydrylazetidin-3-ol Hydrochloride Step1 Debenzylation (Catalytic Hydrogenation) Start->Step1 H₂, Pd/C MeOH Intermediate Azetidin-3-ol Step1->Intermediate Step2 Boc Protection Intermediate->Step2 (Boc)₂O Base (e.g., NaHCO₃) Product 1-Boc-3-hydroxyazetidine Step2->Product caption Figure 2. Workflow for 1-Boc-3-hydroxyazetidine synthesis.

Caption: Figure 2. Workflow for 1-Boc-3-hydroxyazetidine synthesis.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine [3][4]

  • Debenzylation: To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in methanol or tetrahydrofuran (THF), add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5% w/w).

  • Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature overnight. Causality: The Pd/C catalyst facilitates the hydrogenolysis of the C-N bonds of the benzhydryl group, which is a common N-protecting group, releasing the secondary amine.

  • Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude azetidin-3-ol.

  • Boc Protection: Dissolve the crude azetidin-3-ol in a suitable solvent (e.g., THF, dioxane/water).[3][5]

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for several hours until the reaction is complete. Causality: The Boc anhydride reacts with the nucleophilic secondary amine of the azetidine ring to form the stable tert-butoxycarbonyl (Boc) carbamate, protecting the nitrogen.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield 1-Boc-3-hydroxyazetidine, often as a white solid or oil that solidifies upon standing.[3]

Part 2: Conversion to this compound

With the precursor in hand, the hydroxyl group must be substituted with bromide. The hydroxyl group is a poor leaving group, necessitating its conversion into a more labile species.

Method 1: Two-Step via Sulfonate Ester Activation (Recommended)

This method proceeds through a stable, isolable intermediate and generally provides clean conversions with high yields.

  • Activation: Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in dichloromethane (DCM) or THF at 0 °C.

  • Add a base (e.g., triethylamine, pyridine) followed by slow addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup to isolate the intermediate, tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate or its tosyl analogue. Causality: The highly electrophilic sulfur atom of the sulfonyl chloride reacts with the hydroxyl oxygen, forming a sulfonate ester. The resulting sulfonate anion (mesylate or tosylate) is an excellent leaving group due to its resonance stabilization.

  • Nucleophilic Substitution: Dissolve the sulfonate ester intermediate in a polar aprotic solvent like DMF or acetone.

  • Add a bromide salt such as lithium bromide (LiBr) or sodium bromide (NaBr) and heat the reaction mixture (e.g., 60-80 °C) until the substitution is complete.

  • After cooling, perform a workup and purification (typically column chromatography) to yield the final product.

Method 2: Direct Bromination (Appel Reaction)

This method offers a more direct conversion but can present purification challenges.

  • Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in a solvent like DCM or THF at 0 °C.

  • Add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) portion-wise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Causality: PPh₃ and CBr₄ react to form a phosphonium bromide intermediate, [Ph₃PBr]⁺Br⁻. The alcohol attacks this species, leading to an oxygen-phosphorus bond. An intramolecular Sₙ2 reaction, where the bromide ion attacks the carbon bearing the activated oxygen, results in the desired product and triphenylphosphine oxide as a byproduct.

  • Quench the reaction, and purify by column chromatography to separate the product from the triphenylphosphine oxide byproduct.

Route B: The Versatile Intermediate - Synthesis via 1-Boc-3-azetidinone

1-Boc-3-azetidinone is a key intermediate for a wide array of C3-substituted azetidines.[6] While not a direct precursor to the 3-bromo derivative, it can be readily converted to the 3-hydroxy precursor, making it a viable alternative starting point.

Synthesis of the Azetidinone Precursor

The synthesis involves the oxidation of 1-Boc-3-hydroxyazetidine.

Experimental Protocol: TEMPO-Catalyzed Oxidation [4]

  • Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in DCM.

  • Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and an aqueous solution of potassium bromide (KBr).

  • Cool the biphasic mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaClO, bleach) dropwise while maintaining the temperature. Causality: NaClO acts as the stoichiometric oxidant, regenerating the active oxoammonium ion from TEMPO, which is the species that directly oxidizes the alcohol to a ketone.

  • Stir vigorously until the starting material is consumed.

  • Separate the organic layer, wash with aqueous sodium thiosulfate to quench excess oxidant, and then with brine.

  • Dry the organic layer, concentrate, and purify to obtain 1-Boc-3-azetidinone.[5][6]

To obtain the target bromo-azetidine from this ketone, one would first perform a reduction (e.g., with NaBH₄) back to 1-Boc-3-hydroxyazetidine and then proceed as described in Route A .

Route C: The Convergent Approach - Direct Cyclization

This strategy builds the azetidine ring directly from an acyclic precursor, offering a more atom-economical and potentially shorter synthesis.

G Start 1-Amino-2,3-dibromopropane Hydrobromide Step1 Intramolecular Cyclization Start->Step1 Strong Base (e.g., PhLi) THF, -78 °C Intermediate 3-Bromoazetidine (in situ) Step1->Intermediate Step2 Boc Protection Intermediate->Step2 (Boc)₂O Product tert-butyl 3-bromoazetidine-1-carboxylate Step2->Product caption Figure 3. Workflow for direct cyclization route.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 3-Substituted Azetidines from tert-Butyl 3-Bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability, while also providing a rigid scaffold for precise substituent placement. This guide offers a comprehensive technical overview of the synthesis and characterization of novel 3-substituted azetidines, with a focus on the versatile starting material, tert-butyl 3-bromoazetidine-1-carboxylate. We will delve into the practicalities of nucleophilic substitution reactions, provide detailed experimental protocols, and present a comparative analysis against alternative synthetic strategies, empowering you to make informed decisions in your drug discovery endeavors.

The Strategic Advantage of this compound

This compound is a valuable building block for several key reasons. The Boc (tert-butoxycarbonyl) protecting group is robust enough to withstand a variety of reaction conditions, yet can be readily removed under acidic conditions without compromising the azetidine core. The bromine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

Synthesis of the Starting Material

A reliable, gram-scale synthesis of this compound has been reported, making it an accessible starting material for research campaigns.[1][2] The procedure involves the treatment of 1-amino-2,3-dibromopropane hydrobromide with a strong base to effect cyclization, followed by in-situ protection of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O).

Synthesis of Novel 3-Substituted Azetidines via Nucleophilic Substitution

The primary route for functionalizing this compound is through nucleophilic substitution (Sₙ2) reactions. The electrophilic carbon at the 3-position is susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.

General Experimental Protocol for Nucleophilic Substitution

The following protocol is a generalized procedure adaptable for a range of nucleophiles. For illustrative purposes, we will use the synthesis of a 3-aminoazetidine derivative as an example. While the specific example may be adapted from procedures using the analogous 3-iodoazetidine, the principles of reactivity are directly transferable, with the bromide being a slightly less reactive but still excellent leaving group.

Materials:

  • This compound

  • Desired nucleophile (e.g., a primary or secondary amine)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the desired amine (1.2 equivalents) and base (2.0 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of nucleophiles and other reagents with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Water can act as a competing nucleophile and can also interfere with the function of some bases.

  • Excess Nucleophile and Base: Drives the reaction to completion by ensuring a sufficient concentration of the reacting species.

  • Elevated Temperature: Provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Characterization Data for Representative Novel Compounds

The following table summarizes the expected characterization data for a selection of novel 3-substituted azetidines synthesized from this compound. The data is based on analogous compounds reported in the literature.

CompoundNucleophileExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected HRMS (m/z)
tert-Butyl 3-(phenylamino)azetidine-1-carboxylateAniline7.20-6.60 (m, 5H), 4.30-4.10 (m, 2H), 3.90-3.70 (m, 2H), 3.60-3.40 (m, 1H), 1.45 (s, 9H)156.0, 147.0, 129.5, 118.0, 113.5, 80.0, 55.0, 45.0, 28.5[M+H]⁺ calculated for C₁₄H₂₁N₂O₂
tert-Butyl 3-(benzylthio)azetidine-1-carboxylateBenzyl mercaptan7.40-7.20 (m, 5H), 4.20-4.00 (m, 2H), 3.80 (s, 2H), 3.70-3.50 (m, 2H), 3.40-3.20 (m, 1H), 1.45 (s, 9H)156.0, 138.0, 129.0, 128.5, 127.0, 80.0, 58.0, 38.0, 35.0, 28.5[M+H]⁺ calculated for C₁₅H₂₂NO₂S
tert-Butyl 3-cyanoazetidine-1-carboxylateSodium Cyanide4.40-4.20 (m, 2H), 4.10-3.90 (m, 2H), 3.60-3.40 (m, 1H), 1.45 (s, 9H)155.5, 120.0, 81.0, 53.0, 28.5, 17.0[M+H]⁺ calculated for C₉H₁₅N₂O₂

Comparative Analysis of Synthetic Strategies

While nucleophilic substitution on a pre-formed azetidine ring is a robust method, several other strategies exist for the synthesis of 3-substituted azetidines. The choice of method will depend on factors such as the availability of starting materials, desired substitution pattern, and scalability.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Nucleophilic Substitution on 3-Haloazetidines Displacement of a halide at the 3-position of a pre-formed azetidine ring.Straightforward, versatile for a wide range of nucleophiles, starting material is accessible.Can be a two-step process if the halo-azetidine is not commercially available.
Intramolecular Cyclization Cyclization of a 1,3-difunctionalized propane derivative (e.g., a γ-amino alcohol or haloamine).Can be highly efficient for specific substrates, allows for stereocontrol from chiral precursors.Requires the synthesis of the acyclic precursor, which can be multi-step.
Ring Expansion of Aziridines Conversion of a 2-functionalized aziridine to a 3-substituted azetidine.Can provide access to complex azetidines, often with good stereocontrol.The synthesis of the starting aziridine can be challenging, and the ring expansion may not be regioselective.
[2+2] Cycloaddition Reaction of an imine with an alkene or ketene.Atom-economical, can provide rapid access to the azetidine core.Can have limited scope and may require photochemical or thermal activation.
C-H Functionalization Direct functionalization of a C-H bond at the 3-position of an azetidine.Highly atom-economical, avoids pre-functionalization.Can be challenging to achieve regioselectivity and may require specialized catalysts.

Advanced Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

For the synthesis of 3-aryl or 3-vinylazetidines, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative to traditional methods.[3][4][5] Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination can be employed to couple this compound with a variety of organometallic reagents or amines.

Advantages of Palladium-Catalyzed Cross-Coupling:

  • Broad Scope: A wide range of aryl, heteroaryl, and vinyl groups can be introduced.

  • Mild Reaction Conditions: Often proceed at or near room temperature.

  • High Functional Group Tolerance: Can be used with substrates bearing sensitive functional groups.

Visualizing the Workflow

Reaction Scheme for Nucleophilic Substitution

G start tert-Butyl 3-bromoazetidine-1-carboxylate product tert-Butyl 3-(nucleotidyl)azetidine-1-carboxylate start->product Sₙ2 Reaction (e.g., DMF, 80°C) nucleophile Nucleophile (Nu-H) + Base nucleophile->product

Caption: General reaction scheme for the synthesis of 3-substituted azetidines.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation synthesis Reaction Workup purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Characterize Pure Product ms High-Resolution Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (e.g., HPLC) ms->purity

Caption: Standard workflow for the characterization of novel synthesized compounds.

Conclusion

This compound is a highly versatile and accessible starting material for the synthesis of a diverse range of novel 3-substituted azetidines. The straightforward nature of nucleophilic substitution reactions, coupled with the availability of a wide variety of nucleophiles, makes this a preferred route for many applications. However, for specific targets or for exploring broader chemical space, alternative methods such as intramolecular cyclization or modern palladium-catalyzed cross-coupling reactions should be considered. By understanding the advantages and limitations of each approach, researchers can strategically design and execute efficient syntheses of novel azetidine-containing compounds for their drug discovery programs.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Thaxton, A. (2015). Synthesis of Novel Azetidines.
  • BenchChem. (n.d.).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ChemicalBook. (2023).
  • Zheng, Z., et al. (2013). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society, 135(40), 14902-14905.
  • Wadsworth, L. H., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14113-14120.
  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.
  • Anderson, K. W., et al. (2005). Palladium-Catalyzed Cross-Coupling between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of N-Boc-Protected Enamines. Organic Letters, 7(15), 3307-3310.
  • Ombito, J. O., et al. (2022). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2022(1), 1-40.
  • De La Mora, M. A., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 22(13), 2599-2603.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269385.
  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133.
  • Schmidt, J., & Morken, J. P. (2010). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Organic Letters, 12(15), 3464-3467.
  • Kim, D., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(9), 1195.
  • Weires, A. G., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647-652.
  • The FASEB Journal. (2018). A Novel Functionalization of Azetidines. The FASEB Journal, 32(S1), lb394-lb394.
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Patel, R. J., et al. (2014). Synthesis and biological investigations of some new thiazolidinone derivatives as anti-tubercular agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1138-1144.
  • Kumar, A., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides.

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Pathways of N-Boc-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc-3-bromoazetidine

N-Boc-3-bromoazetidine is a cornerstone building block for the modern medicinal chemist. As a bioisostere for various functional groups and a rigid scaffold, the azetidine ring imparts unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. The strategic placement of the bromine atom at the 3-position provides a versatile synthetic handle for a multitude of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic substitutions, enabling rapid library synthesis and late-stage functionalization in drug discovery programs.

Given its utility, the efficient, scalable, and cost-effective synthesis of N-Boc-3-bromoazetidine is a critical consideration for any research organization. This guide provides an in-depth comparative analysis of the principal synthetic routes, moving beyond a simple recitation of steps to dissect the mechanistic rationale, operational advantages, and potential pitfalls of each methodology. The insights herein are designed to empower researchers, process chemists, and drug development professionals to make informed decisions tailored to their specific project needs, whether for bench-scale discovery or large-scale manufacturing.

Pathway 1: Functional Group Interconversion of N-Boc-3-hydroxyazetidine (The Workhorse Route)

The most prevalent and arguably most reliable method for preparing N-Boc-3-bromoazetidine involves the direct bromination of its corresponding alcohol, N-Boc-3-hydroxyazetidine. This precursor is commercially available from numerous suppliers, often produced on a large scale via the cyclization of epichlorohydrin derivatives. The core principle of this pathway is the conversion of the hydroxyl group—a notoriously poor leaving group—into a species that is readily displaced by a bromide nucleophile.

Logical Workflow & Mechanistic Considerations

G cluster_0 Bromination via Appel Reaction A1 N-Boc-3-hydroxyazetidine A3 Phosphonium Alkoxide Intermediate A1->A3 PPh₃, CBr₄ A2 [Ph₃P-OH]⁺ Br⁻ + CBr₃⁻ A4 N-Boc-3-bromoazetidine A3->A4 SN2 attack by Br⁻ A5 Triphenylphosphine oxide A3->A5 Elimination

Fig. 1: Simplified workflow of the Appel reaction for bromination.

The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a frequently cited method.

  • Causality: The reaction is initiated by the attack of PPh₃ on CBr₄ to generate a phosphonium salt, [Ph₃P-Br]⁺ Br⁻, and the tribromomethanide anion, CBr₃⁻. The alcohol is then deprotonated by CBr₃⁻, and the resulting alkoxide attacks the [Ph₃P-Br]⁺ species to form an alkoxyphosphonium salt. This crucial step transforms the hydroxyl into an excellent leaving group (-OPPh₃). The bromide ion, now a potent nucleophile in the aprotic solvent, executes an Sₙ2 backside attack, displacing triphenylphosphine oxide and inverting the stereocenter (if applicable) to yield the final product. The choice of a polar aprotic solvent like dichloromethane (DCM) or acetonitrile is critical to solubilize the intermediates and promote the Sₙ2 kinetics without solvating the bromide nucleophile.[1]

Experimental Protocol: Appel Bromination
  • Charge a dry, inerted reaction vessel with N-Boc-3-hydroxyazetidine (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM, ~10 mL/g of alcohol).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Rationale: The reaction is exothermic, and slow addition mitigates potential side reactions and ensures controlled conversion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue will be a mixture of the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford N-Boc-3-bromoazetidine as a colorless oil.

Alternative Brominating Agents

While the Appel reaction is robust, the stoichiometric formation of triphenylphosphine oxide can complicate purification on a large scale. Alternative reagents include:

  • Phosphorus tribromide (PBr₃): Effective, but can be harsh and may require careful control of stoichiometry and temperature to avoid over-reaction or decomposition.

  • Thionyl bromide (SOBr₂): Similar to PBr₃, it is a powerful brominating agent but generates gaseous SO₂ and HBr byproducts.

Pathway 2: De Novo Ring Construction (Building from Acyclics)

This strategy involves constructing the azetidine ring from acyclic precursors. While often more step-intensive to get to the final product, these routes can be advantageous if the key N-Boc-3-hydroxyazetidine intermediate is unavailable or prohibitively expensive. A notable modern example is the strain-release functionalization of 1-azabicyclo[1.1.0]butane.

Logical Workflow & Mechanistic Considerations

G cluster_1 Strain-Release Synthesis A Allylamine B 1-Amino-2,3-dibromopropane HBr A->B Br₂ C 1-Azabicyclo[1.1.0]butane (in situ) B->C Base (e.g., PhLi) D N-Boc-3-bromoazetidine C->D Boc₂O, LiBr

Fig. 2: De novo synthesis via strain-release of a bicyclobutane intermediate.

This elegant approach leverages the high ring strain of 1-azabicyclo[1.1.0]butane (ABB), which is generated in situ from precursors derived from commercially available allylamine.[2]

  • Causality: ABB possesses a highly reactive inverted carbon atom. In the presence of an electrophile (like the carbonyl carbon of Boc₂O) and a nucleophile (Br⁻), the strained central C-N bond is cleaved. The nitrogen attacks the electrophile, while the nucleophile attacks one of the bridgehead carbons, concertedly opening the ring to form the 3-substituted azetidine product. This method allows for a "mix-and-match" approach where the protecting group and the halide can be varied in a one-pot sequence.[2]

Experimental Protocol: Strain-Release Synthesis

(Note: This is a condensed protocol based on literature; handling of organolithium reagents requires significant expertise.)[2]

  • Prepare 1-amino-2,3-dibromopropane hydrobromide from allylamine and bromine.

  • In a dry, inerted flask at -78 °C, treat the hydrobromide salt (1.0 eq) in THF with phenyllithium (~2.2 eq) to generate 1-azabicyclo[1.1.0]butane in situ.

  • After stirring for 2 hours, add lithium bromide (LiBr, ~2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Pathway 3: Ring Expansion of Aziridines

A less common but mechanistically interesting route involves the thermal isomerization of a substituted aziridine to the more thermodynamically stable azetidine.

Logical Workflow & Mechanistic Considerations

G cluster_2 Aziridine Ring Expansion S1 Alkyl 2-(bromomethyl)acrylate S2 Aziridine-2-carboxylate S1->S2 1. Amination 2. Base-induced cyclization S3 N-Boc-3-bromoazetidine-3-carboxylate S2->S3 Thermal Isomerization, then Boc protection

Fig. 3: Synthesis via thermal isomerization of an aziridine intermediate.

This pathway proceeds by first forming a kinetically favored three-membered aziridine ring.[3]

  • Causality: The synthesis starts with an acrylate bearing a bromomethyl group. Amination followed by base-induced cyclization preferentially forms the aziridine. This strained ring can then undergo a thermally induced ring expansion to the corresponding 3-bromoazetidine derivative.[3] This method is particularly useful for accessing 3-bromoazetidine-3-carboxylates but is generally not a preferred route for the parent N-Boc-3-bromoazetidine due to the multiple steps and specialized starting materials required.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route is a function of scale, cost, available equipment, and safety infrastructure. The table below provides a clear comparison of the discussed pathways.

FeaturePathway 1: From N-Boc-3-hydroxyazetidinePathway 2: Strain-Release SynthesisPathway 3: Aziridine Ring Expansion
Overall Yield High (typically 75-90%)Good (70-80%)[2]Moderate
Number of Steps 1 (from commercially available alcohol)~3 (from allylamine)Multi-step
Scalability Excellent; widely used in industry.Demonstrated on gram-scale; organolithium use can be a challenge for scale-up.[2]Poor; primarily of academic interest.
Starting Material N-Boc-3-hydroxyazetidine (readily available)Allylamine (inexpensive commodity chemical)Alkyl 2-(bromomethyl)acrylates (specialized)
Key Reagents PPh₃, CBr₄Br₂, Phenyllithium, Boc₂OVarious, requires thermal conditions
Safety & Handling Disposal of PPh₃O; CBr₄ is toxic.Requires handling of Br₂ and pyrophoric PhLi.Standard laboratory precautions; thermal hazard.
Purification Chromatography to remove PPh₃O.Chromatography.Chromatography.
Versatility Primarily for bromination."Mix-and-match" protecting groups and halides.[2]Access to 3-carboxylate derivatives.[3]

Conclusion and Senior Scientist's Recommendation

For the vast majority of applications in both academic and industrial settings, Pathway 1 (Functional Group Interconversion of N-Boc-3-hydroxyazetidine) is the unequivocally recommended route. Its primary advantages are operational simplicity, high yields, excellent scalability, and reliance on a readily available, multi-ton scale starting material. The Appel reaction is a robust and well-documented protocol that consistently delivers the desired product. While purification can be cumbersome on a very large scale, alternative bromination procedures can mitigate this issue.

Pathway 2 (Strain-Release Synthesis) represents an innovative and powerful academic achievement. It offers a clever one-pot approach from a cheap commodity chemical and provides flexibility in introducing different protecting groups and halides. However, the use of cryogenic temperatures and pyrophoric organolithium reagents presents significant safety and engineering challenges for large-scale production, making it better suited for specialized, smaller-scale applications where the specific analogues it enables are required.

Pathway 3 (Aziridine Ring Expansion) is a niche method. While mechanistically interesting, its multi-step nature and limited scope make it impractical for the routine production of N-Boc-3-bromoazetidine.

Ultimately, the choice of synthesis is a strategic one. For speed, reliability, and scalability in drug discovery and development, the path of least resistance is often the most effective. In the case of N-Boc-3-bromoazetidine, that path begins with its 3-hydroxy precursor.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Dodge, J. A., et al. (1995). A new method for the synthesis of 1-N-Boc-azetidin-3-one and its utility in the preparation of 3-substituted azetidines. The Journal of Organic Chemistry, 60(16), 5113-5115. [Link]

  • De Kimpe, N., et al. (2009). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. European Journal of Organic Chemistry, 2009(26), 4448-4456. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for tert-Butyl 3-Bromoazetidine-1-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 3-bromoazetidine-1-carboxylate is a crucial building block in the synthesis of various novel therapeutic agents. Its purity and concentration must be meticulously controlled. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices and present the validation process as a self-validating system, grounded in internationally recognized guidelines.

The Analytical Challenge and Method Selection Rationale

This compound is a small, relatively polar molecule. The tert-butoxycarbonyl (Boc) protecting group lacks a strong chromophore, which presents a challenge for UV-based detection methods. However, the carbamate group does exhibit some absorbance at low UV wavelengths. Considering the compound's properties and the common instrumentation available in pharmaceutical development laboratories, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most pragmatic and robust choice for a quantitative analytical method.

Gas Chromatography (GC) is less suitable due to the compound's relatively high boiling point (258°C) and potential for on-column degradation. While Liquid Chromatography-Mass Spectrometry (LC-MS) would offer higher sensitivity and specificity, it is often reserved for impurity profiling or bioanalytical assays due to higher operational complexity and cost. For routine quantification and purity assessment of a key intermediate, a validated HPLC-UV method provides the necessary accuracy, precision, and cost-effectiveness.

Comparative Overview of Analytical Techniques

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase, with detection by UV absorbance.Robust, reproducible, widely available, cost-effective, and provides accurate quantification.Moderate sensitivity, requires a chromophore for detection.Routine quantification, purity assessment, in-process control.
LC-MS Separation by HPLC coupled with mass analysis for detection.High sensitivity and specificity, allows for structural elucidation of impurities.Higher cost and complexity, potential for matrix effects.Impurity identification, metabolite studies, bioanalysis.
GC-FID/MS Separation of volatile compounds in the gas phase with detection by flame ionization or mass spectrometry.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte.Analysis of residual solvents or volatile starting materials.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.No need for a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Purity assessment of reference standards, quantification without a specific standard.

Proposed HPLC Method for Quantification

Based on the analysis of similar N-Boc protected heterocyclic compounds, the following RP-HPLC method is proposed for the quantification of this compound.

  • Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

    • Gradient Program :

      • 0-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-21 min: 80% to 20% B

      • 21-25 min: 20% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 210 nm. This is chosen because the carbamate group of the Boc protecting group has a UV absorbance cutoff in this region.[1][2]

  • Injection Volume : 10 µL

  • Sample Preparation : Dissolve a known weight of the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid) to a target concentration of 1 mg/mL.

Validation of the Analytical Method: A Step-by-Step Protocol

The validation of this analytical method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure that the method is fit for its intended purpose.[3][4][5]

Experimental Workflow for Method Validation

G cluster_0 Phase 1: System Suitability & Specificity cluster_1 Phase 2: Linearity & Range cluster_2 Phase 3: Accuracy & Precision cluster_3 Phase 4: Sensitivity & Robustness SystemSuitability System Suitability Testing Specificity Specificity (Placebo & Forced Degradation) Linearity Linearity & Range SystemSuitability->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ Limit of Detection (LOD) & Quantitation (LOQ) Precision->LOD_LOQ Robustness Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Protocol :

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a placebo solution (a mixture of all reaction components except the analyte) to demonstrate the absence of interference.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol :

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria :

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Protocol :

    • Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria :

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[3]

  • Protocol :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria :

    • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol :

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Protocol :

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability samples under each of these modified conditions.

  • Acceptance Criteria :

    • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits.

    • The retention time and peak area of the analyte should not be significantly affected.

Logical Relationship of Validation Parameters

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness FitForPurpose Fit for Purpose Specificity->FitForPurpose Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->FitForPurpose Accuracy->FitForPurpose Accuracy->Precision Precision->FitForPurpose LOD LOD Precision->LOD LOQ LOQ Precision->LOQ LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Interdependence of analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of a key intermediate like this compound is a critical exercise in pharmaceutical development. A well-validated RP-HPLC method, as outlined in this guide, provides a reliable and robust tool for ensuring product quality and consistency. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and documenting these findings, researchers can be confident in the data generated and meet the stringent requirements of regulatory bodies. This foundational work is essential for the successful progression of new drug candidates from the laboratory to the clinic.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2024. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Honeywell. UV Cutoff. Available from: [Link]

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Safety Operating Guide

Guide to the Proper Disposal of Tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Tert-butyl 3-bromoazetidine-1-carboxylate (CAS No. 1064194-10-0). As a halogenated organic compound with multiple hazard classifications, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Executive Summary

This compound is a hazardous substance requiring specialized disposal. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious skin and eye irritation.[1][2][3] The core principle of its disposal is that it must be treated as a segregated, halogenated hazardous waste. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[4][5] Improper disposal can result in severe environmental contamination and significant legal and financial penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[4]

The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard CodeDescriptionSignal Word
Acute Toxicity, OralH302Harmful if swallowedWarning [1][2]
Acute Toxicity, DermalH312Harmful in contact with skinWarning [1]
Skin Corrosion/IrritationH315Causes skin irritationWarning [1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning [1][2][3]
Acute Toxicity, InhalationH332Harmful if inhaledWarning [1]
Specific Target Organ ToxicityH335May cause respiratory irritationWarning [2][3]

The Critical Importance of Waste Segregation

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

Causality: Halogenated and non-halogenated organic wastes require different treatment methods for final disposal, often involving specific incineration processes. Commingling these waste streams complicates disposal and can significantly increase costs.[6] Furthermore, to ensure safety and compliance, this waste must also be kept separate from other chemical waste categories.[7]

Segregation Protocol:

  • Halogenated vs. Non-Halogenated: Always use a dedicated waste container for halogenated compounds. Never mix with non-halogenated solvents or solids.[7][8]

  • Incompatible Chemicals: Do not mix with acids, bases, oxidizers, cyanides, or heavy metal waste.[6][8][9] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[9]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final hand-off for disposal.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and a hazardous substance, preventing exposure through contact, inhalation, or ingestion.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation before use and use proper glove removal technique to avoid skin contact.[2][3]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.[3]

  • Respiratory Protection: All handling of this substance and its waste must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5]

Step 2: Waste Collection and Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe storage.

  • Select a Compatible Container: Use a container made of material chemically compatible with the waste. Ensure it is free from damage and has a secure, leak-proof screw cap.[4][10]

  • Avoid Overfilling: Fill containers to no more than 75-80% capacity to allow for expansion of vapors and prevent spills.[7]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[6][10] Leaving a funnel in the opening is not considered a closed container and is a common regulatory violation.[7]

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is essential for communicating hazards to everyone in the laboratory and to waste handlers.

  • Timing: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6][8][10]

  • Content Requirements: The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • A list of all chemical constituents and their approximate percentages, even if they are not hazardous.[8][9]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Harmful if Swallowed").[8][11]

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location where hazardous waste can be stored at or near its point of generation.[4][9]

  • Location: The SAA must be under the control of laboratory personnel and, in many jurisdictions, within their line of sight.[4][11]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[4][6]

  • Segregation: Store the container in a designated area for halogenated organic waste, physically separated from incompatible materials.[4][9]

  • Time and Volume Limits: Be aware of your institution's and region's limits on the volume of waste and the length of time it can be stored in an SAA. Once a container is full, it must typically be moved from the SAA within three days.[9]

Step 5: Arranging for Final Disposal

This chemical waste must be disposed of through a licensed and regulated channel.

  • Contact your EHS Office: When the waste container is nearly full, or if the chemical is simply expired or no longer needed, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6]

  • Professional Disposal Service: The EHS office will typically coordinate with a licensed professional waste disposal company that can transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[2][12]

Emergency Procedures: Spill and Exposure

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[2]

    • If safe to do so, contain the spill and prevent it from entering drains.[2][3]

    • Use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[6]

    • Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, properly labeled hazardous waste container.[2][6]

    • Notify your institution's EHS department immediately.[6]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_ppe Step 1: Preparation cluster_collection Step 2: Collection & Segregation cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Waste Generated: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container segregate Is this a dedicated HALOGENATED waste container? container->segregate yes_node Yes segregate->yes_node Correct no_node No: STOP! Obtain correct container. segregate->no_node Incorrect add_waste Add waste to container (Do not overfill) yes_node->add_waste labeling Label container immediately: 'Hazardous Waste', full chemical name, constituents, and hazards. add_waste->labeling storage Store in designated SAA with secondary containment. labeling->storage check_full Is container full (or waste expired)? storage->check_full yes_full Yes check_full->yes_full Proceed no_full No: Continue storage, keep container closed. check_full->no_full Wait contact_ehs Contact EHS for pickup yes_full->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Decision workflow for compliant disposal of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Temple University. Halogenated Solvents in Laboratories - Chemical Waste Guideline. Campus Operations. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Radiological & Environmental Management. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Environmental Marketing Services. Laboratory Chemical Disposal. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-bromoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Tert-butyl 3-bromoazetidine-1-carboxylate (CAS No. 1064194-10-0). The following procedures are designed to ensure the highest level of safety by integrating an understanding of the compound's specific hazards with best practices in laboratory operations. Our objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Foundational Safety: Hazard Identification and Risk Assessment

Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a thorough understanding of the specific chemical's hazards. This compound is a versatile building block in medicinal chemistry, but it possesses a distinct hazard profile that must be respected. The primary risks involve acute toxicity and irritation upon contact, inhalation, or ingestion.

A summary of its classification under the Globally Harmonized System (GHS) provides a clear, quantitative basis for our safety protocols[1][2][3].

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302Warning Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312Warning Harmful in contact with skin
Skin Irritation (Category 2)H315Warning Causes skin irritation
Serious Eye Irritation (Category 2A)H319Warning Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332Warning Harmful if inhaled
Specific Target Organ Toxicity (Category 3)H335Warning May cause respiratory irritation

The primary routes of exposure are through direct contact with the skin and eyes, inhalation of vapors or aerosols, and accidental ingestion. Understanding these pathways is critical because they dictate the specific barriers—your PPE—that you must put in place.

The Core Protective Ensemble: Your First Line of Defense

For all routine laboratory operations involving this compound, a standard set of PPE is mandatory. This ensemble is designed to mitigate the risks identified above under controlled conditions, such as working within a certified chemical fume hood.

  • Engineering Controls First: It is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of a properly functioning chemical fume hood to contain vapors and prevent inhalation[4]. All handling of this compound must occur within such a ventilated enclosure.

  • Eye and Face Protection:

    • Why: This compound causes serious eye irritation[1][2][3]. A direct splash can lead to significant and potentially lasting damage.

    • Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards[3][4][5]. If there is a heightened risk of splashing due to the scale of the work or the specific procedure, a face shield must be worn over the safety goggles for full facial protection[6].

  • Hand Protection:

    • Why: The compound is harmful in contact with skin and causes skin irritation[1][2][3]. Proper glove selection and use are paramount to prevent dermal absorption and local irritation.

    • Protocol: Disposable nitrile gloves are generally suitable for incidental contact. However, it is best practice to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use[3][6]. Use proper glove removal technique to avoid contaminating your skin[2][3].

  • Body Protection:

    • Why: To prevent accidental contact with skin on the arms and body from small drips or splashes.

    • Protocol: A flame-resistant laboratory coat is required. It should be fully buttoned to provide maximum coverage[6]. Long pants and closed-toe, closed-heel shoes are mandatory to protect the lower body and feet from potential spills[6].

Operational Protocols: From Benchtop to Disposal

Proper PPE is only effective when integrated into safe operational workflows. The following step-by-step procedures provide a framework for handling this compound safely throughout its lifecycle in the lab.

Protocol 3.1: Safe Handling and Use
  • Preparation: Before handling the primary container, don your complete core protective ensemble (goggles, gloves, lab coat).

  • Work Area: Conduct all manipulations, including weighing and transferring, inside a certified chemical fume hood[4].

  • Dispensing: Use caution when opening the container. As it is a liquid, avoid splashes. Use appropriate tools like a pipette or syringe for transfers[7][8].

  • Post-Handling: After use, ensure the container is tightly sealed. Wipe down the exterior of the container and any potentially contaminated surfaces within the fume hood.

  • Glove Disposal: Dispose of contaminated gloves in the designated hazardous waste container immediately after handling is complete[3]. Do not wear these gloves outside of the laboratory area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[2][3].

Protocol 3.2: Storage
  • Location: Store the container in a cool, dry, and well-ventilated area designated for hazardous chemicals[4][5]. The recommended storage temperature is between 2-8°C[3][8].

  • Container: Keep the container tightly closed to prevent the release of vapors[5][9].

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases[4].

Protocol 3.3: Waste Disposal
  • Classification: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Collection: Collect surplus chemical and contaminated materials in a clearly labeled, sealed container suitable for hazardous chemical waste[3].

  • Disposal: Do not pour this chemical down the drain[2][4]. Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[3].

Emergency Preparedness: Responding to Exposure and Spills

Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.

Protocol 4.1: First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the responding personnel[2].

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Protocol 4.2: Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard level.

  • Protect: Before attempting to clean a small, manageable spill, upgrade your PPE. This includes wearing a respirator if there is a risk of inhaling vapors, double-gloving, and considering a chemically resistant apron or suit.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[4][11].

  • Clean: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[3][4].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Visualization of Safety Workflows

Visual aids are critical for reinforcing correct procedures, especially for processes that must be performed accurately every time.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing (Removal) Sequence d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Correct sequence for putting on and taking off core PPE.

Spill_Response start Spill Occurs assess Is the spill large, volatile, or unknown? start->assess evacuate EVACUATE AREA Alert EHS & Supervisor assess->evacuate Yes small_spill Is the spill small & manageable by trained personnel? assess->small_spill No small_spill->evacuate No don_ppe Don Enhanced PPE (Respirator, Double Gloves, Chem-Resistant Apron) small_spill->don_ppe Yes contain Contain spill with inert absorbent material don_ppe->contain cleanup Collect waste into sealed hazardous container contain->cleanup decon Decontaminate area cleanup->decon report Report incident to Supervisor/EHS decon->report end Response Complete report->end

Caption: Decision tree for responding to a chemical spill.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.[Link]

  • Cole-Parmer. Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).[Link]

  • Canada Safety Training. PPE for Hazardous Chemicals.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.